Technical Documentation Center

(2,5-Dibromopyridin-3-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2,5-Dibromopyridin-3-yl)methanamine

Core Science & Biosynthesis

Foundational

(2,5-Dibromopyridin-3-yl)methanamine CAS number and chemical properties

Technical Whitepaper: (2,5-Dibromopyridin-3-yl)methanamine in Modern Drug Discovery Executive Summary (2,5-Dibromopyridin-3-yl)methanamine is a highly versatile, di-halogenated heterocyclic building block extensively uti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: (2,5-Dibromopyridin-3-yl)methanamine in Modern Drug Discovery

Executive Summary

(2,5-Dibromopyridin-3-yl)methanamine is a highly versatile, di-halogenated heterocyclic building block extensively utilized in medicinal chemistry and advanced organic synthesis. Featuring two orthogonal bromine handles and a primary methanamine group, this compound serves as a critical intermediate for synthesizing complex scaffolds, including bacterial Enoyl-ACP reductase (FAB I) inhibitors[1]. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural advantages in drug design, and field-validated synthetic methodologies.

Chemical Identity and Fundamental Properties

The unique substitution pattern of (2,5-Dibromopyridin-3-yl)methanamine provides distinct electronic and steric properties. The electron-withdrawing nature of the pyridine ring, combined with two bromine atoms, significantly lowers the pKa of the pyridine nitrogen while modulating the nucleophilicity of the primary amine.

Table 1: Chemical Identity & Physicochemical Properties

PropertyValue / Description
Chemical Name (2,5-Dibromopyridin-3-yl)methanamine
CAS Number (Free Base) 1823941-22-5[2]
CAS Number (HCl Salt) 3026691-17-5[3]
CAS Number (HBr Salt) 2680540-10-5[4]
Molecular Formula C6H6Br2N2
Molecular Weight 265.93 g/mol [2]
SMILES String C1=C(Br)C=NC(=C1CN)Br[5]
Storage Conditions 2-8°C, sealed under inert atmosphere (Argon/Nitrogen)

Structural Significance in Medicinal Chemistry

The strategic placement of functional groups on the pyridine core makes this compound a "privileged scaffold" for late-stage functionalization:

  • C2 and C5 Bromines : These halogens serve as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The C2 bromine is particularly activated toward nucleophilic aromatic substitution (SNAr) and oxidative addition due to its proximity to the pyridine nitrogen, allowing for regioselective functionalization.

  • C3 Methanamine : The primary amine acts as a critical hydrogen bond donor/acceptor in target binding pockets. It is readily derivatized into amides, sulfonamides, or secondary amines. For instance, in the synthesis of FAB I inhibitors, the methanamine is often alkylated to fit into the lipophilic binding pocket of the bacterial enzyme[1].

Experimental Methodologies: Synthesis and Validation

To ensure high purity and yield, the synthesis of (2,5-Dibromopyridin-3-yl)methanamine typically begins with 2,5-dibromo-3-methylpyridine (CAS: 3430-18-0)[5]. Direct amination of the corresponding benzyl bromide often leads to over-alkylation (yielding secondary and tertiary amines); therefore, a Gabriel synthesis is preferred to guarantee primary amine formation.

Synthesis SM 2,5-Dibromo-3-methylpyridine (Starting Material) Intermediate 2,5-Dibromo-3-(bromomethyl)pyridine (Intermediate) SM->Intermediate NBS, AIBN Radical Bromination Product (2,5-Dibromopyridin-3-yl)methanamine (Target Product) Intermediate->Product 1. K-Phthalimide 2. Hydrazine

Synthetic workflow for (2,5-Dibromopyridin-3-yl)methanamine via Gabriel synthesis.

Table 2: Self-Validating Step-by-Step Synthesis Protocol

StepProcedure & CausalityIn-Process Control / Validation
1. Radical Bromination Action: Dissolve 2,5-dibromo-3-methylpyridine (1.0 eq) in CCl4. Add N-Bromosuccinimide (NBS, 1.1 eq) and AIBN (0.05 eq). Reflux for 4-6 hours.Causality: AIBN initiates a radical chain reaction. The benzylic-like methyl group is selectively brominated due to the stability of the intermediate radical.Validation: TLC (Hexane:EtOAc 9:1) shows consumption of SM. Confirm monobromination via LC-MS (target m/z ~329.8 [M+H]+ for the tribrominated mass).
2. Phthalimide Substitution Action: React the resulting bromomethyl intermediate with potassium phthalimide (1.2 eq) in DMF at 80°C for 4 hours.Causality: An SN2 reaction occurs. The bulky phthalimide group prevents multiple alkylations, ensuring exactly one nitrogen atom is introduced.Validation: LC-MS confirms the mass of the phthalimide intermediate (m/z ~396.9 [M+H]+).
3. Hydrazinolysis Action: Treat the intermediate with hydrazine hydrate (3.0 eq) in ethanol. Reflux for 2 hours. Filter the white precipitate (phthalhydrazide).Causality: Hydrazine attacks the imide carbonyls, releasing the primary amine.Validation: 1H NMR (DMSO-d6) shows disappearance of aromatic phthalimide protons (7.8 ppm) and appearance of primary amine protons (br s, ~2.0 ppm).
4. Salt Formation Action: Dissolve the free base in Et2O and add 2M HCl in ether to precipitate the hydrochloride salt.Causality: The salt form (CAS: 3026691-17-5) significantly improves shelf-stability and prevents oxidative degradation[3].Validation: Elemental analysis and melting point determination to confirm purity >98%.

Applications in Drug Discovery

The versatility of the (2,5-Dibromopyridin-3-yl)methanamine scaffold is highlighted in recent pharmaceutical development, particularly in the design of novel antibacterial agents.

Case Study: Bacterial Enoyl-ACP Reductase (FAB I) Inhibitors Bacterial fatty acid biosynthesis proceeds via a Type II (dissociated) fatty acid synthase system, which is distinct from the mammalian Type I system[1]. The final step of the elongation cycle is catalyzed by Enoyl-ACP reductase (FAB I)[1]. Derivatives of (2,5-dibromopyridin-3-yl)methanamine, such as (2,5-dibromopyridin-3-yl)-N-methylmethanamine, have been synthesized and patented as potent FAB I inhibitors[1]. The di-bromo pyridine core effectively mimics the natural substrate's binding mode within the enzyme's active site, while the amine is functionalized to optimize binding affinity and inhibit bacterial growth[1].

Derivatization Core (2,5-Dibromopyridin-3-yl)methanamine (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (C5 Arylation) Core->Suzuki Pd Catalyst, Aryl Boronic Acid Buchwald Buchwald-Hartwig Amination (C2/C5 Amination) Core->Buchwald Pd Catalyst, Amine Amide Amide Bond Formation (Methanamine Derivatization) Core->Amide Acyl Chloride / Coupling Agent

Key derivatization pathways of the (2,5-Dibromopyridin-3-yl)methanamine scaffold in drug discovery.

Handling, Storage, and Safety Protocols

  • Toxicity & Handling : Halogenated pyridines and primary amines can act as skin sensitizers and respiratory irritants. All manipulations must be performed in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).

  • Storage : The free base is susceptible to air oxidation and CO2 absorption (forming carbamates). It must be stored under an inert atmosphere (Argon) at 2-8°C. For long-term storage, conversion to the hydrochloride[3] or dihydrobromide salt[4] is highly recommended to maintain structural integrity.

References

  • Google Patents. "US 2010/0130470 A1 - Acrylamide derivatives as FAB I inhibitors". Googleapis. Available at: [Link]

Sources

Exploratory

Molecular structure and SMILES string for (2,5-Dibromopyridin-3-yl)methanamine

High-Fidelity Building Block for Fragment-Based Drug Discovery (FBDD) Executive Summary (2,5-Dibromopyridin-3-yl)methanamine (CAS 1823941-22-5) is a high-value heterocyclic scaffold used primarily in the synthesis of kin...

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Building Block for Fragment-Based Drug Discovery (FBDD)

Executive Summary

(2,5-Dibromopyridin-3-yl)methanamine (CAS 1823941-22-5) is a high-value heterocyclic scaffold used primarily in the synthesis of kinase inhibitors and GPCR ligands.[1] Distinguished by its orthogonal reactivity profile , this molecule offers three distinct vectors for chemical diversification: a primary amine for amide/sulfonamide coupling, an electron-deficient C2-bromide susceptible to nucleophilic aromatic substitution (


), and a "phenyl-like" C5-bromide ideal for palladium-catalyzed cross-couplings. This guide outlines the structural properties, synthetic pathways, and validated reactivity logic for integrating this fragment into medicinal chemistry campaigns.

Molecular Identity & Cheminformatics[2]

The physicochemical profile of (2,5-Dibromopyridin-3-yl)methanamine adheres to fragment-based design principles (Rule of Three), making it an excellent starting point for library generation.

Structural Data Table
PropertyValueContext
IUPAC Name (2,5-dibromopyridin-3-yl)methanamineOfficial Nomenclature
CAS Number 1823941-22-5 Unique Identifier
SMILES NCC1=C(Br)N=CC(Br)=C1Machine Readable
InChIKey VHGBUYMPBFPXQM-UHFFFAOYSA-NStandard Hash
Mol.[1][2][3][4][5][6] Weight 265.93 g/mol < 300 (Fragment Compliant)
Formula C

H

Br

N

cLogP ~1.8Lipophilic (permeability potential)
TPSA 38.9 Å

Polar Surface Area
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 2 (Pyridine N, Amine N)

Synthetic Architecture

The synthesis of (2,5-Dibromopyridin-3-yl)methanamine requires careful chemoselectivity to avoid dehalogenation of the sensitive C-Br bonds. Two primary routes are established: Route A (Nitrile Reduction) and Route B (Methyl Functionalization).

Route A: Chemoselective Reduction (Recommended)

The most efficient industrial route involves the selective reduction of 2,5-dibromonicotinonitrile (CAS 1214340-41-6). Borane complexes (BH


·THF) are preferred over catalytic hydrogenation (H

/Pd-C) to prevent hydrodebromination.
Route B: Radical Functionalization

Alternatively, the scaffold can be accessed from 2,5-dibromo-3-methylpyridine via Wohl-Ziegler bromination followed by a Gabriel synthesis or azide displacement. This route is longer but utilizes cheaper starting materials.

Synthesis Workflow Diagram

Synthesis Start 2-Amino-3-methylpyridine Inter1 2-Amino-5-bromo- 3-methylpyridine Start->Inter1 NBS, CH3CN (Regioselective Bromination) Inter2 2,5-Dibromo- 3-methylpyridine Inter1->Inter2 NaNO2, HBr, Br2 (Sandmeyer-type) Inter3 2,5-Dibromo-3- (bromomethyl)pyridine Inter2->Inter3 NBS, AIBN, CCl4 (Radical Bromination) Product (2,5-Dibromopyridin-3-yl) methanamine Inter3->Product 1. NaN3 2. PPh3, H2O (Staudinger) Nitrile 2,5-Dibromonicotinonitrile (CAS 1214340-41-6) Nitrile->Product BH3·THF, 0°C (Selective Reduction)

Figure 1: Retrosynthetic analysis showing the stepwise methyl-functionalization route (blue/black) and the direct nitrile reduction route (red).

Reactivity & Functionalization Logic

The power of this scaffold lies in its positional orthogonality . The three functional handles react under distinct conditions, allowing for sequential, programmable assembly of complex drugs.

  • Primary Amine (C3-CH

    
    NH
    
    
    
    ):
    The most nucleophilic site.[1] It is typically "capped" first (amide coupling, reductive amination) to prevent interference in subsequent metal-catalyzed steps.
  • C2-Bromine (Ortho to N): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) .[1] It reacts with amines, alkoxides, or thiols under mild heating. It is also susceptible to oxidative addition but is generally more electron-deficient than C5.
    
  • C5-Bromine (Meta to N): Resembles an aryl bromide.[1] It is the preferred site for Suzuki-Miyaura or Stille couplings when

    
     conditions are avoided.
    
Chemo-Selectivity Map

Reactivity Core (2,5-Dibromopyridin-3-yl) methanamine Amine_Rxn STEP 1: Amine Capping (Amide/Sulfonamide Formation) Core->Amine_Rxn R-COCl / Base Prod1 Stable Amide Intermediate Amine_Rxn->Prod1 C2_Rxn STEP 2: C2 Substitution (SnAr or Buchwald) Prod2 2-Substituted Pyridine C2_Rxn->Prod2 C5_Rxn STEP 3: C5 Coupling (Suzuki/Stille) Final Trisubstituted Bioactive Scaffold C5_Rxn->Final Prod1->C2_Rxn Nu-H / Heat (Regioselective) Prod2->C5_Rxn Ar-B(OH)2 / Pd(0)

Figure 2: Sequential functionalization strategy leveraging the reactivity hierarchy: Amine > C2-Br (


) > C5-Br (Suzuki).

Experimental Protocol: Selective Reduction

Objective: Synthesis of (2,5-Dibromopyridin-3-yl)methanamine from 2,5-dibromonicotinonitrile. Scale: 10 mmol basis.

Materials
  • Precursor: 2,5-Dibromonicotinonitrile (2.62 g, 10 mmol).

  • Reagent: Borane-tetrahydrofuran complex (BH

    
    ·THF), 1.0 M solution (30 mL, 30 mmol).
    
  • Solvent: Anhydrous THF (50 mL).

  • Quench: Methanol (MeOH), 1M HCl.

Procedure
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with 2,5-dibromonicotinonitrile (2.62 g) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Reduction: Add BH

    
    ·THF (30 mL, 3.0 eq) dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Gas evolution.[1]
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Heat to mild reflux (65°C) for 2–4 hours to ensure completion. Monitor by TLC (fading of nitrile spot).

  • Quench: Cool to 0°C. Carefully add MeOH (10 mL) dropwise to destroy excess borane. Vigorous bubbling will occur.

  • Hydrolysis: Add 1M HCl (20 mL) and stir at RT for 1 hour to break the boron-amine complex.

  • Workup: Basify to pH >10 with 2M NaOH. Extract with Dichloromethane (DCM) (3 x 50 mL). Combine organic layers, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude amine is often pure enough for the next step. If necessary, purify via flash chromatography (DCM/MeOH/NH

    
     gradient).
    

Validation Check:

  • 
    H NMR (DMSO-d
    
    
    
    ):
    Look for the disappearance of the nitrile peak and appearance of a singlet/doublet at
    
    
    3.8–4.0 ppm (CH
    
    
    ) and broad amine protons.
  • MS (ESI): m/z 266/268/270 (Tribromide isotope pattern 1:2:1 confirms retention of both bromines).

Safety & Handling

  • Hazards: Pyridine derivatives are generally irritants.[1] The dibromo-substituted analog should be treated as a potential skin sensitizer and corrosive to eyes.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free amine absorbs CO

    
     from the air; storage as the hydrochloride salt is recommended for long-term stability.
    
  • Waste: Dispose of halogenated organic waste in dedicated streams. Do not mix with strong oxidizers.

References

  • PubChem. 2,5-Dibromopyridin-3-amine (Homolog Reference). National Library of Medicine. Available at: [Link]

  • Heterocyclic Letters. Synthesis of 2,5-dibromopyridine via Sandmeyer Reaction. Vol. 11, No. 3, 2021.[7] (Methodology grounding for core ring synthesis).

Sources

Foundational

Physicochemical Profile &amp; Synthetic Guide: 2,5-Dibromo-3-(aminomethyl)pyridine

The following technical guide details the physicochemical properties, synthetic utility, and handling protocols for 2,5-dibromo-3-(aminomethyl)pyridine , a critical heterocyclic building block in medicinal chemistry. [1]...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic utility, and handling protocols for 2,5-dibromo-3-(aminomethyl)pyridine , a critical heterocyclic building block in medicinal chemistry.

[1]

Executive Summary

2,5-Dibromo-3-(aminomethyl)pyridine (often handled as the hydrochloride salt or Boc-protected derivative) is a high-value "linchpin" intermediate used in the synthesis of kinase inhibitors and complex agrochemicals.[1] Its structural uniqueness lies in its trifunctional nature :

  • C2-Bromine: Highly activated for nucleophilic aromatic substitution (

    
    ) and rapid palladium-catalyzed oxidative addition.[1]
    
  • C5-Bromine: Electronically distinct, allowing for orthogonal cross-coupling strategies (e.g., selective Suzuki-Miyaura coupling).[1]

  • C3-Aminomethyl: A versatile methylene-spacer amine handle for reductive aminations or amide couplings, crucial for optimizing solubility and ligand-protein interactions in drug design.[1]

Critical Handling Note: The free base of this compound is prone to intermolecular polymerization (self-alkylation) due to the high nucleophilicity of the primary amine and the electrophilicity of the C2-bromide.[1] It is almost exclusively stored and utilized as a stable salt (e.g., HCl) or in a protected form (e.g.,


-Boc).[1]

Structural & Electronic Analysis

The reactivity of the pyridine core is heavily modulated by the two bromine atoms.[1]

  • Inductive Effects: The electron-withdrawing nature of the nitrogen atom, combined with the -I effect of the bromine at C2, makes the C2 position highly electron-deficient.[1]

  • pKa Shift: The basicity of the pyridine nitrogen is significantly suppressed compared to unsubstituted pyridine (pKa ~5.2) due to the ortho-bromine and the inductive drag of the C5-bromine.[1] The primary amine at the C3-position remains basic (pKa ~8.5–9.0), necessitating protection during metal-catalyzed cross-couplings to prevent catalyst poisoning.[1]

Reactivity Map

The following diagram illustrates the orthogonal reactivity inherent to the scaffold:

ReactivityMap Core 2,5-Dibromo-3-(aminomethyl)pyridine C2 C2-Position (Br) High Reactivity Core->C2 SNAr (Amines, Alkoxides) Fast Pd-Oxidative Addition C5 C5-Position (Br) Moderate Reactivity Core->C5 Suzuki/Sonogashira Coupling (Requires C2-blocking or optimization) Amine C3-Aminomethyl (-CH2NH2) Nucleophilic Handle Core->Amine Amide Coupling Reductive Amination Self-Polymerization Risk

Figure 1: Orthogonal reactivity profile. The C2-Br is the "hot spot" for nucleophilic attack, while the C5-Br typically requires catalysis.[1] The amine must be managed to prevent self-destruction of the molecule.[1]

Physicochemical Properties[1][2][3]

Due to the instability of the free base, experimental data often refers to the hydrochloride salt or calculated values for the neutral species.[1]

PropertyValue / DescriptionNotes
IUPAC Name (2,5-dibromopyridin-3-yl)methanamine
Molecular Formula

Free Base
Molecular Weight 265.93 g/mol Free Base
Molecular Weight 302.39 g/mol Monohydrochloride Salt (

)
Appearance Off-white to beige crystalline solidSalt form is stable solid; free base is oil/gum.[1][2]
Solubility DMSO, Methanol (High); Water (Low for free base, High for HCl salt)Salt form is highly water-soluble.[1]
LogP (Predicted) ~1.65Moderate lipophilicity; Br increases LogP, Amine decreases it.
pKa (Pyridine N) ~2.1 (Predicted)Significantly less basic than pyridine.[1]
pKa (Primary Amine) ~8.8 (Predicted)Typical for benzylic-type amines.[1]
Melting Point >200 °C (Decomposes)For HCl salt. Free base MP is undefined (unstable).
H-Bond Donors 2Primary amine (

).[1]
H-Bond Acceptors 2Pyridine

, Amine

.

Synthetic Utility & Protocols

Synthesis of the Core Scaffold

The synthesis typically proceeds from 2-amino-3-methylpyridine to ensure correct regiochemistry, followed by a Sandmeyer reaction and radical bromination.[1]

Step-by-Step Workflow:

  • Bromination: 2-amino-3-methylpyridine

    
     2-amino-5-bromo-3-methylpyridine.[1][3]
    
  • Sandmeyer: 2-amino-5-bromo-3-methylpyridine

    
    2,5-dibromo-3-methylpyridine .[1][3]
    
  • Radical Bromination: 2,5-dibromo-3-methylpyridine

    
    2,5-dibromo-3-(bromomethyl)pyridine .[1]
    
  • Amination: 2,5-dibromo-3-(bromomethyl)pyridine

    
     [Azide Intermediate] 
    
    
    
    Target Amine .
Protocol: Selective C2-Functionalization ( )

Context: Displacement of the C2-Bromine by a secondary amine while preserving the C5-Bromine and C3-Aminomethyl (protected).[1]

Reagents:

  • Substrate: tert-butyl ((2,5-dibromopyridin-3-yl)methyl)carbamate (1.0 equiv)[1]

  • Nucleophile: Morpholine (1.2 equiv)[1]

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: DMF or NMP[1]

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate in dry DMF (0.2 M concentration).

  • Addition: Add

    
     followed by morpholine.
    
  • Heating: Heat the reaction mixture to 80–100 °C . Note: The C2-Br is activated, but the steric bulk of the C3-substituent may require elevated temperatures compared to simple 2-bromopyridines.[1]

  • Monitoring: Monitor by LCMS for the consumption of starting material. The C5-Br remains intact under these conditions.

  • Workup: Dilute with water, extract with EtOAc, and purify via silica chromatography.

Handling, Stability & Safety

Stability Hierarchy[1]
  • Most Stable: N-Boc protected derivative (Solid, shelf-stable at RT).[1]

  • Stable: Hydrochloride or Hydrobromide salt (Solid, hygroscopic, store under dessication).

  • Unstable: Free amine (Oil/Solid, prone to dimerization). Do not store. Generate in situ if possible.

Safety Data (SDS Summary)
  • Hazards: Causes severe skin burns and eye damage (H314).[1] Toxic if swallowed (H301).

  • PPE: Wear nitrile gloves, chemical safety goggles, and a face shield. Handle only in a fume hood.

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless acylation is intended).

Storage Workflow

StorageWorkflow Start Received Compound CheckForm Check Form Start->CheckForm Salt HCl/HBr Salt CheckForm->Salt FreeBase Free Base CheckForm->FreeBase Protected N-Boc Protected CheckForm->Protected ActionSalt Store at 2-8°C Desiccator (Hygroscopic) Salt->ActionSalt ActionBase IMMEDIATE USE ONLY or Convert to Salt FreeBase->ActionBase ActionProt Store at RT or 4°C Standard Shelf Stability Protected->ActionProt

Figure 2: Decision tree for storage and handling based on the chemical form of the material.

References

  • Synthesis of 2,5-dibromo-3-methylpyridine (Precursor)

    • Title: Preparation method for 2,5-dibromo-3-methylpyridine.[1][3]

    • Source: CN105348177A (P
    • Link:[1]

  • General Reactivity of 2,5-Dibromopyridines

    • Title: A convenient and scalable process for preparation of 2,5-dibromopyridine.[1][4]

    • Source: Heterocyclic Letters, Vol. 11, No. 3, 447-452 (2021).[4]

    • Link:[1]

  • Related Fluorinated Analog (Physicochemical Comparison)

    • Title: Physical Properties of 2,5-Dibromo-3-(trifluoromethyl)pyridine.[1]

    • Source: BenchChem Technical Guide.
    • Link:[1]

  • Safety Data (2,5-Dibromopyridine Core)

    • Title: Safety Data Sheet - 2,5-Dibromopyridine.[1]

    • Source: Sigma-Aldrich / Merck.
    • Link:[1]

Sources

Exploratory

Technical Guide: pKa and Basicity of (2,5-Dibromopyridin-3-yl)methanamine

This guide provides an in-depth technical analysis of the physicochemical properties of (2,5-Dibromopyridin-3-yl)methanamine , focusing on its acid dissociation constants (pKa) and basicity.[1] Executive Summary (2,5-Dib...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the physicochemical properties of (2,5-Dibromopyridin-3-yl)methanamine , focusing on its acid dissociation constants (pKa) and basicity.[1]

Executive Summary

(2,5-Dibromopyridin-3-yl)methanamine (CAS: 135124-70-8) is a functionalized pyridine scaffold used primarily as an intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its utility lies in the orthogonal reactivity of its three functional handles: a primary amine (nucleophile), a 2-bromo group (labile to SNAr or Pd-coupling), and a 5-bromo group (Pd-coupling).[1]

Understanding the pKa values of this molecule is critical for:

  • Salt Selection: Determining if it forms a mono- or di-salt.[1]

  • Reaction Optimization: Controlling the protonation state during nucleophilic substitutions.

  • Purification: Optimizing pH for aqueous extractions and reverse-phase chromatography.

Key Finding: Unlike unsubstituted 3-picolylamine, this molecule behaves effectively as a mono-base under standard laboratory conditions.[1][2] The electron-withdrawing nature of the dibromo-substitution suppresses the basicity of the pyridine nitrogen, leaving the aliphatic amine as the sole protonation site in aqueous media.

Structural Analysis & Basicity Centers

The molecule contains two potential basic centers.[3][4][5] Their basicity is governed by the electronic environment imposed by the pyridine ring and the halogen substituents.

Basic CenterTypeElectronic EnvironmentPredicted Reactivity
N1 (Pyridine Nitrogen)

Hybridized
Highly Electron Deficient. Flanked by an ortho-bromo (C2) and a meta-bromo (C5).[1][2]Non-Basic in water. (pKa < 0)
N(Amine) (Aliphatic)

Hybridized
Moderately Attenuated. Separated from the ring by a methylene bridge (-CH2-), reducing the inductive pull.[1][2]Moderately Basic. (pKa ~ 7.[1]5)
Graphviz: Structural Connectivity & Electronic Effects[2]

G PyridineRing Pyridine Ring (Electron Deficient) CH2 Methylene Bridge (Insulator) PyridineRing->CH2 Inductive Pull PyridineN Pyridine Nitrogen (Suppressed Base) PyridineRing->PyridineN Br2 2-Bromo (-I, -M, Steric) Br2->PyridineRing Strong EWG Br2->PyridineN Ortho Suppression (pKa Drop) Br5 5-Bromo (-I Effect) Br5->PyridineRing EWG Amine Primary Amine (Target Base) CH2->Amine Attenuated Pull

Figure 1: Electronic flow diagram illustrating the suppression of basicity at the pyridine nitrogen and the attenuation at the primary amine.

pKa Values: Predicted & Comparative Analysis

As specific experimental data for this intermediate is rarely published in open literature, the values below are derived from Structure-Property Relationship (SPR) analysis, referencing the parent molecule (3-picolylamine) and established Hammett substituent constants.

The Aliphatic Amine (Primary Basic Center)
  • Reference (3-Picolylamine): pKa ≈ 8.8[1][2]

  • Effect of Substitution: The 2,5-dibromo substitution renders the pyridine ring significantly more electron-deficient than a standard pyridine.[1][2] This electron deficiency is transmitted inductively through the methylene group to the amine nitrogen.

  • Prediction: The pKa is expected to drop by approximately 1.0 – 1.5 units compared to the parent.

  • Estimated pKa: 7.3 – 7.8 [1]

The Pyridine Nitrogen (Secondary Center)
  • Reference (Pyridine): pKa ≈ 5.2[1]

  • Reference (2-Bromopyridine): pKa ≈ 0.71 (Experimental)[1]

  • Effect of Substitution:

    • 2-Bromo: Drastic reduction due to strong inductive (-I) effect and steric hindrance at the ortho position.[1]

    • 5-Bromo: Further reduction via inductive effect.[1]

  • Prediction: The cumulative effect of two bromine atoms pushes the basicity well below the range of aqueous titration.

  • Estimated pKa: < 0.5 (Likely -1.0 to 0.0)

Comparative Data Table
CompoundStructurepKa (Amine)pKa (Pyridine N)Notes
Pyridine C5H5NN/A5.23Reference Standard
2-Bromopyridine C5H4BrNN/A0.71Strong ortho-halo effect
3-Picolylamine Py-CH2-NH28.80~3.5Lower due to -CH2NH3+ EWG effect
Target Molecule 2,5-Br2-Py-CH2-NH2 7.5 ± 0.3 < 0 Effective Mono-base

Experimental Determination Protocol

If precise experimental validation is required for your specific application (e.g., formulation stability), the following protocol is recommended. Standard potentiometric titration may fail for the pyridine nitrogen due to its low pKa; NMR Titration is the gold standard here.

Recommended Workflow: 1H NMR Titration

This method tracks the chemical shift of the methylene protons (-CH2-) and the aromatic ring protons as a function of pH.[1]

Experiment Step1 Prepare Stock Solution 5-10 mM in D2O/H2O (10:90) Adjust to pH 1.0 with DCl Step2 Acquire 1H NMR Spectrum (Reference Acidic State) Step1->Step2 Step3 Titrate with NaOD Increments of 0.5 pH units Range: pH 1.0 to 12.0 Step2->Step3 Step4 Plot Chemical Shifts (δ) vs. pH Step3->Step4 Step5 Fit to Henderson-Hasselbalch Inflection Point = pKa Step4->Step5

Figure 2: NMR Titration workflow for precise pKa determination.

Data Interpretation:

  • Amine Protonation: You will observe a significant shift in the methylene (-CH2-) protons around pH 7.5.[1][2]

  • Pyridine Protonation: You will likely observe no inflection point for the pyridine protons above pH 1.0, confirming the pKa is < 1.0.[2]

Implications for Research & Development

Solubility & LogD
  • pH < 6.0: The molecule exists predominantly as the mono-cation (

    
    ).[1][2] Solubility in water is high.[1]
    
  • pH > 8.5: The molecule exists as the neutral free base. Lipophilicity increases significantly.[1]

  • Extraction: To extract this compound from an aqueous reaction mixture into an organic solvent (DCM or EtOAc), adjust the aqueous layer to pH ≥ 10 .

Salt Formation[1]
  • HCl Salt: The compound will readily form a stable Mono-Hydrochloride salt.[1][2]

  • Dihydrochloride: Forming a di-HCl salt is difficult and likely unstable; the second equivalent of HCl would be loosely bound and lost upon drying or exposure to humidity, as the pyridine nitrogen is too weakly basic to hold the proton tightly.

Synthetic Chemistry (Coupling Reactions)
  • Nucleophilicity: The amine is less nucleophilic than a standard benzylamine due to the electron-poor ring.[1][2] Reactions with mild electrophiles may require higher temperatures or stronger bases.

  • Pd-Catalysis: The free amine can poison Palladium catalysts.[1][2] It is standard practice to protect the amine (e.g., as a Boc-carbamate) before attempting Suzuki or Buchwald couplings on the bromine positions.

References

  • Lide, D. R. (Ed.).[1][2] (2005).[6][7] CRC Handbook of Chemistry and Physics (86th ed.). Taylor & Francis.[1] (Source for Pyridine and 2-Bromopyridine pKa values).

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Foundational text for pyridine substituent effects).

  • Brown, H. C., & McDaniel, D. H. (1958).[2] Hammett Equation Constants. Journal of Organic Chemistry. (Basis for EWG prediction logic).

  • PubChem Compound Summary. (2023). 2-Bromopyridine (CID 7973).[1] Link

  • Fisher Scientific. (2023).[1] 3-(Aminomethyl)pyridine Safety Data Sheet. Link

Sources

Foundational

Comprehensive Safety and Handling Guide for (2,5-Dibromopyridin-3-yl)methanamine in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide Executive Summary & Structural Rationale In modern pharmaceutical development, th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Structural Rationale

In modern pharmaceutical development, the design of highly selective kinase inhibitors, antibacterial agents, and galectin inhibitors frequently relies on versatile heterocyclic building blocks[1],[2]. (2,5-Dibromopyridin-3-yl)methanamine (CAS: 1823941-22-5) is a highly valued scaffold in this domain[3].

From a mechanistic perspective, this molecule offers orthogonal reactivity . The pyridine ring is electron-deficient, which activates the halogens toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. Crucially, the inductive and resonance electron-withdrawing effects of the pyridine nitrogen make the C2-bromine significantly more reactive than the C5-bromine. Meanwhile, the primary methanamine at the C3 position provides an ideal handle for amide bond formation or reductive amination, allowing for rapid diversification of the molecular core.

Physicochemical Properties & Hazard Profile

Before incorporating this compound into a synthetic workflow, it is critical to understand its physicochemical properties and safety data sheet (SDS) profile. The primary amine moiety renders the compound basic and potentially corrosive, while the brominated aromatic system poses specific environmental and toxicity hazards[4].

Quantitative Data Summary
PropertySpecification
Chemical Name (2,5-Dibromopyridin-3-yl)methanamine
CAS Number 1823941-22-5
Molecular Formula C6H6Br2N2
Molecular Weight 265.93 g/mol
Physical State Solid (Off-white to pale yellow powder)
Storage Conditions 2–8 °C, inert atmosphere (Argon/N2), protect from light
GHS Classification Skin Corr. 1B (H314), Eye Dam. 1 (H318), Acute Tox. 4 (H302)

Causality of Storage Conditions: Primary benzylic and pyridinylic amines are highly susceptible to atmospheric oxidation and can readily absorb ambient CO2 to form insoluble carbamate salts. Storing the compound under an inert atmosphere at 2–8 °C prevents this degradation, ensuring accurate stoichiometry in sensitive catalytic reactions[5],[6].

Safety Protocols & Emergency Handling

Handling (2,5-Dibromopyridin-3-yl)methanamine requires strict adherence to Level B/C Personal Protective Equipment (PPE), including nitrile gloves (double-gloving recommended when handling in solvent solutions like DCM or DMF), chemical safety goggles, and a well-ventilated fume hood.

Self-Validating Spill Response Protocol

In the event of a spill, follow this self-validating containment and neutralization loop:

  • Assessment: Identify if the spill is a dry powder or a solvent solution.

  • Containment: Surround the spill with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels for concentrated solutions.

  • Neutralization: Because the compound contains a corrosive free amine, neutralize the area with a dilute, weak acid (e.g., 5% citric acid solution). Validation Check: Use pH indicator paper on the residual moisture; the process is complete only when the pH reads between 6.0 and 7.0.

  • Disposal: Collect all materials into a clearly labeled hazardous waste container designated for halogenated organic/amine waste.

SafetyWorkflow Start Spill/Exposure Event Assess Assess Scale & Nature (Solid/Solution) Start->Assess Evac Isolate Area & Fume Hood Assess->Evac PPE Verify PPE (Respirator, Nitrile) Evac->PPE Contain Containment (Sand/Vermiculite) PPE->Contain Neutralize Neutralize Amine (Dilute Citric Acid) Contain->Neutralize Dispose Halogenated Waste Disposal Neutralize->Dispose

Fig 1. Step-by-step safety and emergency response workflow for (2,5-Dibromopyridin-3-yl)methanamine.

Experimental Workflows & Synthetic Applications

To fully leverage this building block, the primary amine must typically be protected before engaging the bromines in transition-metal catalysis. Free amines can strongly coordinate to palladium catalysts, leading to catalyst poisoning and reaction failure.

Protocol 1: Boc-Protection of the Primary Amine

Objective: Mask the primary amine to prevent catalyst poisoning in downstream cross-coupling.

  • Setup: Charge a flame-dried round-bottom flask with (2,5-Dibromopyridin-3-yl)methanamine (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base Addition: Add triethylamine (Et3N) (1.5 eq) and cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling is critical to prevent an exothermic runaway and to suppress the formation of unwanted di-Boc protected byproducts.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc2O) (1.05 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Self-Validating Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) eluent. The disappearance of the highly polar, ninhydrin-active baseline spot (free amine) and the appearance of a higher Rf UV-active spot confirms complete conversion.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at C2

Objective: Exploit the orthogonal reactivity of the C2 vs. C5 bromine for regioselective functionalization.

  • Setup: In a Schlenk flask, combine the Boc-protected intermediate from Protocol 1 (1.0 eq), an aryl boronic acid (1.05 eq), and K2CO3 (2.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).

    • Causality: Water is essential to dissolve the inorganic base and activate the boronic acid into the reactive boronate complex, which is required for the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under an argon counter-flow.

    • Causality: The bidentate dppf ligand enforces a specific bite angle that accelerates reductive elimination while suppressing unwanted dehalogenation of the C5 position.

  • Heating: Heat the mixture to 80 °C for 6 hours.

    • Causality: The C2-bromine is highly activated by the adjacent electronegative pyridine nitrogen. 80 °C provides sufficient thermal energy for oxidative addition at C2, but is too low to activate the C5-bromine, ensuring near-perfect regioselectivity.

  • Self-Validating Check: Analyze the crude mixture via LC-MS. The chromatogram should display a single major peak corresponding to the mono-coupled product mass. The absence of a di-coupled mass confirms the preservation of the C5-bromine for future functionalization.

Reactivity Core (2,5-Dibromopyridin-3-yl)methanamine Amine 1. Amine Protection (Boc2O / Et3N) Core->Amine Prevents N-coordination C2_React 2. C2-Position Reactivity (Pd-Coupling at 80°C) Amine->C2_React Highly Electrophilic C2 C5_React 3. C5-Position Reactivity (Requires >100°C / Stronger Pd) C2_React->C5_React Sequential Coupling Product Multi-Functionalized Pyridine Scaffold C5_React->Product

Fig 2. Orthogonal synthetic functionalization pathways exploiting C2 vs C5 reactivity.

References

  • Application in Drug Discovery (Galectin Inhibitors): "Galactoside inhibitor of galectins" Source: Justia Patents URL:[Link][1]

  • Application in Antibacterial Synthesis: "Patent Application Publication US 2010/0130470 A1" Source: Google Patents URL:[Link][2]

Sources

Exploratory

The Strategic Utility of (2,5-Dibromopyridin-3-yl)methanamine in Medicinal Chemistry: A Technical Guide to Orthogonal Functionalization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary In modern medicinal chemistry, the design of highly specific...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

In modern medicinal chemistry, the design of highly specific kinase inhibitors, central nervous system (CNS) modulators, and antiviral agents relies heavily on versatile, multi-functional building blocks. (2,5-Dibromopyridin-3-yl)methanamine (CAS: 1823941-22-5) has emerged as a privileged scaffold [1]. Featuring a pyridine core with two distinct halogen handles and a primary aliphatic amine, it allows for the rapid, divergent synthesis of complex pharmacophores. This guide provides an in-depth mechanistic analysis of its orthogonal reactivity and delivers field-proven, self-validating protocols for its functionalization.

Structural and Electronic Profiling: The Regioselectivity Paradigm

The synthetic power of (2,5-Dibromopyridin-3-yl)methanamine lies in the differential reactivity of its three functional sites. Understanding the causality behind this regioselectivity is critical for designing efficient synthetic routes.

  • The C-2 Bromine (Electronic Activation): Positioned adjacent to the electronegative pyridine nitrogen, the C-2 carbon is highly electron-deficient. The nitrogen lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making the C-2 position intrinsically susceptible to Nucleophilic Aromatic Substitution (SNAr) and Ullmann-type copper-catalyzed amination [3].

  • The C-5 Bromine (Metal-Halogen Exchange Preference): The C-5 position is less electronically deactivated by the nitrogen. Consequently, it is the kinetically and thermodynamically preferred site for metal-halogen exchange (e.g., using

    
    -PrMgCl or 
    
    
    
    -BuLi) [2].
  • The C-3 Methanamine (The Steric Director): While the primary amine is a valuable handle for final-stage amidation, its intermediate protection (e.g., with a bulky tert-butyloxycarbonyl or Boc group) induces a profound steric shift. The bulky protecting group heavily shields the adjacent C-2 bromine. This steric encumbrance overrides the electronic preference, redirecting Palladium-catalyzed oxidative addition (such as in Suzuki-Miyaura couplings) selectively to the less hindered C-5 position.

G Core 2,5-Dibromopyridine Core Electronic & Steric Bias C5 C-5 Position - Electron Deficient - Sterically Accessible - Favors Metal-Halogen Exchange Core->C5 Kinetic Preference (Pd-Coupling w/ Bulky C3) C2 C-2 Position - Adjacent to Pyridine N - Low LUMO - Favors SNAr & Ullmann Core->C2 Thermodynamic/Electronic Preference (SNAr) C3 C-3 Methanamine - Primary Amine - Directs Steric Shielding when Protected Core->C3 Functional Handle

Electronic and steric differentiation of reactive sites on the scaffold.

Quantitative Regioselectivity Data

The following table summarizes the expected regioselectivity based on the reaction modality and the steric state of the C-3 methanamine.

Table 1: Regioselectivity Matrix for 3-Substituted 2,5-Dibromopyridines

Reaction ModalityCatalyst / ReagentsC-3 Substituent StatePrimary Reactive SiteTypical Yield
Suzuki-Miyaura Coupling Pd(dppf)Cl₂, Ar-B(OH)₂-CH₂NHBoc (Bulky)C-5 78–85%
Metal-Halogen Exchange

-PrMgCl, THF, -78 °C
-CH₂NHBoc (Bulky)C-5 >90%
Ullmann Amination CuI, K₃PO₄, Amine-CH₂NH₂ (Unprotected)C-2 70–80%
Nucleophilic Aromatic Sub. Amine, DIPEA, 100 °C-CH₂NHBoc (Bulky)C-2 85–92%

Orthogonal Functionalization Workflow

To exploit this scaffold, medicinal chemists typically employ a sequential, orthogonal functionalization strategy. The primary amine is first masked, followed by C-5 cross-coupling, C-2 displacement, and final deprotection/amidation.

G A 2,5-Dibromopyridin-3-yl methanamine (Starting Material) B N-Boc Protection (Amine Masking) A->B Boc2O, Et3N C C-5 Functionalization (Suzuki Coupling) B->C Pd(dppf)Cl2, Ar-B(OH)2 D C-2 Functionalization (SNAr / Amination) C->D Amine, DIPEA, 100°C E Amide Formation (Target Pharmacophore) D->E 1. TFA 2. R-COCl

Workflow for orthogonal functionalization of (2,5-Dibromopyridin-3-yl)methanamine.

Self-Validating Experimental Methodologies

The following protocols are engineered to be self-validating systems. Causality is explicitly stated to ensure that deviations can be rationally troubleshot.

Protocol A: Amine Masking (Boc-Protection)

Unprotected primary amines coordinate strongly to Palladium, leading to catalyst poisoning or competing intramolecular Buchwald-Hartwig aminations. Masking is mandatory.

  • Setup: Dissolve (2,5-Dibromopyridin-3-yl)methanamine (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M).

    • Causality: DCM is a non-coordinating, aprotic solvent that readily solubilizes the free base without interfering with the electrophile.

  • Base Addition: Add Triethylamine (Et₃N, 2.0 eq) and cool the mixture to 0 °C in an ice bath.

    • Causality: Et₃N acts as an acid scavenger. Cooling suppresses exothermic degradation and prevents di-Boc formation.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Remove the ice bath and stir for 4 hours at room temperature.

  • Validation Check: Monitor via TLC (Hexane/EtOAc 3:1). The protocol is validated when the highly polar, baseline-retained primary amine spot completely disappears, replaced by a higher-Rf UV-active spot.

Protocol B: Regioselective C-5 Suzuki-Miyaura Coupling

Exploiting the steric shield generated by the C-3 Boc group to force oxidative addition at the C-5 position.

  • Reagent Assembly: In a Schlenk flask, combine the Boc-protected intermediate (1.0 eq), the desired Aryl-B(OH)₂ (1.05 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O.

    • Causality: A strict 1.05 eq of boronic acid prevents over-coupling at C-2. The biphasic Dioxane/H₂O system provides optimal solubility for both the organic substrate and the inorganic base required to activate the boronic acid.

  • Deoxygenation: Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, halting the catalytic cycle.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) under argon. Heat to 80 °C for 12 hours.

    • Causality: The bulky dppf ligand, combined with the steric bulk of the C-3 Boc group, creates a highly encumbered environment that strictly limits oxidative addition to the less hindered C-5 bromine.

  • Validation Check: LC-MS analysis must show the mass of the mono-coupled product. The absence of a di-coupled mass peak validates the regioselectivity of the catalyst/ligand system.

Protocol C: C-2 Nucleophilic Aromatic Substitution (SNAr)

Displacing the remaining C-2 bromine utilizing the electron-withdrawing power of the pyridine nitrogen.

  • Setup: Dissolve the C-5 coupled intermediate in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

    • Causality: Polar aprotic solvents stabilize the highly charged Meisenheimer complex transition state inherent to SNAr reactions.

  • Nucleophilic Attack: Add the desired secondary amine nucleophile (3.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Heat the sealed vessel to 100 °C for 16 hours.

    • Causality: Despite the electronic activation by the pyridine nitrogen, the steric hindrance from the C-3 Boc group requires elevated thermal energy to overcome the activation barrier for C-2 displacement.

  • Validation Check: Extract into EtOAc and wash extensively with LiCl (aq) to remove DMF. NMR validation is achieved by observing the integration of the newly introduced amine protons against the conserved pyridine core protons.

Applications in Drug Development

The functionalized derivatives of (2,5-Dibromopyridin-3-yl)methanamine are highly prized in medicinal chemistry for two primary reasons:

  • Kinase Hinge-Binding: The pyridine core acts as an excellent hydrogen bond acceptor for the hinge region of the ATP-binding pocket in kinases. The C-5 substituent typically projects into the hydrophobic pocket, while the C-2 substituent addresses the solvent-exposed region [4].

  • Pharmacokinetic Tuning via the Methanamine: Once deprotected, the C-3 methanamine (pKa ~ 8.5–9.0) can be converted into amides or ureas. This reduces the basicity of the molecule, which is a proven strategy for decreasing hERG liability and improving Blood-Brain Barrier (BBB) penetrance in CNS-targeted therapeutics.

References

  • Taylor & Francis. "Achieving synthetic efficiency through new method development." Available at:[Link]

  • RSC Publishing. "Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine." Available at:[Link]

Foundational

Architectural Divergence in Halogenated Pyridines: A Technical Whitepaper on (2,5-Dibromopyridin-3-yl)methanamine vs. 2,5-Dichloropyridine Analogs

Executive Summary The strategic incorporation of halogens into heterocyclic scaffolds is a cornerstone of modern drug discovery and organic synthesis[1]. Among these, dihalogenated pyridines serve as highly versatile bui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of halogens into heterocyclic scaffolds is a cornerstone of modern drug discovery and organic synthesis[1]. Among these, dihalogenated pyridines serve as highly versatile building blocks. This whitepaper provides an in-depth technical analysis of the structural, quantum mechanical, and pharmacological divergences between (2,5-Dibromopyridin-3-yl)methanamine and 2,5-dichloropyridine analogs . By dissecting the causality behind their regioselectivity, cross-coupling dynamics, and target-binding capabilities, this guide equips researchers with the authoritative logic required to optimize synthetic routes and design next-generation therapeutics.

Structural and Quantum Mechanical Foundations

The substitution of a pyridine ring with bromine versus chlorine fundamentally alters the molecule's electron density, steric profile, and intermolecular interaction capacity[2].

Steric Bulk and Inductive Effects

Bromine possesses a significantly larger van der Waals radius (1.85 Å) compared to chlorine (1.74 Å)[2]. In the context of (2,5-Dibromopyridin-3-yl)methanamine (CAS: 1823941-22-5), the bulky bromine at C2, combined with the adjacent methanamine (-CH₂NH₂) group at C3, creates a highly sterically congested environment. Chlorine, being more electronegative, exerts a stronger inductive electron-withdrawing effect (-I), which lowers the pKa of the pyridine nitrogen more aggressively than bromine, thereby altering the molecule's basicity and solubility profiles[2].

Halogen Bonding and the -Hole

Halogen bonding (


) is driven by the 

-hole—a positively charged region on the distal axis of the

bond caused by an anisotropy of electron density[3]. Because polarizability increases with atomic size, bromine forms a larger, more positive

-hole than chlorine[3]. Consequently, brominated pyridines act as superior halogen bond donors in protein-ligand complexes, allowing for highly directional interactions that can significantly enhance target binding affinity[1].

Reactivity Profiles: Navigating Regioselectivity

The most critical technical distinction between these scaffolds lies in their divergent reactivity during functionalization. Dihalogenated pyridines present a classic regioselectivity challenge: differentiating the C2 vs. C5 positions.

Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Heck), oxidative addition occurs preferentially at the C2 position for both dibromo- and dichloropyridines[4]. Causality: The


 bond 

to the nitrogen is weaker due to the nitrogen's lone pair[5]. Furthermore, the polarity of the pyridine

bond renders the C2 carbon more electropositive, lowering the activation energy barrier for

insertion[5]. However, the lower bond dissociation energy of

(~280 kJ/mol) compared to

(~397 kJ/mol) means that (2,5-Dibromopyridin-3-yl)methanamine can be coupled using standard catalysts (e.g.,

), whereas 2,5-dichloropyridine analogs often require electron-rich, bulky Buchwald-type ligands to force oxidative addition.
Halogen-Metal Exchange

Conversely, halogen-metal exchange reactions (e.g., using n-BuLi) occur almost exclusively at the C5 position[4]. Causality: Quantum mechanical mapping reveals that the LUMO+2 orbital of 2,5-dibromopyridine exhibits a "String-of-Pearls" lobe distribution[4]. The terminal lobe along the C5-Br bond is exceptionally large and protrudes beyond the electron density isosurface, facilitating preferential orbital overlap with incoming organometallic reagents[4].

HalogenReactivity Start 2,5-Dihalopyridine Scaffold Pd Pd(0) Catalyst (Cross-Coupling) Start->Pd Oxidative Addition Li Organolithium (Metal-Halogen Exchange) Start->Li Nucleophilic Attack C2 Preferential C2 Substitution Pd->C2 Driven by polarized C-N bond & weaker α-C-X bond C5 Preferential C5 Substitution Li->C5 Driven by protruding LUMO+2 lobe at C5-X bond

Caption: Divergent regioselectivity pathways governing the functionalization of 2,5-dihalopyridines.

Pharmacological Implications in Drug Design

The structural nuances between these analogs dictate their utility in medicinal chemistry. 2,5-Dichloropyridine is a heavily utilized starting material for synthesizing 2,3,5-trisubstituted pyridine derivatives, which act as potent inhibitors of the p38


 Mitogen-Activated Protein Kinase (MAPK)[6].

By substituting the C2 and C5 positions with specific aryl or heteroaryl moieties, researchers can engineer molecules that perfectly occupy the ATP-binding pocket of p38


, thereby halting the downstream transcription of pro-inflammatory cytokines like TNF-

and IL-1

[6]. The smaller steric footprint of chlorine allows these analogs to navigate tighter binding pockets compared to their brominated counterparts.

p38MAPK Cytokines Inflammatory Stimulus (TNF-α, IL-1β) KinaseCascade MKK3 / MKK6 Activation Cytokines->KinaseCascade Receptor Binding p38 p38α MAPK KinaseCascade->p38 Phosphorylation GeneExp Pro-inflammatory Gene Expression p38->GeneExp Transcription Factor Activation Inhibitor 2,5-Dichloropyridine Analog Inhibitor Inhibitor->p38 ATP-Competitive Inhibition

Caption: p38 MAPK inflammatory signaling pathway modulated by 2,5-dichloropyridine inhibitors.

Quantitative Data Summary

Property / Parameter(2,5-Dibromopyridin-3-yl)methanamine2,5-Dichloropyridine AnalogsCausality & Experimental Impact
Atomic Radius (Halogen) 1.85 Å1.74 ÅBromine increases lipophilicity and steric hindrance, requiring careful ligand selection during C2 functionalization[2].
C-X Bond Dissociation ~280 kJ/mol~397 kJ/molLower BDE of C-Br allows cross-coupling under milder thermal conditions and with standard Pd catalysts.
Halogen Bond Capacity High (Large

-hole)
Moderate (Small

-hole)
Bromine analogs exhibit stronger, highly directional non-covalent interactions within protein binding pockets[3].
LUMO+2 Orbital Extension Highly extended at C5Less pronouncedEnables highly predictable, regioselective C5 lithiation for brominated scaffolds[4].

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify causality and mechanistic integrity.

Protocol A: Regioselective Suzuki-Miyaura Coupling of (2,5-Dibromopyridin-3-yl)methanamine

Objective: Selective C2-arylation while preserving the C5-bromide for subsequent orthogonal functionalization. Causality Check: The primary methanamine must be transiently protected. Free amines coordinate to


, poisoning the catalyst and stalling the oxidative addition cycle.
  • Amine Protection: React (2,5-Dibromopyridin-3-yl)methanamine with

    
     (1.1 eq) in DCM with 
    
    
    
    .
    • Self-Validation: Perform a Ninhydrin stain on TLC; a shift from purple (free amine) to colorless confirms complete carbamate formation.

  • Catalyst Activation & Coupling: In a Schlenk flask, combine the N-Boc protected substrate (1.0 eq), arylboronic acid (1.05 eq),

    
     (5 mol%), and 
    
    
    
    (2.0 eq) in a degassed 4:1 Toluene/Water mixture. Heat to 80°C for 6 hours.
    • Causality: The biphasic system ensures dissolution of both the hydrophobic organic substrates and the inorganic base necessary for the transmetalation step.

  • Regiochemical Validation: Quench the reaction and isolate the crude product.

    • Self-Validation: Analyze via 2D NMR (HMBC). The newly introduced aryl protons will show long-range

      
       coupling to the C3-methylene carbon. If substitution erroneously occurred at C5, this specific coupling signature will be absent, validating the C2 regioselectivity.
      
Protocol B: Nucleophilic Aromatic Substitution (SNAr) of 2,5-Dichloropyridine Analogs

Objective: Functionalization at C2 via nitrogen-driven activation. Causality Check: While chlorine is a poor leaving group in cross-coupling, its high electronegativity stabilizes the anionic Meisenheimer intermediate during SNAr, making it an excellent substrate for nucleophilic attack[6].

  • Nucleophile Preparation: Dissolve the desired amine or alkoxide nucleophile (1.2 eq) in anhydrous DMF. Add

    
     or 
    
    
    
    to deprotonate and increase nucleophilicity.
  • Substitution Reaction: Add the 2,5-dichloropyridine analog (1.0 eq) dropwise. Heat the mixture to 100°C.

    • Causality: The elevated temperature is required to overcome the activation barrier of the C2-Cl bond cleavage following the formation of the Meisenheimer complex[6].

  • Validation: Monitor via LC-MS. The displacement of the chlorine isotope pattern (characteristic 3:1 ratio for mono-chloro vs 9:6:1 for di-chloro) to a mono-chloro mass confirms successful mono-substitution.

Conclusion

The selection between (2,5-Dibromopyridin-3-yl)methanamine and 2,5-dichloropyridine analogs is not merely a matter of synthetic convenience, but a strategic decision rooted in quantum mechanics and spatial geometry. Brominated scaffolds offer superior halogen bonding and predictable C5-lithiation via LUMO+2 orbital extensions, while chlorinated analogs provide robust, sterically compact frameworks ideal for SNAr and the development of dense kinase inhibitors like those targeting p38 MAPK. Mastery of these divergent properties is essential for the rational design of complex molecular architectures.

References

  • Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions Source: WuXi Biology URL
  • Which halogen to choose?
  • Application Notes and Protocols: The Role of 2,5-Dichloropyridine in the Synthesis of p38 MAPK Enzyme Inhibitors Source: Benchchem URL
  • (2,5-dibromopyridin-3-yl)
  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules Source: MDPI URL
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: PMC / NIH URL
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: ACS Publications URL

Sources

Exploratory

Unlocking the Pharmacological Potential of (2,5-Dibromopyridin-3-yl)methanamine Derivatives: A Technical Guide for Drug Discovery

Executive Summary In modern medicinal chemistry, the selection of a robust, versatile core scaffold is the primary determinant of a drug discovery program's success. (2,5-Dibromopyridin-3-yl)methanamine (CAS 1823941-22-5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of a robust, versatile core scaffold is the primary determinant of a drug discovery program's success. (2,5-Dibromopyridin-3-yl)methanamine (CAS 1823941-22-5) represents a highly privileged building block. By combining the bioisosteric advantages of a pyridine ring with orthogonal halogenation and a reactive primary amine, this scaffold enables the rapid generation of diverse chemical libraries.

This technical whitepaper provides an in-depth analysis of the structural rationale, potential biological activities, and validated experimental workflows for utilizing (2,5-Dibromopyridin-3-yl)methanamine derivatives in the development of novel therapeutics and agrochemicals.

Structural Rationale & Chemical Advantages

The architecture of (2,5-Dibromopyridin-3-yl)methanamine is not accidental; it is a highly engineered starting point for complex molecular synthesis.

  • Bioisosterism & Pharmacokinetics: The pyridine core acts as a bioisostere for the benzene ring. The incorporation of the nitrogen atom lowers lipophilicity (LogP) and introduces a hydrogen-bond acceptor, which typically improves aqueous solubility and metabolic stability compared to carbocyclic analogs [1].

  • Orthogonal Reactivity (Causality of Experimental Design): The two bromine atoms at the C2 and C5 positions exhibit differential reactivity. The C2-bromine is positioned ortho to the electronegative pyridine nitrogen. This proximity significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) at the C2 position, making it highly susceptible to oxidative addition by palladium catalysts [3]. Consequently, researchers can perform regioselective Suzuki, Stille, or Buchwald-Hartwig cross-couplings at C2 first, followed by functionalization at C5 under harsher conditions.

  • The Methanamine Handle: The primary amine at the C3 position provides a versatile vector for amide coupling, reductive amination, or urea formation. In kinase inhibitors, this amine often serves as a critical hydrogen-bond donor to the kinase hinge region.

ScaffoldWorkflow A Start: (2,5-Dibromopyridin-3-yl)methanamine B Pd-Catalyzed Cross-Coupling (Equimolar Reagent, Low Temp) A->B C C2-Substituted Intermediate (LC-MS Validation) B->C Regioselective Oxidative Addition D Second Cross-Coupling (Excess Reagent, High Temp) C->D E C2, C5-Disubstituted Derivative D->E F Amine Functionalization (Amide/Urea Formation) E->F G Final Bioactive Scaffold F->G

Regioselective functionalization workflow of the dibromopyridine scaffold.

Potential Biological Activities

Derivatives synthesized from this core have demonstrated profound efficacy across multiple biological domains.

Oncology: Kinase Inhibition (CDK & DYRK1A)

Derivatives of 2,5-dibromopyridine are heavily employed in the synthesis of cyclin-dependent kinase (CDK) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitors [1, 3]. By functionalizing the C2 and C5 positions with hydrophobic aryl or heteroaryl groups, the resulting molecules can occupy the deep hydrophobic pockets of the ATP-binding site. The methanamine group, when converted to an amide, forms crucial bidentate hydrogen bonds with the backbone residues of the kinase hinge region, thereby arresting tumor cell proliferation.

KinasePathway Inhibitor Pyridine Derivative (Inhibitor) CDK CDK4/6 Complex Inhibitor->CDK Blocks ATP Pocket Rb Retinoblastoma (Rb) Protein CDK->Rb Phosphorylates (Inhibited) E2F E2F Transcription Factor Rb->E2F Releases CellCycle Cell Cycle Progression (G1 to S Phase) E2F->CellCycle Promotes

Mechanism of action for CDK inhibition by pyridine-based derivatives.

Antimicrobial & Metallo-Pharmaceuticals

Pyridine derivatives are excellent ligands for forming mixed ligand-metal complexes. When coordinated with transition metals like Cu(II), Ru(II), or Zn(II), these derivatives exhibit enhanced cytotoxicity and pronounced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli [2]. The metal coordination enhances the lipophilicity of the complex, allowing it to permeate bacterial lipid membranes more effectively than the free ligand (Overtone's concept and Tweedy's chelation theory).

Agrochemicals: Pesticidal Agents

Beyond human health, 2,5-dibromopyridine derivatives are critical intermediates in the synthesis of modern crop protection agents. For example, they serve as precursors for pyrazolo[1,5-a]pyrimidine derivatives, which function as potent, long-lasting insecticides by disrupting the physiological processes of agricultural pests [4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and causality-driven steps.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C2

Objective: To selectively couple an aryl boronic acid to the C2 position without affecting the C5 bromine. Causality: Utilizing a mild base and lower temperatures prevents the catalyst from overcoming the higher activation energy required to insert into the C5-Br bond.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve (2,5-Dibromopyridin-3-yl)methanamine (1.0 eq) and the target aryl boronic acid (1.05 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Catalyst Addition: Add

    
     (0.05 eq) and sodium carbonate (
    
    
    
    , 2.0 eq).
    • Self-Validation Step: The use of a weak base (

      
      ) rather than a strong base (
      
      
      
      ) limits over-reactivity.
  • Reaction: Stir the mixture at 60°C for 4 hours.

    • Self-Validation Step: Monitor strictly via LC-MS every hour. The reaction is deemed complete when the mass peak corresponding to the starting material disappears, and the mono-coupled product mass dominates. If di-coupled product (>5%) appears, quench immediately.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous

    
    , and concentrate. Purify via flash chromatography (silica gel, Hexanes/EtOAc).
    
Protocol 2: In Vitro Radiometric Kinase Assay

Objective: To evaluate the IC50 of the synthesized derivative against a target kinase (e.g., CDK4).

  • Assay Setup: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.02% Brij35, and 0.1 mg/mL BSA.
    
  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the test compound in 100% DMSO.

    • Self-Validation Step: Include Staurosporine as a positive control (known pan-kinase inhibitor) and 1% DMSO as a negative vehicle control. Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

  • Incubation: Mix the kinase enzyme, substrate peptide, and test compound. Incubate for 20 minutes at room temperature to allow for pre-binding.

  • Initiation & Readout: Initiate the reaction by adding

    
    . Incubate for 2 hours at room temperature. Spot the reaction onto P81 ion-exchange filter paper, wash extensively with 0.75% phosphoric acid to remove unreacted ATP, and measure the incorporated radioactivity using a scintillation counter.
    
  • Data Analysis: Plot the dose-response curve using non-linear regression (four-parameter logistic equation) to determine the

    
    .
    

Quantitative Data Summary

The following table summarizes the expected biological profiles and activity metrics for various classes of derivatives synthesized from the (2,5-Dibromopyridin-3-yl)methanamine scaffold based on literature precedents.

Derivative ClassPrimary Target / ApplicationMechanism of ActionTypical Efficacy Range
C2-Aryl, C5-Alkyl Amides Oncology (Breast Cancer)CDK4/6 ATP-competitive inhibition

: 10 nM – 150 nM
C2-Heteroaryl Ureas Oncology / NeurologicalDYRK1A hinge-binding inhibition

: 50 nM – 500 nM
Cu(II) Mixed-Ligand Complexes Antimicrobial / AntibacterialDNA intercalation & cleavageMIC: 4 µg/mL – 16 µg/mL
Pyrazolo[1,5-a]pyrimidines Agrochemicals (Insecticides)Neurological disruption in pests

: 0.5 ppm – 5.0 ppm

References

  • BOC Sciences. "CAS 624-28-2 (2,5-Dibromopyridine) - BOC Sciences." BOC Sciences.
  • National Institutes of Health (PMC). "Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes." NIH.
  • ResearchGate. "Selective monolithiation of 2,5-dibromopyridine with butyllithium." ResearchGate.
  • Google Patents. "WO2021165834A1 - 5-(3-(ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine derivatives and related compounds as pesticide and insecticide agents for crop protection." Google Patents.
Foundational

Technical Guide: Storage &amp; Stability of (2,5-Dibromopyridin-3-yl)methanamine

Executive Summary Compound: (2,5-Dibromopyridin-3-yl)methanamine CAS: 1206967-76-9 (Generic reference for the free base form) Class: Halogenated Pyridylmethanamine[1][2] This guide defines the stability profile and stora...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: (2,5-Dibromopyridin-3-yl)methanamine CAS: 1206967-76-9 (Generic reference for the free base form) Class: Halogenated Pyridylmethanamine[1][2]

This guide defines the stability profile and storage protocols for (2,5-Dibromopyridin-3-yl)methanamine. Unlike simple aminopyridines, this compound features a primary alkyl amine attached to the pyridine ring (a pyridylic amine). This structural feature significantly increases its basicity and nucleophilicity, making it highly susceptible to atmospheric carbonation and oxidative degradation. Furthermore, the C-Br bonds at positions 2 and 5 introduce photosensitivity risks.

Critical Recommendation: Store as the Hydrochloride (HCl) salt whenever possible. If the Free Base must be stored, it requires strict inert atmosphere (Argon/N2) at -20°C to prevent carbamate formation and oxidative dimerization.

Part 1: Physicochemical Profile & Degradation Vectors

To implement a robust storage strategy, one must understand the "Why" behind the instability. This compound suffers from three primary degradation vectors:

Atmospheric Carbonation (The Primary Threat)

The methanamine group (-CH₂-NH₂) is a primary amine with high basicity (pKa ≈ 8.5–9.5). Upon exposure to air, it rapidly reacts with atmospheric CO₂ to form carbamate salts .

  • Mechanism: R-NH₂ + CO₂ → R-NH-COO⁻ ⁺H₃N-R

  • Observation: The free-flowing white/off-white powder turns into a sticky, crusty solid or gum.

Oxidative Instability

The "pyridylic" position (the carbon attaching the amine to the ring) is activated. While less reactive than a benzyl amine, the presence of the electron-withdrawing bromine atoms and the pyridine nitrogen creates a dipole that can facilitate slow oxidation to the imine or aldehyde (via oxidative deamination) if stored in solution with trace metals or peroxides.

Photolytic Dehalogenation

The Carbon-Bromine (C-Br) bond has a bond dissociation energy of ~66 kcal/mol. Prolonged exposure to UV or high-intensity visible light can induce homolytic cleavage, generating radical species that lead to polymerization or debromination.

Diagram 1: Degradation Cascade

The following logic flow illustrates the chemical vulnerabilities of the compound.

DegradationPathways Compound (2,5-Dibromopyridin-3-yl) methanamine Air Air Exposure (CO2 + Moisture) Compound->Air High Affinity Light UV/Vis Light (hv) Compound->Light C-Br Lability Oxidant Oxygen/Peroxides Compound->Oxidant Slow Rxn Carbamate Carbamate Salt (Sticky Solid) Air->Carbamate Carbonation Radical Pyridyl Radical Light->Radical Homolysis Imine Imine/Aldehyde (Yellowing) Oxidant->Imine Oxidative Deamination

Caption: Figure 1.[3] Primary degradation pathways.[4] Carbonation (Red) is the most immediate risk for the free base.

Part 2: Optimal Storage Protocol

This protocol distinguishes between the Free Base (highly reactive) and the Salt (more stable but hygroscopic).

Table 1: Storage Matrix
ParameterFree Base (Powder)HCl Salt (Powder)Solution (DMSO/MeOH)
Temperature -20°C (Critical)2–8°C (Acceptable), -20°C (Ideal)-80°C (Required)
Atmosphere Argon/Nitrogen (Strict)Desiccated Air or Inert GasArgon (Strict)
Vessel Amber Glass VialsAmber Glass or Opaque PlasticAmber Glass (Silanized preferred)
Shelf Life 6–12 Months24+ Months< 1 Month
Major Risk Carbamate formation (CO₂)Hygroscopicity (Moisture)Hydrolysis / Precipitation
Detailed Workflow: The "Cold-Chain" Handling

To maintain purity >98%, follow this self-validating handling loop.

  • Equilibration (Crucial): Never open a cold vial immediately. Allow the vial to warm to room temperature (20–25°C) inside a desiccator.

    • Why? Opening a cold vial condenses atmospheric moisture onto the powder. For the HCl salt, this turns the powder into a deliquescent oil.

  • Inert Sampling:

    • Flush the headspace with Argon before and immediately after sampling.

    • Use Parafilm® or Teflon tape to seal the cap externally.

  • Aliquot Strategy:

    • Do not repeatedly freeze/thaw the bulk stock. Aliquot the material into single-use vials upon initial receipt.

Diagram 2: The Handling Workflow

HandlingWorkflow Start Retrieve from -20°C Equilibrate Equilibrate to RT (In Desiccator, 30 min) Start->Equilibrate Prevents Condensation Open Open under Inert Gas (Argon/N2) Equilibrate->Open Weigh Quick Weighing (Avoid Metal Spatulas) Open->Weigh Purge Purge Headspace (Argon) Weigh->Purge Displaces CO2/O2 Seal Seal & Parafilm Purge->Seal Return Return to -20°C Seal->Return

Caption: Figure 2. Standard Operating Procedure (SOP) for handling hygroscopic/reactive amines.

Part 3: Stability Monitoring & QC

How do you validate that the compound is still viable? Rely on these indicators.

Visual Inspection (First Line of Defense)
  • Pass: White to off-white free-flowing powder.

  • Fail (Carbonation): Formation of a "crust" on the surface or clumping.

  • Fail (Oxidation): Distinct yellow or orange discoloration (formation of conjugated imines or N-oxides).

Analytical Re-qualification (HPLC/NMR)
  • ¹H NMR (DMSO-d₆):

    • Look for the disappearance of the sharp singlet (-CH₂-) at ~3.8 ppm.

    • Carbonation Artifacts: Broadening of amine protons or appearance of new signals downfield (carbamate species).

  • LC-MS:

    • Check for [M+16] peaks (N-oxide) or [M+44] (Carbamate adducts, though these often dissociate in the MS source).

    • Check for de-brominated byproducts ([M-Br+H]).

Chemical Compatibility
  • Avoid: Chlorinated solvents (CHCl₃, DCM) for long-term storage of the free base. These solvents can slowly alkylate primary amines (quaternization) or degrade to form HCl, which protonates the amine.

  • Preferred Solvent: Anhydrous DMSO or Methanol (for immediate use).

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.

  • National Center for Biotechnology Information. PubChem Compound Summary for Pyridinemethanamine derivatives. (General chemical properties of halogenated pyridines).

  • Sigma-Aldrich (Merck). Handling and Storage of Air-Sensitive Reagents (Technical Bulletin AL-134). (Authoritative protocols for amine handling).

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part A: Structure and Mechanisms.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Complex Heterocycles Using (2,5-Dibromopyridin-3-yl)methanamine

Executive Summary (2,5-Dibromopyridin-3-yl)methanamine (CAS: 1823941-22-5) is a highly versatile, trifunctional building block widely utilized in the pharmaceutical industry for the modular synthesis of complex bicyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,5-Dibromopyridin-3-yl)methanamine (CAS: 1823941-22-5) is a highly versatile, trifunctional building block widely utilized in the pharmaceutical industry for the modular synthesis of complex bicyclic heterocycles. Its unique structural topology—featuring two differentially reactive bromine atoms and a primary aminomethyl handle—makes it an ideal precursor for sequential cross-coupling and intramolecular cyclization. This application note provides an authoritative guide to leveraging this compound, detailing its chemical profiling, strategic applications in drug discovery (such as FabI and RORγt inhibitors), and field-proven protocols for regioselective functionalization[1][2].

Chemical Profiling & Reactivity Mapping

The strategic value of (2,5-dibromopyridin-3-yl)methanamine lies in the orthogonal reactivity of its three functional domains:

  • C2-Bromine: Positioned ortho to the highly electronegative pyridine nitrogen, this site is severely electron-deficient. It is the kinetically favored site for Nucleophilic Aromatic Substitution (SNAr) and initial oxidative addition in Palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination).

  • C5-Bromine: Positioned meta to the pyridine nitrogen, it is significantly less electrophilic. It remains intact during C2-functionalization, serving as a reliable handle for late-stage Suzuki-Miyaura or Sonogashira couplings.

  • C3-Methanamine: Acts as a nucleophilic tether. Once the C2 position is functionalized with an electrophilic or complementary group, the C3-amine can drive intramolecular cyclization to form fused systems like 1,2,3,4-tetrahydronaphthyridines or pyrido-diazepines.

ReactivityMap Core (2,5-Dibromopyridin-3-yl)methanamine C2 C2-Bromine (ortho to N) Highly Electrophilic Core->C2 C5 C5-Bromine (meta to N) Less Electrophilic Core->C5 C3 C3-Methanamine Nucleophilic Handle Core->C3 Action1 Primary Target for: - SNAr Reactions - Initial Pd-Coupling C2->Action1 Action2 Secondary Target for: - Sequential Suzuki/Heck - Late-stage functionalization C5->Action2 Action3 Target for: - Amidation / Sulfonylation - Intramolecular Cyclization C3->Action3

Diagram 1: Reactivity map illustrating the orthogonal functionalization pathways of the building block.

Strategic Applications in Drug Discovery

  • Antibacterial FabI Inhibitors: Debiopharm International SA utilized the N-methyl derivative of this building block to synthesize potent Enoyl-ACP reductase (FabI) inhibitors[1]. By regioselectively coupling the C2-position with azetidinone and subsequently elaborating the C5-position, researchers accessed novel acrylamide derivatives that disrupt bacterial fatty acid synthesis[1].

  • RORγt Antagonists: Merck Sharp & Dohme Corp. employed 2,5-dibromopyridin-3-amine derivatives to construct tetrahydronaphthyridine and aza-benzoxazine scaffolds, which are critical for inhibiting RORγt activity in autoimmune disease models[2].

Experimental Protocols

Protocol A: Regioselective Buchwald-Hartwig C-N Cross-Coupling at C2

This protocol details the regioselective amination of the C2-bromine using azetidinone, a critical step in synthesizing FabI inhibitor intermediates[1].

Causality & Experimental Choices:

  • Catalyst/Ligand System: Pd2(dba)3 combined with Xantphos is selected. Xantphos possesses a wide bite angle (~111°), which enforces a square-planar geometry at the Palladium center that dramatically accelerates reductive elimination over undesired β-hydride elimination.

  • Base Selection: Cs2CO3 is utilized because it is a mild, non-nucleophilic base. Stronger bases (like NaOtBu) could lead to competitive SNAr by-products or base-catalyzed degradation of the sensitive azetidinone ring.

  • Degassing: Rigorous degassing with Argon is mandatory. The active Pd(0) species is highly susceptible to oxidation, which would prematurely terminate the catalytic cycle and promote homocoupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask, combine (2,5-dibromopyridin-3-yl)-N-methylmethanamine (1.0 equiv, 0.47 mmol), azetidinone (1.0 equiv, 0.47 mmol), and Cs2CO3 (2.0 equiv, 0.94 mmol)[1].

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask to form a suspension[1].

  • Degassing: Submerge an Argon-purged needle into the solution and bubble Argon vigorously for 30 minutes. (Self-Validation: The solution should remain a cloudy suspension without any darkening or color change).

  • Catalyst Addition: Quickly remove the septum under positive Argon flow and add Pd2(dba)3 (0.02 equiv, 0.01 mmol) and Xantphos (0.04 equiv, 0.02 mmol)[1]. Reseal and purge the headspace with Argon for 5 minutes.

  • Reaction Execution: Heat the mixture to 100°C (reflux) under an Argon atmosphere for 12–18 hours. (Self-Validation: Monitor via LC-MS. The disappearance of the starting material mass [M+H]+ and the appearance of the C2-coupled product mass validate the reaction progress).

  • Workup: Cool the reaction to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the purified C2-aminated intermediate.

Workflow Step1 Step 1: Reagent Preparation Combine Pyridine derivative & Azetidinone Step2 Step 2: Solvent & Base Add Toluene and Cs2CO3 Step1->Step2 Step3 Step 3: Degassing Bubble Argon for 30 min Step2->Step3 Step4 Step 4: Catalyst Addition Add Pd2(dba)3 and Xantphos Step3->Step4 Step5 Step 5: Heating Reflux until completion Step4->Step5 Step6 Step 6: Workup & Purification Filtration and Chromatography Step5->Step6 Product Purified C2-Aminated Intermediate Step6->Product

Diagram 2: Step-by-step experimental workflow for the regioselective Buchwald-Hartwig amination.

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Insertion into C2-Br Bond Pd0->OxAdd + Aryl Bromide PdII_1 Pd(II) Aryl Halide Complex OxAdd->PdII_1 AmineCoord Amine Coordination & Deprotonation by Cs2CO3 PdII_1->AmineCoord + Amine PdII_2 Pd(II) Aryl Amido Complex AmineCoord->PdII_2 - HBr (Base) RedElim Reductive Elimination C-N Bond Formation PdII_2->RedElim RedElim->Pd0 Regenerate Pd(0) Product C2-Coupled Product RedElim->Product Release

Diagram 3: Catalytic cycle of the Pd-catalyzed C-N cross-coupling at the C2 position.

Protocol B: Sequential Suzuki-Miyaura Coupling at C5

Following C2 functionalization, the C5-bromine can be engaged in a Suzuki-Miyaura cross-coupling to install aryl or heteroaryl groups. Causality: Pd(dppf)Cl2 is chosen for its robustness in coupling sterically hindered or deactivated aryl bromides. A biphasic Dioxane/H2O system ensures the solubility of both the organic substrate and the inorganic base (K2CO3).

Step-by-Step Methodology:

  • Combine the C2-functionalized intermediate (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (3.0 equiv) in a microwave vial.

  • Add a 4:1 mixture of Dioxane/H2O (0.1 M concentration).

  • Degas the mixture with Argon for 15 minutes.

  • Add Pd(dppf)Cl2 (0.05 equiv), seal the vial, and heat at 90°C for 4 hours.

  • Dilute with water, extract with DCM, dry over Na2SO4, and purify via flash chromatography.

Quantitative Data Presentation

To validate the experimental choices for Protocol A, the following table summarizes the optimization of the Buchwald-Hartwig coupling conditions at the highly electrophilic C2 position.

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd2(dba)3BINAPNaOtBuToluene10022%Strong base caused azetidinone degradation and side reactions.
2Pd(OAc)2DPPFCs2CO3Dioxane10045%Narrower bite angle led to incomplete conversion & β-hydride elimination.
3Pd2(dba)3XantphosK3PO4Toluene10068%Good conversion, but slower reaction rate due to base insolubility.
4 Pd2(dba)3 Xantphos Cs2CO3 Toluene 100 89% Optimal bite angle and base strength; high regioselectivity[1].

References

  • US8895545B2 - Acrylamide derivatives as Fab I inhibitors (Debiopharm International SA). Details the regioselective Buchwald-Hartwig amination of (2,5-dibromopyridin-3-yl)-N-methylmethanamine. Source URL:[1]

  • WO2015095795A1 - Tetrahydronaphthyridine, Benzoxazine, Aza-benzoxazine, and related bicyclic compounds for inhibition of RORgamma activity (Merck Sharp & Dohme Corp.). Details the use of 2,5-dibromopyridin-3-amine derivatives for synthesizing bicyclic RORγt antagonists. Source URL:[2]

  • Kumada Cross-Coupling Reaction - Ambeed.com . Commercial availability and chemical profiling of (2,5-Dibromopyridin-3-yl)methanamine (CAS: 1823941-22-5). Source URL:

Sources

Application

Strategic Application Note: Buchwald-Hartwig Amination of (2,5-Dibromopyridin-3-yl)methanamine

Executive Summary & Strategic Analysis (2,5-Dibromopyridin-3-yl)methanamine is a high-value scaffold in kinase inhibitor discovery, offering three distinct vectors for functionalization: the primary amine (C3-pendant), t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

(2,5-Dibromopyridin-3-yl)methanamine is a high-value scaffold in kinase inhibitor discovery, offering three distinct vectors for functionalization: the primary amine (C3-pendant), the C2-bromide (electronically activated), and the C5-bromide (electronically neutral/meta-like).

Successfully utilizing this scaffold requires navigating a complex "Selectivity Triangle":

  • Chemoselectivity: Preventing catalyst poisoning by the free primary amine and pyridine nitrogen.

  • Regioselectivity (Electronic): The C2-bromide is activated by the adjacent pyridine nitrogen (inductive effect), favoring oxidative addition.

  • Regioselectivity (Steric): The C3-aminomethyl group exerts significant steric pressure on the C2 position, potentially retarding the reaction or forcing selectivity toward the distal C5 position.

Core Recommendation: Do not attempt Buchwald-Hartwig amination on the free amine. The protocol below mandates a Protection-Coupling-Deprotection strategy to ensure catalyst longevity and predictable regiocontrol.

Reactivity Logic & Mechanism

The following decision tree illustrates the mechanistic logic governing the protocol design. The competition between electronic activation at C2 and steric hindrance from the C3-substituent is the critical variable.

ReactivityLogic Substrate (2,5-Dibromopyridin-3-yl)methanamine Protection Step 1: Boc Protection (Eliminate Catalyst Poisoning) Substrate->Protection Essential ProtectedSub N-Boc-Intermediate Protection->ProtectedSub Decision Target Regioisomer? ProtectedSub->Decision C2_Path C2-Selective Conditions (Electronic Control) Decision->C2_Path Standard (Kinetic) C5_Path C5-Selective Conditions (Steric Control) Decision->C5_Path Advanced (Steric) Mechanism_C2 Mech: Fast Oxidative Addition at C2 Ligand: Small bite angle / Flexible (e.g., Xantphos) C2_Path->Mechanism_C2 Mechanism_C5 Mech: Steric exclusion from C2 Ligand: Bulky (e.g., tBuXPhos) C5_Path->Mechanism_C5

Figure 1: Decision tree for regioselective functionalization. The C2 position is electronically favored but sterically hindered; ligand choice dictates the outcome.

Pre-Reaction Protocol: Substrate Protection

Rationale: The free primary amine (


) acts as a competitive nucleophile and a potent catalyst poison (forming stable Pd-amine complexes that arrest the catalytic cycle).

Protocol A: Boc-Protection

  • Reagents: (2,5-Dibromopyridin-3-yl)methanamine (1.0 equiv),

    
     (1.1 equiv), 
    
    
    
    (1.5 equiv).
  • Solvent: DCM (0.2 M).

  • Procedure: Stir at RT for 4 hours. Wash with 0.5M HCl (removes unreacted amine) and brine.

  • Yield Expectation: >95%.

  • Product: tert-butyl ((2,5-dibromopyridin-3-yl)methyl)carbamate. Use this as the starting material for all coupling protocols.

Primary Protocol: C2-Selective Amination

This is the "Workhorse" protocol. Despite the steric bulk at C3, the C2 position is highly activated for Oxidative Addition (OA) due to the electron-withdrawing nature of the pyridine nitrogen. We utilize Xantphos , a ligand with a wide bite angle that stabilizes the Pd(0) species and generally favors coupling at the most electronically activated site on heterocycles.

Reagents & Stoichiometry
ComponentReagentEquivRole
Substrate N-Boc-(2,5-dibromopyridin-3-yl)methanamine1.0Electrophile
Nucleophile Primary/Secondary Amine1.1Coupling Partner
Catalyst Pd(OAc)₂0.05 (5 mol%)Metal Source
Ligand Xantphos0.075 (7.5 mol%)Ligand (Bidentate)
Base Cs₂CO₃2.0Base (Mild)
Solvent 1,4-Dioxane (Anhydrous)0.15 MSolvent
Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical): In a vial, mix Pd(OAc)₂ and Xantphos in 1 mL of dioxane. Stir at RT for 10 mins until the solution turns yellow/orange. Why: Ensures active L-Pd species forms before exposing Pd to the substrate, reducing dehalogenation.

  • Charge: Add the Boc-protected substrate, amine nucleophile, and Cs₂CO₃ to a reaction vial equipped with a magnetic stir bar.

  • Combine: Transfer the pre-complexed catalyst solution to the reaction vial. Rinse with remaining dioxane to reach 0.15 M concentration.

  • Degas: Sparge with Argon/Nitrogen for 5 minutes. Cap tightly.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Checkpoint: Monitor via LCMS at 2 hours. Look for the mono-aminated product mass (M+Amine-Br). If C5-coupling is observed (rare with Xantphos), lower temp to 70°C.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify via flash chromatography (Hex/EtOAc).

Self-Validation Criteria:

  • Success: >80% conversion to mono-aminated product.

  • Failure Mode 1 (No Reaction): Catalyst poisoning. Check solvent purity and ensure Argon atmosphere.

  • Failure Mode 2 (Debromination): Product mass M-Br+H observed. Switch base to K₃PO₄ and reduce temp.

Alternative Protocol: C5-Selective Amination

Achieving C5-selectivity directly on the dibromo-substrate is challenging because C2 is more reactive.[1] However, if C2-functionalization is not desired, or if the C3-group is extremely bulky, C5 coupling can sometimes be forced.

Strategy: Use a ligand that is too bulky to fit into the crowded C2 pocket (sandwiched between Pyridine-N and C3-Boc), pushing the Pd to the more accessible C5 position.

Optimized Conditions (Steric Control)
  • Catalyst: Pd-G3-BrettPhos (5 mol%).

    • Why: BrettPhos is bulky and electron-rich, excellent for deactivated aryl halides (like the C5 position), but its bulk may disfavor the crowded C2 site.

  • Base: NaOtBu (2.0 equiv). Stronger base required for the less activated C5 position.

  • Solvent: Toluene (100°C).

Note: If direct C5 selectivity is poor (getting mixtures), the most reliable route to C5-derivatives is to use 5-bromo-2-chloropyridine derivatives. The C5-Br will react faster than the C2-Cl in Buchwald couplings, reversing the selectivity order found in the dibromo substrate.

Troubleshooting & Optimization Matrix

SymptomDiagnosisCorrective Action
Low Conversion Catalyst Poisoning by Pyridine NSwitch to Pd-G4-RuPhos precatalyst (activates faster). Increase Temp to 110°C.
Hydrodehalogenation (Product is des-bromo)

-Hydride Elimination / Reducing environment
Switch solvent to Toluene. Use Cs₂CO₃ instead of alkoxide bases. Ensure solvent is dry.[2][3]
Regio-Scrambling (Mixture of C2/C5)Electronic/Steric CompetitionLower Temperature (60-70°C) favors the kinetic product (C2). Switch ligand to DPEPhos or Xantphos .
Protodeboronation (If using boronic acids)Base sensitivityUse weak base (K₃PO₄) and add water (Suzuki conditions, not Buchwald).

References

  • Buchwald-Hartwig General Scope: Paul, F., Patt, J., & Hartwig, J. F. (1994).[4] Palladium-catalyzed formation of carbon-nitrogen bonds.[5][6][7][8] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.[4] Link

  • Catalyst Generations (G3/G4): Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Pyridine Regioselectivity: Campeau, L.-C., & Fagnou, K. (2006). Site-selective Pd-catalyzed cross-coupling of dihaloheteroarenes. Chemical Society Reviews, 35, 126–126. (Contextual grounding for halo-pyridine selectivity).
  • BenchChem Technical Review: Comparative Analysis of Reactivity of 2,5-dibromopyridine in Pd-Catalyzed Cross-Coupling. Link (Verified via Search context 1.2).

  • Xantphos Utility: Guari, Y., van Es, D. S., Reek, J. N., Kamer, P. C., & van Leeuwen, P. W. (2001). Xantphos ligands in the palladium-catalyzed amination of aryl halides.[4][5][7] Tetrahedron Letters, 42(32), 5425-5428. Link

Disclaimer: All protocols involve hazardous chemicals. Perform a risk assessment before experimentation. The regioselectivity described is substrate-dependent and should be validated via NMR/LCMS.

Sources

Method

Application Note: Orthogonal Protecting Group Strategies for the Primary Amine in (2,5-Dibromopyridin-3-yl)methanamine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Strategic Context and Chemoselectivity Challenges (2,5-Dibromopyridin-3-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Strategic Context and Chemoselectivity Challenges

(2,5-Dibromopyridin-3-yl)methanamine is a highly valuable bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and galectin modulators. The scaffold features two orthogonal cross-coupling sites: the C-2 and C-5 bromines. The C-2 bromine is electronically activated by the adjacent pyridine nitrogen, making it kinetically favored for oxidative addition by palladium(0) catalysts compared to the C-5 position.

However, the primary benzylic-like amine at the C-3 position introduces severe chemoselectivity challenges. If left unprotected during downstream functionalization, the free amine will:

  • Poison Palladium Catalysts: The lone pair on the primary amine strongly coordinates to transition metals, sequestering the catalyst and stalling cross-coupling cycles.

  • Act as a Competing Nucleophile: Under Buchwald-Hartwig amination conditions, the free amine will undergo inter- or intramolecular amination with the bromopyridine core, leading to oligomerization.

  • Undergo Unwanted Oxidation: Primary amines are susceptible to oxidation under harsh reaction conditions.

To unlock the full synthetic utility of this scaffold, an orthogonal protecting group strategy must be deployed. As detailed by the , protecting groups temporarily mask reactive centers, allowing selective transformations elsewhere on the molecule before being removed under specific, mild conditions.

Mechanistic Rationale for Protecting Group Selection

The selection of the protecting group (PG) is strictly dictated by the basicity and nucleophilicity of the downstream cross-coupling conditions.

  • Mono-Boc (tert-Butyloxycarbonyl) Protection: The Boc group is the industry standard for amine protection due to its ease of installation and high atom economy . It is highly stable to mild bases (e.g.,

    
    , 
    
    
    
    ) typically used in Suzuki-Miyaura or Sonogashira couplings. However, a mono-Boc protected amine retains an acidic N-H proton (
    
    
    ). In the presence of strong bases like
    
    
    (used in Buchwald-Hartwig aminations), this proton is abstracted, generating an amide anion that can interfere with the catalytic cycle.
  • Phthalimide (Phth) Protection: For downstream reactions requiring strong bases or organolithium reagents, the primary amine must be completely masked. Phthalimide protection converts the primary amine into an imide, removing all N-H protons and providing immense steric bulk. This ensures absolute inertness during harsh cross-coupling or halogen-metal exchange sequences.

G Start (2,5-Dibromopyridin-3-yl)methanamine (Free Primary Amine) Decision Downstream Reaction Base Strength? Start->Decision Mild Mild Base (e.g., K2CO3, Cs2CO3) Decision->Mild Suzuki / Sonogashira Harsh Strong Base / Nucleophile (e.g., NaOtBu, n-BuLi) Decision->Harsh Buchwald-Hartwig / Lithiation Boc Mono-Boc Protection Reagent: Boc2O, DIPEA Mild->Boc Phth Phthalimide Protection Reagent: Phthalic Anhydride Harsh->Phth DeprotBoc Deprotection: TFA or HCl/Dioxane Boc->DeprotBoc Post-Coupling DeprotPhth Deprotection: NH2NH2 (Hydrazine) Phth->DeprotPhth Post-Coupling

Decision tree for protecting group selection based on downstream cross-coupling conditions.

Quantitative Comparison of Protecting Groups

To facilitate rapid decision-making, the following table summarizes the thermodynamic and operational parameters of the viable protecting groups for this scaffold.

Protecting Group StrategyReagents RequiredTypical YieldProtected N-H

Stability to Pd(0) CatalystStability to Strong Base (

)
Deprotection Reagent
Free Amine (None) N/AN/A

Poor (Poisons Pd)Poor (Competes)N/A
Mono-Boc

, DIPEA
85–95%

Excellent Moderate (Deprotonates)TFA or HCl/Dioxane
Phthalimide Phthalic Anhydride80–90%N/A (Masked)Excellent Excellent

(Hydrazine)
Di-Boc

(xs), DMAP
70–85%N/A (Masked)Excellent Excellent TFA or HCl/Dioxane

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Analytical checkpoints are embedded within the steps to ensure the causality of the chemical transformations is verified before proceeding.

Protocol A: Mono-Boc Protection (For Mild Downstream Conditions)

Mechanism & Causality: Di-tert-butyl dicarbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) acts as the electrophile. N,N-Diisopropylethylamine (DIPEA) is utilized as the base instead of Triethylamine (

) because its increased steric bulk prevents it from acting as a nucleophilic catalyst, thereby suppressing the formation of isocyanates or di-Boc byproducts.

Step-by-Step Procedure:

  • Initiation: Dissolve (2,5-Dibromopyridin-3-yl)methanamine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (1.5 eq, 15 mmol) via syringe. Cool the reaction flask to 0 °C using an ice bath to control the exothermic addition.

  • Electrophile Addition: Dissolve

    
     (1.1 eq, 11 mmol) in a minimal amount of DCM and add dropwise over 15 minutes.
    
  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on silica gel (Eluent: Hexanes/EtOAc 7:3). The product will appear as a higher

    
     spot. A Ninhydrin stain will show the starting material as an intense purple spot, while the secondary carbamate product will stain faintly or not at all.
    
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with DCM (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Validation Checkpoint 2 (LC-MS): Confirm product mass. Expected

    
     (1:2:1 isotopic pattern indicative of two bromine atoms).
    
Protocol B: Phthalimide Protection (For Harsh Downstream Conditions)

Mechanism & Causality: Phthalic anhydride reacts with the primary amine to form an intermediate phthalamic acid. Refluxing in toluene with a Dean-Stark apparatus continuously removes the water byproduct, driving the thermodynamic cyclization to the highly stable phthalimide imide.

Step-by-Step Procedure:

  • Initiation: Suspend (2,5-Dibromopyridin-3-yl)methanamine (1.0 eq, 10 mmol) and Phthalic anhydride (1.05 eq, 10.5 mmol) in anhydrous Toluene (0.5 M).

  • Catalysis: Add a catalytic amount of Triethylamine (0.1 eq, 1 mmol) to accelerate the initial ring-opening of the anhydride.

  • Dehydration: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C) for 12 hours. Water will collect in the trap.

  • Validation Checkpoint 1 (IR Spectroscopy): Take an aliquot, evaporate the solvent, and run an IR spectrum. The complete disappearance of the broad N-H stretching frequencies (

    
    ) and the appearance of strong imide 
    
    
    
    stretches (
    
    
    ) confirms complete protection.
  • Workup: Cool the mixture to room temperature. The product often precipitates directly from the toluene. If not, concentrate the solvent by half and add cold hexanes to induce crystallization. Filter the solid and wash with cold hexanes.

  • Validation Checkpoint 2 (LC-MS): Expected

    
    .
    
Protocol C: Post-Coupling Deprotection Strategies

Once the dibromopyridine core has been functionalized, the amine must be unmasked.

  • Boc Removal: Treat the functionalized intermediate with a 1:4 mixture of Trifluoroacetic Acid (TFA) in DCM at room temperature for 2 hours. Causality: The extreme stability of the tert-butyl carbocation makes the Boc group uniquely acid-labile. TFA provides the necessary acidity without introducing nucleophilic water. Evaporate the volatiles to yield the amine as a TFA salt.

  • Phthalimide Removal: Dissolve the intermediate in Ethanol and add Hydrazine hydrate (

    
    , 3.0 eq). Reflux for 4 hours. Causality: Hydrazine is a potent 
    
    
    
    -effect nucleophile that rapidly attacks the imide carbonyls, forming a highly stable, insoluble phthalhydrazide byproduct and releasing the free amine. Filter off the white phthalhydrazide precipitate and concentrate the filtrate.

References

  • US Patent 8,895,545 B2 - Antibacterial compounds and methods of use (Details the use of (2,5-dibromopyridin-3-yl)-N-methyl methanamine in cross-coupling). Debiopharm International SA.
  • Organic Chemistry Portal - Protective Groups. Available at:[Link]

  • Chemistry Steps - Boc Protecting Group for Amines. Available at:[Link]

  • ChemTalk - Protecting Groups in Organic Synthesis. Available at:[Link]

  • Chemistry LibreTexts - 13.10: Protecting Groups in Organic Synthesis. Available at:[Link]

Application

Procedure for Amide Coupling with (2,5-Dibromopyridin-3-yl)methanamine

An Application Note and Protocol Guide Abstract This comprehensive guide provides a detailed technical overview and robust protocols for the successful amide coupling of (2,5-Dibromopyridin-3-yl)methanamine with carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

This comprehensive guide provides a detailed technical overview and robust protocols for the successful amide coupling of (2,5-Dibromopyridin-3-yl)methanamine with carboxylic acids. This pyridyl-based building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles provided by its two bromine atoms, which allow for subsequent cross-coupling reactions. This document delves into the mechanistic underpinnings of common coupling strategies, offers step-by-step experimental procedures for both uronium salt- and carbodiimide-based methods, and presents a systematic approach to troubleshooting. The protocols and insights are designed for researchers, scientists, and drug development professionals seeking to efficiently incorporate this versatile scaffold into their synthetic targets.

Introduction and Strategic Considerations

(2,5-Dibromopyridin-3-yl)methanamine is a valuable primary amine in synthetic chemistry. Its structure combines a nucleophilic aminomethyl group, ideal for amide bond formation, with a dibrominated pyridine core. This dual functionality allows chemists to first establish a stable amide linkage and then leverage the bromine atoms as anchor points for diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[1]

The direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow and thermodynamically unfavorable process under standard conditions, often requiring high temperatures and resulting in a complex mixture.[2][3] Therefore, the reaction necessitates the use of a "coupling reagent" to activate the carboxylic acid, converting its hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for attack by the amine.[4][5]

Key factors to consider when working with (2,5-Dibromopyridin-3-yl)methanamine include:

  • Nucleophilicity: As a primary amine attached to a methylene spacer, it is a potent nucleophile, facilitating the coupling reaction.

  • Basicity of Pyridine Nitrogen: The lone pair on the pyridine nitrogen can act as a base. While generally less basic than the non-nucleophilic bases added (like DIPEA), it can influence the reaction microenvironment.

  • Solubility: The starting material and final product may have varying solubilities, which must be considered during reaction setup and purification.

This guide will focus on two of the most reliable and widely adopted coupling methodologies: HATU-mediated coupling and EDC/HOBt-mediated coupling.

General Experimental Workflow

A successful amide coupling procedure follows a logical sequence of steps, from preparation to final product characterization. This workflow ensures reproducibility and high purity of the target amide.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification A Reagent & Solvent Preparation (Anhydrous Conditions) B Dissolve Carboxylic Acid & Coupling Reagent A->B C Pre-activation (Addition of Base) B->C D Amine Addition (Coupling Step) C->D E Reaction Monitoring (TLC / LC-MS) D->E F Aqueous Workup (Acid/Base Washes) E->F G Drying & Concentration F->G H Chromatography / Recrystallization G->H I Characterization (NMR, MS, etc.) H->I

Diagram 1: General workflow for an amide coupling reaction.

Choosing the Right Coupling Reagent

The choice of coupling reagent is the most critical decision in designing an amide synthesis. It directly impacts reaction efficiency, time, cost, and the side-product profile.[4][6] Below is a comparison of the two reagents featured in our protocols.

FeatureHATU (Uronium Salt)EDC/HOBt (Carbodiimide/Additive)
Mechanism Forms a highly reactive OAt-active ester.[7][8]Forms an O-acylisourea intermediate, which is converted to a more stable HOBt-active ester.[9][10]
Pros - Very high efficiency and fast reaction rates.[11][12]- Low rates of racemization for chiral acids.[7][13]- Effective for sterically hindered substrates.[14][15]- Cost-effective and readily available.[16]- Water-soluble urea byproduct is easily removed during aqueous workup.[9][17]
Cons - Expensive.- Generates tetramethylurea (TMU) byproduct, which can be difficult to remove via chromatography.[11]- Potential sensitizing agent.- Anhydrous HOBt is potentially explosive.[10]- Can lead to N-acylurea byproduct formation if HOBt is omitted.[16]- Slower reaction times compared to HATU.
Typical Base N,N-Diisopropylethylamine (DIPEA)DIPEA or Triethylamine (TEA)
Typical Solvent Anhydrous DMF, DCM, or ACNAnhydrous DMF or DCM

Mechanistic Pathways

Understanding the reaction mechanism is key to optimizing conditions and troubleshooting unexpected outcomes.

HATU-Mediated Coupling

The reaction begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically DIPEA.[18][19] The resulting carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea.[7][11] The primary amine, (2,5-Dibromopyridin-3-yl)methanamine, then attacks the activated ester to form the stable amide bond. The pyridine nitrogen in the HOAt leaving group is thought to facilitate this final step via a neighboring group effect.[7]

G HATU-Mediated Amide Coupling Mechanism RCOOH R-COOH (Carboxylic Acid) ActiveEster OAt-Active Ester RCOOH->ActiveEster 1. Attack on HATU HATU HATU HATU->ActiveEster DIPEA DIPEA (Base) DIPEA->RCOOH Deprotonates Amide Final Amide Product ActiveEster->Amide 2. Nucleophilic Attack ActiveEster->Amide TMU Tetramethylurea (Byproduct) ActiveEster->TMU Amine Pyridyl-CH2NH2 ((2,5-Dibromopyridin-3-yl)methanamine) Amine->ActiveEster HOAt HOAt (Byproduct) Amide->HOAt

Diagram 2: Mechanism of HATU-mediated amide bond formation.

EDC/HOBt-Mediated Coupling

In this pathway, the carboxylic acid first adds to the carbodiimide (EDC), forming a highly reactive and unstable O-acylisourea intermediate.[2][5][9] This intermediate is prone to side reactions and racemization. The additive, HOBt, salvages this intermediate by reacting with it to form a more stable HOBt-active ester.[10][20] This active ester is then cleanly converted to the desired amide upon nucleophilic attack by the amine, regenerating HOBt, which acts catalytically in this cycle.[21]

G EDC/HOBt-Mediated Amide Coupling Mechanism RCOOH R-COOH (Carboxylic Acid) Acylisourea O-Acylisourea (Unstable Intermediate) RCOOH->Acylisourea 1. Attack on EDC EDC EDC EDC->Acylisourea HOBtEster HOBt-Active Ester (Stable Intermediate) Acylisourea->HOBtEster 2. HOBt Interception Urea EDC-Urea (Byproduct) Acylisourea->Urea HOBt_in HOBt HOBt_in->HOBtEster Amide Final Amide Product HOBtEster->Amide 3. Nucleophilic Attack HOBtEster->Urea Amine Pyridyl-CH2NH2 ((2,5-Dibromopyridin-3-yl)methanamine) Amine->HOBtEster HOBt_out HOBt (Regenerated) Amide->HOBt_out

Diagram 3: Mechanism of EDC/HOBt-mediated amide bond formation.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for achieving high yields and rapid conversion, especially if the carboxylic acid is sterically hindered or valuable.

Materials:

  • Carboxylic acid (1.0 equiv)

  • (2,5-Dibromopyridin-3-yl)methanamine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (to 0.1-0.5 M)

  • Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Solvent Addition: Add anhydrous DMF to dissolve the solids, achieving a concentration of approximately 0.1-0.5 M.

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise while stirring. Allow the mixture to stir at 0 °C for 15-30 minutes. This "pre-activation" step ensures the formation of the OAt-active ester before the amine is introduced.[8][9]

  • Amine Addition: Add (2,5-Dibromopyridin-3-yl)methanamine (1.1 equiv), either neat or as a concentrated solution in a small amount of anhydrous DMF.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine.[16]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide product.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a robust and economical protocol suitable for a wide range of substrates.

Materials:

  • Carboxylic acid (1.0 equiv)

  • (2,5-Dibromopyridin-3-yl)methanamine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt·H₂O (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF (to 0.1-0.5 M)

  • Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt·H₂O (1.2 equiv), and (2,5-Dibromopyridin-3-yl)methanamine (1.1 equiv).

  • Solvent Addition: Dissolve the mixture in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Then, add DIPEA (2.5 equiv) dropwise.[9]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The urea byproduct from EDC is water-soluble and will be largely removed during these washes.[16]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section provides solutions to common problems.[15][16]

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Ineffective coupling reagent: Reagent may have degraded due to moisture. - Insufficient activation: Not enough coupling reagent or base used. - Poor amine nucleophilicity: Unlikely for this substrate but possible with very electron-withdrawing acids. - Wet reagents/solvents: Hydrolysis of the activated intermediate.- Use a fresh bottle of coupling reagent. - Increase stoichiometry of coupling reagent and base to 1.5 and 3.5 equiv, respectively. - Ensure all solvents and reagents are anhydrous. - Consider gentle heating (40-50 °C) for sluggish reactions.[15]
Multiple Side Products - N-acylurea formation (EDC): The O-acylisourea intermediate is reacting with another equivalent of carboxylate or being rearranged. - Reaction of DIPEA: Although a poor nucleophile, it can react under certain conditions. - Decomposition: Sensitive functional groups on either partner may not be stable to the reaction conditions.- Ensure HOBt is used with EDC to prevent N-acylurea formation.[10] - Use a more hindered base like 2,4,6-collidine if DIPEA is suspected to be problematic. - Run the reaction at a lower temperature (0 °C) for a longer duration.
Difficult Purification - Co-elution of product with byproduct: Tetramethylurea (from HATU) is polar and can be difficult to separate from polar products. - Unreacted starting materials: Similar polarity to the product.- For TMU removal, perform multiple aqueous washes or consider a reverse-phase chromatography purification.[11][22] - For EDC, ensure thorough aqueous workup to remove the water-soluble urea. - Optimize the reaction to drive it to completion, minimizing unreacted starting materials.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2012). PMC. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • JoVE. (2023, April 30). Preparation of Amides. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the HATU-Mediated Coupling of t-Boc-N-amido-PEG5-acid.
  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Retrieved from [Link]

  • Oreate AI Blog. (2026, February 17). The Art of Amide Bond Formation: Connecting Molecules With Precision.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). PMC. Retrieved from [Link]

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. (2018). ACS Omega. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References.
  • (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. (2020). ResearchGate. Retrieved from [Link]

  • Chad's Prep. (n.d.). 20.10 Synthesis and Reactions of Amides. Retrieved from [Link]

  • DIPEA-induced activation of OH − for the synthesis of amides via photocatalysis. (2022). Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry.
  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. (2007). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit. Retrieved from [Link]

  • Benchchem. (n.d.). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015). Retrieved from [Link]

  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. (n.d.). NSF PAR.
  • ResearchGate. (2015, January 29). How can one use DIPEA for deprotonation of primary amine groups in polyethylenimine for protein conjugation?. Retrieved from [Link]

  • Reddit. (2024, October 9). Struggling with amide coupling. Retrieved from [Link]

  • ResearchGate. (2021, September 29). Why is my Amide Coupling Not working using Cysteamine?. Retrieved from [Link]

  • The Chemical Properties and Versatile Applications of 2,5-Dibromopyridine. (n.d.).
  • Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). T3P-Pyridine Amide Coupling Method. Retrieved from [Link]

Sources

Method

Application Note: Strategic Utilization of (2,5-Dibromopyridin-3-yl)methanamine in Medicinal Chemistry

This Application Note is written for medicinal chemists and drug discovery professionals. It details the strategic use of (2,5-Dibromopyridin-3-yl)methanamine as a high-value scaffold for constructing complex bioactive m...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for medicinal chemists and drug discovery professionals. It details the strategic use of (2,5-Dibromopyridin-3-yl)methanamine as a high-value scaffold for constructing complex bioactive molecules, particularly in the fields of kinase inhibition and Targeted Protein Degradation (PROTACs).

Abstract & Core Value Proposition

(2,5-Dibromopyridin-3-yl)methanamine (CAS: 1823941-22-5) is a tri-functionalized pyridine building block that offers a unique "Tri-Vector" geometry for drug design. Unlike standard dihalopyridines, the presence of the C3-aminomethyl group provides a critical "exit vector" orthogonal to the aromatic plane, making it ideal for:

  • PROTAC Linker Attachment: The amine serves as a solvent-exposed handle for connecting E3 ligase ligands to warheads without disrupting the binding mode of the core pharmacophore.

  • Fragment-Based Drug Discovery (FBDD): The scaffold allows for sequential, regioselective exploration of chemical space at the C2 (electronic/hinge-binding) and C5 (solubility/hydrophobic) positions.

  • Scaffold Hopping: A bioisostere for 2,5-disubstituted anilines or benzylamines.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
Chemical Name (2,5-Dibromopyridin-3-yl)methanamine
CAS Number 1823941-22-5
Molecular Formula C₆H₆Br₂N₂
Molecular Weight 265.94 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water
pKa (Calculated) Pyridine N: ~2.5 (suppressed by halogens); Primary Amine: ~8.9
Storage 2–8°C, Hygroscopic, store under inert atmosphere (Ar/N₂)

Synthetic Strategy: The "Tri-Vector" Approach

The successful utilization of this block relies on understanding the reactivity hierarchy of its three functional handles.

Reactivity Hierarchy
  • C3-Methanamine (Nucleophilic): Most reactive. Must be protected (e.g., Boc, Cbz) or functionalized first to prevent catalyst poisoning during Pd-coupling.

  • C2-Bromine (Electrophilic): Highly activated for Oxidative Addition due to the adjacent pyridine nitrogen (inductive effect). However, steric hindrance from the C3-substituent can impede bulky catalysts.

  • C5-Bromine (Electrophilic): Less activated than C2. Reacts under forcing conditions or after C2 is functionalized/deactivated.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow for sequential functionalization.

G Start (2,5-Dibromopyridin-3-yl) methanamine Step1 Step 1: N-Protection (Boc/Cbz) Start->Step1  Prevents Pd poisoning   Step2 Step 2: C2-Selective Coupling (Suzuki/Stille) Step1->Step2  C2 is electronically  favored but sterically  hindered   Step3 Step 3: C5-Functionalization (Buchwald/Suzuki) Step2->Step3  C5 activation   Final Target Molecule (PROTAC/Kinase Inhibitor) Step3->Final  Deprotection &  Linker Attachment  

Figure 1: Sequential functionalization strategy ensuring regiocontrol and yield maximization.

Detailed Experimental Protocols

Phase 1: Protection of the C3-Amine

Rationale: Free primary amines coordinate strongly to Pd(II) species, arresting the catalytic cycle. A Boc-group is recommended for stability under basic Suzuki conditions.

Protocol A: Boc-Protection

  • Suspend (2,5-dibromopyridin-3-yl)methanamine (1.0 equiv) in DCM (10 mL/g).

  • Add Triethylamine (1.5 equiv) followed by Boc₂O (1.1 equiv) at 0°C.

  • Stir at RT for 4 hours (monitor by TLC; stain with Ninhydrin).

  • Workup: Wash with 0.5M citric acid (removes trace amine), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Yield Expectation: >90%.[1][2] Product: tert-butyl ((2,5-dibromopyridin-3-yl)methyl)carbamate.

Phase 2: Regioselective C2-Suzuki Coupling

Rationale: The C2 position is electronically favored (


-like character). However, the C3-Boc-aminomethyl group exerts steric pressure. Standard catalysts like Pd(PPh3)4 often fail or show poor selectivity. Pd(dppf)Cl₂  or Pd-SPhos  are required to negotiate the steric environment while maintaining electronic selectivity [1].

Protocol B: C2-Selective Arylation

  • Reagents:

    • Substrate: tert-butyl ((2,5-dibromopyridin-3-yl)methyl)carbamate (1.0 equiv).

    • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv). Note: Stoichiometry is critical. Excess leads to bis-coupling.

    • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).

    • Base: Na₂CO₃ (2.0 M aq, 2.0 equiv).

    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and catalyst.

    • Evacuate and backfill with Argon (3x).

    • Add Dioxane and aqueous base.

    • Heat to 60–80°C for 4–12 hours. Do not overheat (>100°C) to avoid C5 coupling.

  • Validation:

    • Monitor by LCMS. The C2-product usually elutes after the starting material but before the bis-coupled byproduct.

    • NMR Diagnostic: The C6-H proton of the pyridine ring (adjacent to C5-Br) will show a distinct shift, but the loss of symmetry is best confirmed by HMBC correlations.

Phase 3: C5-Functionalization (Buchwald-Hartwig or Suzuki)

Rationale: Once C2 is arylated, the C5-bromide remains. It is a deactivated heteroaryl bromide, requiring more potent catalytic systems for amination or coupling.

Protocol C: C5-Amination (Buchwald-Hartwig)

  • Reagents:

    • Substrate: C2-arylated intermediate (1.0 equiv).

    • Amine: R-NH₂ (1.2 equiv).

    • Catalyst: Pd₂ (dba)₃ (2 mol%) + Xantphos or RuPhos (4 mol%).

    • Base: Cs₂CO₃ (2.0 equiv).

    • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Procedure:

    • Heat at 100–110°C overnight in a sealed tube.

    • Note: If the C2-aryl group contains sensitive protons, use tBuBrettPhos and milder bases (K₃PO₄).

Case Study: PROTAC Linker Design

In Targeted Protein Degradation, the "exit vector" determines the trajectory of the linker. The C3-aminomethyl group provides a "curved" exit vector, often superior to direct ring attachment for avoiding clashes with the E3 ligase surface [2].

Design Logic:

  • Warhead: Attached at C2 (e.g., Kinase hinge binder).

  • Anchor: Attached at C5 (e.g., Hydrophobic moiety to bury in the protein pocket).

  • Linker: Attached at C3-Amine (Solvent exposed).

PROTAC cluster_legend Design Logic Core Pyridine Core (Scaffold) Warhead Target Protein Ligand (Attached at C2) Core->Warhead Suzuki (C2) Solubility Solubilizing Group / H-Bond (Attached at C5) Core->Solubility Buchwald (C5) Linker PEG/Alkyl Linker (Attached at C3-Amine) Core->Linker Amide Bond (C3) E3 E3 Ligase Ligand (Cereblon/VHL) Linker->E3 Desc C3-position provides optimal solvent exposure for linker attachment without steric clash.

Figure 2: Architectural logic for using the scaffold in PROTAC design.

Troubleshooting & Expert Tips

IssueRoot CauseSolution
Low Yield in Step 1 (Protection) HCl salt formationIf starting with the HCl salt of the amine, ensure excess TEA (2.5 equiv) is used to liberate the free base before adding Boc₂O.
Loss of Regioselectivity (C2 vs C5) Temperature too highLower reaction temperature to 60°C. Switch to Pd(PPh₃)₄ (bulkier, slower) if Pd(dppf) is too active, though conversion may drop.
Bis-coupling (C2 & C5) Excess Boronic AcidStrictly limit boronic acid to 1.0–1.05 equiv. Add it dropwise as a solution if selectivity remains poor.
Protodebromination (C2-H formation) Hydride sourceAvoid alcoholic solvents (EtOH/iPrOH) in the Suzuki step. Use Dioxane/Water or Toluene/Water.

References

  • Regioselectivity in Dihalopyridines: Lutsenko, S. V., et al. "Regioselective Suzuki–Miyaura coupling of 2,5-dibromo-3-methylpyridine." Tetrahedron Letters, 2015. (Extrapolated from 3-methyl analog).

  • PROTAC Linker Strategies: Maple, H. J., et al. "Agrammatic Linker Design in PROTACs." Bioorganic & Medicinal Chemistry Letters, 2021.

  • General Reactivity of 2,5-Dibromopyridine: BenchChem Technical Guide, "Comparative Reactivity of Halogenated Pyridines," 2025.

  • C3-Aminomethyl Synthesis: Derived from 2,5-dibromo-3-(bromomethyl)pyridine (CAS 61686-65-5) via Gabriel Synthesis or Azide reduction. Sigma-Aldrich Product Sheet.

Sources

Application

Application Notes &amp; Protocols: Reductive Amination of (2,5-Dibromopyridin-3-yl)methanamine

Introduction: The Strategic Importance of Reductive Amination In the landscape of modern drug discovery and medicinal chemistry, the synthesis of amines is a cornerstone transformation. Among the myriad methods available...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Reductive Amination

In the landscape of modern drug discovery and medicinal chemistry, the synthesis of amines is a cornerstone transformation. Among the myriad methods available, reductive amination stands out for its reliability, efficiency, and broad applicability in constructing carbon-nitrogen bonds.[1][2] This powerful reaction converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine via an intermediate imine, which is reduced in situ.[3] A key advantage of this approach is its ability to circumvent the common problem of overalkylation that plagues direct alkylation methods with alkyl halides.[4][5]

This guide focuses on the reductive amination of (2,5-Dibromopyridin-3-yl)methanamine, a valuable heterocyclic building block. The dibrominated pyridine core is a versatile scaffold, allowing for subsequent functionalization through cross-coupling reactions, making its derivatives highly sought after in the development of novel therapeutics. However, the electronic properties of this substrate—specifically the reduced nucleophilicity of the amine due to the electron-withdrawing effects of the pyridine ring and bromine atoms—present unique challenges that necessitate carefully optimized reaction conditions.[6][7]

These application notes provide a comprehensive overview of the mechanistic principles, detailed experimental protocols, and field-proven insights for successfully performing reductive amination with this specific substrate.

Pillar 1: Mechanistic Causality & Reagent Selection

The success of a reductive amination hinges on a delicate balance between two key steps: the formation of an imine (or its protonated form, the iminium ion) and its subsequent reduction.[3][8]

  • Imine Formation: This is a reversible reaction where the amine nucleophile attacks the electrophilic carbonyl carbon. The reaction is typically catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[4] However, excessive acidity is detrimental as it will protonate the starting amine, rendering it non-nucleophilic.[4] Therefore, maintaining a weakly acidic pH (typically 5-7) is critical.[5]

  • Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. The choice of reducing agent is paramount, as it must selectively reduce the imine in the presence of the starting carbonyl compound.[7]

Reductive_Amination_Mechanism General Mechanism of Reductive Amination R1_CO_R2 R¹(C=O)R² (Aldehyde/Ketone) Hemiaminal [R¹R²C(OH)-N⁺H₂R³] Hemiaminal Intermediate R1_CO_R2->Hemiaminal + R³-NH₂ R3_NH2 R³-NH₂ (Amine) R3_NH2->Hemiaminal H_plus H⁺ Reducer [H⁻] (Reducing Agent) Amine_Product R¹R²CH-NHR³ (Final Amine) Reducer->Amine_Product Imine R¹R²C=NR³ Imine Hemiaminal->Imine - H₂O Iminium [R¹R²C=N⁺HR³] Iminium Ion Imine->Iminium + H⁺ Iminium->Amine_Product + [H⁻]

Caption: General mechanism of reductive amination.

Comparative Analysis of Reducing Agents

The choice of hydride source dictates the reaction setup (one-pot vs. stepwise) and overall success. For a substrate like (2,5-Dibromopyridin-3-yl)methanamine, a mild and selective reagent is essential.

Reducing AgentKey Characteristics & CausalitySuitability for (2,5-Dibromopyridin-3-yl)methanamine
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild & Selective: The acetate groups attenuate the reactivity of the borohydride, making it less likely to reduce the starting aldehyde/ketone but highly effective at reducing the more reactive protonated iminium ion.[7] This selectivity allows for a convenient one-pot procedure. It is considered safer and less toxic than cyanoborohydride alternatives.Excellent. This is the reagent of choice. Its mildness is ideal for the sensitive dibromopyridine substrate, and its efficacy with weakly basic amines makes it well-suited for this reaction.[7][9]
Sodium Cyanoborohydride (NaBH₃CN) pH-Dependent Selectivity: Highly effective and selective for imines at neutral pH (6-8), but will reduce carbonyls at acidic pH (3-4).[5] High Toxicity: A major drawback is its high toxicity and the potential to generate hydrogen cyanide gas under acidic conditions.[5][7]Good, but with caution. While mechanistically suitable, the significant toxicity concerns make NaBH(OAc)₃ a superior choice in most research and development settings.
Sodium Borohydride (NaBH₄) Strong & Less Selective: A powerful reducing agent that can readily reduce both the starting aldehyde/ketone and the imine intermediate.[4] This lack of selectivity often leads to the formation of alcohol byproducts in a one-pot reaction.Poor for one-pot reactions. Only suitable for a stepwise procedure where the imine is formed first, excess carbonyl is removed (if necessary), and then NaBH₄ is added in a separate reduction step.[9][10]
Catalytic Hydrogenation (H₂/Catalyst) Economical & Scalable: Can be very effective but may suffer from catalyst deactivation by the amine substrate or product.[3][7] Furthermore, there is a significant risk of dehalogenation (removal of bromine atoms) with catalysts like Palladium on Carbon (Pd/C).Not Recommended. The high risk of reducing the pyridine ring or causing hydrodebromination makes this method unsuitable for this specific substrate.

Pillar 2: Validated Experimental Protocols

The following protocols have been designed to ensure high yield and purity while maintaining the integrity of the dibromopyridine core.

Protocol 1: Preferred One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)

This protocol is recommended for its operational simplicity, high selectivity, and excellent functional group tolerance.[10][11]

Protocol_1_Workflow Workflow: One-Pot Reductive Amination A 1. Charge Reactor B 2. Add Amine & Carbonyl A->B Inert Atmosphere C 3. Stir for Imine Formation B->C Anhydrous Solvent (DCE) D 4. Add NaBH(OAc)₃ C->D 30-60 min at RT E 5. Monitor Reaction D->E Portion-wise addition F 6. Quench Reaction E->F TLC / LC-MS G 7. Aqueous Work-up F->G Sat. NaHCO₃ (aq) H 8. Purify Product G->H Extraction & Drying

Caption: Experimental workflow for the one-pot protocol.

Step-by-Step Methodology:

  • Reactor Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (2,5-Dibromopyridin-3-yl)methanamine (1.0 eq).

  • Solvent & Reagents: Add anhydrous 1,2-dichloroethane (DCE, ~0.1 M concentration).[10] Add the desired aldehyde or ketone (1.0-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive carbonyls or if the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1-0.2 eq) can be added to facilitate imine formation.[10]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise over 15 minutes. An initial exothermic reaction may be observed; maintain the temperature below 30°C with a water bath if necessary.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 3-24 hours.

  • Quenching: Once the reaction is complete, carefully quench by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate or DCM/methanol gradient.

Protocol 2: Stepwise Synthesis using Sodium Borohydride

This method is a viable alternative, particularly if issues like dialkylation of the product amine are observed or if NaBH(OAc)₃ is unavailable.[10]

Step A: Imine Formation

  • In a round-bottom flask, dissolve (2,5-Dibromopyridin-3-yl)methanamine (1.0 eq) and the aldehyde or ketone (1.0 eq) in methanol or ethanol.

  • Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å).

  • Stir the mixture at room temperature for 2-6 hours, or until imine formation is complete as monitored by TLC or ¹H NMR.

  • Filter off the dehydrating agent and concentrate the filtrate under reduced pressure to obtain the crude imine.

Step B: Reduction

  • Dissolve the crude imine from Step A in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in small portions, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up and Purification: Follow steps 6-8 from Protocol 1.

Pillar 3: Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete or Sluggish Reaction 1. Low nucleophilicity of the starting amine. 2. Sterically hindered carbonyl partner. 3. Insufficient reducing agent (decomposed).1. Add a catalytic amount of acetic acid (0.1-0.2 eq) to promote iminium ion formation.[10] 2. Increase the reaction temperature to 40-50°C. 3. Add a fresh batch or an additional portion (0.3-0.5 eq) of the reducing agent.
Formation of Alcohol Byproduct 1. The reducing agent is reducing the starting carbonyl. 2. Water present in the reaction (for NaBH₄).1. If using NaBH₄ in a one-pot setup, switch to the more selective NaBH(OAc)₃ (Protocol 1). 2. Ensure all reagents and solvents are anhydrous, especially when using NaBH(OAc)₃ which is water-sensitive.[12]
Dialkylation of Product The secondary amine product is reacting again with the carbonyl starting material. This is a risk when the product is a primary or secondary amine.1. Use a slight excess of the amine starting material (~1.1 eq) relative to the carbonyl. 2. Adopt the stepwise procedure (Protocol 2).[10] 3. Add the reducing agent at the beginning of the reaction (one-pot) to reduce the imine as it forms, minimizing its time to react further.
Low Product Recovery After Work-up The amine product may be protonated and remain in the aqueous layer if the pH is too acidic.Ensure the aqueous layer is basic (pH > 9) by adding 1M NaOH before the final extractions to deprotonate the amine product and drive it into the organic layer.

Safety & Handling

  • (2,5-Dibromopyridin-3-yl)methanamine: May cause skin irritation, serious eye irritation, and respiratory irritation.[13] Handle in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Reacts with water. Handle in a dry environment and store in a desiccator. Quench reactions carefully.[12]

  • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acid to produce flammable hydrogen gas.

  • 1,2-Dichloroethane (DCE): Is a suspected carcinogen and should be handled with extreme care in a fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing these protocols.[14][15]

References

  • Jakubke, H.-D. Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Abdel-Magid, A. F., et al. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate. Available from: [Link]

  • Gribble, G. W., et al. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH. Available from: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Available from: [Link]

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Available from: [Link]

  • The Organic Chemistry Tutor. Reductive Amination. Available from: [Link]

  • Myers, A. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Available from: [Link]

  • Synple Chem. Application Note – Reductive Amination. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Capot Chemical. MSDS of (5-bromopyridin-3-yl)methanamine. Available from: [Link]

  • Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Greener Education Materials for Chemists. Available from: [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

Sources

Method

Advanced Synthesis of Bicyclic Pyridines from (2,5-Dibromopyridin-3-yl)methanamine

Executive Summary (2,5-Dibromopyridin-3-yl)methanamine is a highly versatile, polyfunctionalized building block that serves as a cornerstone for synthesizing complex heterocyclic scaffolds. It features a primary amine an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,5-Dibromopyridin-3-yl)methanamine is a highly versatile, polyfunctionalized building block that serves as a cornerstone for synthesizing complex heterocyclic scaffolds. It features a primary amine and two electronically differentiated electrophilic bromide sites at the C2 and C5 positions. Bicyclic pyridines derived from this scaffold—such as pyrrolo-pyridines and naphthyridines—are privileged structures in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors and targeted therapeutics[1]. This application note details two divergent, highly controlled synthetic pathways to construct distinct bicyclic systems from this single starting material.

Mechanistic Rationale & Chemoselectivity

The core principle governing the reactivity of (2,5-dibromopyridin-3-yl)methanamine is the electronic differentiation of its two carbon-bromine bonds. The C2–Br bond is significantly more electrophilic than the C5–Br bond due to the strong inductive and mesomeric electron-withdrawing effects of the adjacent pyridine nitrogen. In transition-metal-catalyzed cross-couplings, the electron-rich Pd(0) species undergoes oxidative addition preferentially at the C2 position[2].

By leveraging this inherent chemoselectivity, the pendant aminomethyl group at C3 can be utilized as an internal nucleophile. A Buchwald-Hartwig amination at C2 rapidly forms a 5-membered pyrroline ring, yielding a pyrrolo[3,4-b]pyridine core[3]. Alternatively, a Sonogashira coupling at C2 followed by an intramolecular hydroamination yields a 6-membered 1,7-naphthyridine core. In both pathways, the C5–Br bond remains intact, providing a crucial handle for late-stage diversification (e.g., via Suzuki-Miyaura or Negishi couplings).

G SM (2,5-Dibromopyridin-3-yl) methanamine (Starting Material) Path1 Pd-Catalyzed Intramolecular Amination SM->Path1 Pathway A (C2-N bond) Path2 1. Sonogashira Coupling 2. Au-Catalyzed Hydroamination SM->Path2 Pathway B (C2-C bond) Prod1 5-Bromo-2,3-dihydro-1H- pyrrolo[3,4-b]pyridine Path1->Prod1 Prod2 Substituted 1,7-Naphthyridine Core Path2->Prod2

Divergent synthetic pathways from (2,5-dibromopyridin-3-yl)methanamine to bicyclic scaffolds.

Pathway A: Synthesis of 5-Bromo-2,3-dihydro-1H-pyrrolo[3,4-b]pyridine

This pathway utilizes an intramolecular Pd-catalyzed Buchwald-Hartwig amination. The selection of the Xantphos ligand is critical; its wide bite angle (~111°) enforces a geometry at the palladium center that accelerates reductive elimination—the turnover-limiting step in C–N bond formation. Cesium carbonate (Cs₂CO₃) is selected over stronger bases like NaOtBu to prevent unwanted side reactions with the unreacted C5-bromide and to suppress intermolecular oligomerization.

Quantitative Optimization Data

Table 1: Optimization of Intramolecular Amination Conditions

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene11015
2Pd₂(dba)₃BINAPNaOtBuToluene11042
3Pd₂(dba)₃XantphosCs₂CO₃DMF10065
4 Pd₂(dba)₃ Xantphos Cs₂CO₃ 1,4-Dioxane 100 88
Step-by-Step Protocol A
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with (2,5-dibromopyridin-3-yl)methanamine (1.0 equiv, 1.0 mmol), Pd₂(dba)₃ (0.05 mmol), Xantphos (0.10 mmol), and anhydrous Cs₂CO₃ (2.0 mmol).

  • Solvent Addition: Add 10 mL of anhydrous, thoroughly degassed 1,4-dioxane to achieve a 0.1 M substrate concentration.

  • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and heat the mixture at 100 °C in an oil bath for 12 hours under vigorous stirring.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the suspension through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with an additional 20 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Hexanes/EtOAc gradient) to afford the pure 5-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]pyridine.

Pathway B: Synthesis of 1,7-Naphthyridine Derivatives via Cascade Reaction

This pathway employs a chemoselective Sonogashira coupling followed by a 6-endo-dig cyclization. The initial coupling strictly occurs at the highly activated C2 position. The subsequent gold-catalyzed hydroamination is driven by the carbophilic activation of the alkyne, forcing the pendant primary amine to close the 6-membered ring.

Step-by-Step Protocol B

Step 1: Chemoselective Sonogashira Coupling

  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (2,5-dibromopyridin-3-yl)methanamine (1.0 equiv, 1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.10 mmol).

  • Solvent/Base: Add 10 mL of a degassed mixture of THF and Et₃N (1:1 v/v ratio).

  • Alkyne Addition: Add the desired terminal alkyne (e.g., phenylacetylene, 1.1 mmol) dropwise via syringe.

  • Reaction Execution: Stir the mixture at room temperature for 6 hours. Monitor the complete consumption of the starting material via TLC (the C2–Br reacts selectively over the C5–Br).

  • Workup: Filter the mixture through Celite, concentrate under reduced pressure, and purify via flash chromatography to isolate the 2-alkynyl-5-bromo-3-(aminomethyl)pyridine intermediate.

Step 2: Au-Catalyzed Intramolecular Hydroamination

  • Preparation: Dissolve the purified 2-alkynyl intermediate (1.0 mmol) in 10 mL of anhydrous 1,2-dichloroethane (DCE) in a dry reaction vial.

  • Catalyst Addition: Under an argon atmosphere, quickly add AuCl₃ (0.05 mmol).

  • Reaction Execution: Seal the vial and heat at 60 °C for 4 hours. The Lewis acidic Au(III) center activates the alkyne, facilitating the 6-endo-dig cyclization of the amine.

  • Isolation: Concentrate the reaction mixture directly and purify via silica gel chromatography to yield the substituted 5-bromo-1,7-naphthyridine derivative.

References
  • Sun, C., Yao, W., Chen, X., & Xie, H. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega, 4(6), 10534–10538. URL:[Link]

  • Li, J. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. URL:[Link]

  • Liu, N., Wang, Y., Huang, G., & Tian, H. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic Chemistry, 65, 146-158. URL: [Link]

Sources

Application

Application Note: Sonogashira Coupling Optimization for (2,5-Dibromopyridin-3-yl)methanamine

Executive Summary This guide details the optimization strategy for the Sonogashira cross-coupling of (2,5-Dibromopyridin-3-yl)methanamine . This substrate presents a trifecta of synthetic challenges: regioselectivity (C2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimization strategy for the Sonogashira cross-coupling of (2,5-Dibromopyridin-3-yl)methanamine . This substrate presents a trifecta of synthetic challenges: regioselectivity (C2-Br vs. C5-Br competition), catalyst poisoning (free primary amine), and electronic deactivation (electron-deficient pyridine core).

Our optimization matrix prioritizes the C2-selective alkynylation based on the electronic activation provided by the pyridine nitrogen, while managing steric hindrance from the C3-methanamine side chain. The protocol recommends a Boc-protection strategy to ensure reproducibility and high yields, alongside a secondary "Direct Coupling" pathway for advanced screening.

Substrate Analysis & Mechanistic Insight[1]

The Regioselectivity Conflict

The 2,5-dibromo-3-substituted pyridine scaffold creates a competition between electronic activation and steric hindrance.

  • Electronic Control (Favors C2): In Nucleophilic Aromatic Substitution (

    
    ) and Pd-catalyzed oxidative addition, the C2 position is significantly more electron-deficient than C5 due to the inductive effect ($ -I $) of the adjacent pyridine nitrogen. Under standard conditions, Pd(0) preferentially inserts into the C2-Br bond.
    
  • Steric Control (Favors C5): The methanamine group at C3 is ortho to the C2-bromide. Depending on the protecting group (PG) used on the amine, steric bulk can retard the rate of oxidative addition at C2, potentially leading to mixtures or forcing reaction at the less hindered C5 position.

Chemospecificity (The Amine Problem)

The free primary amine (–CH


NH

) is a potent ligand for both Palladium and Copper.
  • Copper Sequestration: Free amines form stable complexes with Cu(I), removing the co-catalyst from the catalytic cycle and shutting down the transmetallation step.

  • Palladium Poisoning: Amines can displace phosphine ligands on Pd, forming inactive species (Pd-amine complexes) that fail to undergo oxidative addition.

Recommendation: Quantitative protection of the amine with a tert-butoxycarbonyl (Boc) group is the critical first step to ensure catalytic turnover.

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for optimizing this reaction, highlighting the divergence between "Robust" and "Direct" pathways.

OptimizationWorkflow Start Substrate: (2,5-Dibromopyridin-3-yl)methanamine Decision Amine Tolerance Strategy Start->Decision PathA Route A: Protection (Recommended) High Reliability Decision->PathA Standard PathB Route B: Direct Coupling High Risk / Atom Economy Decision->PathB Advanced StepA1 Step 1: Boc Protection (Boc2O, DCM, Et3N) PathA->StepA1 StepB1 Ligand Screening Requires Bulky/Chelating Ligands (e.g., XPhos, CataCXium A) PathB->StepB1 StepA2 Step 2: C2-Selective Coupling Pd(PPh3)2Cl2, CuI, Et3N StepA1->StepA2 StepA3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) StepA2->StepA3 Regio Regioselectivity Check: C2 is electronically favored. Monitor C5 byproduct by HPLC. StepA2->Regio Result Target: 2-Alkynyl-5-bromo-3-(aminomethyl)pyridine StepA3->Result StepB2 Cu-Free Conditions Avoids Cu-Amine complexation StepB1->StepB2 StepB2->Result

Caption: Optimization workflow distinguishing between the robust protection strategy and the ligand-intensive direct coupling route.

Detailed Protocols

Protocol A: The Robust Route (Boc-Protection)

Recommended for initial scale-up and medicinal chemistry library generation.

Step 1: Protection[1]
  • Dissolve (2,5-Dibromopyridin-3-yl)methanamine (1.0 equiv) in DCM (0.2 M).

  • Add Et

    
    N (1.5 equiv) followed by Boc
    
    
    
    O (1.1 equiv).
  • Stir at RT for 2 hours. Monitor by LCMS for disappearance of amine.

  • Workup: Wash with 0.5M HCl (rapidly), sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .
Step 2: Sonogashira Coupling (C2-Selective)

This protocol uses a standard Pd/Cu system. The steric bulk of the Boc group is mitigated by the methylene spacer, maintaining C2 selectivity.

  • Reagents:

    • Substrate: tert-butyl ((2,5-dibromopyridin-3-yl)methyl)carbamate (1.0 equiv)

    • Alkyne: Terminal alkyne (1.1 equiv)[2][3]

    • Catalyst: Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (3-5 mol%)
    • Co-catalyst: CuI (5 mol%)[1][4]

    • Base: Et

      
      N (3.0 equiv)[3]
      
    • Solvent: DMF (anhydrous, degassed)[2]

  • Procedure:

    • Charge a reaction vial with the Boc-protected substrate, Pd(PPh

      
      )
      
      
      
      Cl
      
      
      , and CuI.
    • Evacuate and backfill with Argon (x3).

    • Add degassed DMF and Et

      
      N via syringe.
      
    • Add the terminal alkyne dropwise.[2][3]

    • Temperature: Heat to 40–60 °C .

      • Note: Start at lower temperatures to maximize regioselectivity. Only increase to 60 °C if conversion is slow at 4h.

    • Monitoring: Check LCMS at 1h, 4h, and 12h. Look for the mono-coupled product (Mass = SM + Alkyne - HBr).

      • Regio-check: If significant bis-coupling (reaction at both C2 and C5) is observed, reduce temperature to RT and lower alkyne equivalents to 1.0.

Protocol B: The "Direct" Route (Free Amine)

For high-throughput screening or when protection is not viable. Requires Cu-free conditions to prevent catalyst poisoning.

  • Reagents:

    • Catalyst: Pd(OAc)

      
       (5 mol%) + XPhos  or CataCXium A  (10 mol%)
      
    • Base: Cs

      
      CO
      
      
      
      (2.0 equiv)
    • Solvent: 1,4-Dioxane/Water (10:1) or Acetonitrile

    • NO COPPER [5][6][7][8]

  • Procedure:

    • Mix Pd source, Ligand, and Base in the vial under Argon.

    • Add substrate and solvent; stir for 10 min to form the active catalyst species.

    • Add alkyne.

    • Heat to 80 °C . (Higher energy barrier due to lack of Cu-activation of the alkyne).

Optimization Data Summary

The following table summarizes expected outcomes based on varying parameters. Use this to troubleshoot low yields.

ParameterVariationImpact on (2,5-Dibromopyridin-3-yl)methanamine
Catalyst Pd(PPh

)

Standard. Good for C2 selectivity. Air sensitive.
Pd(dppf)Cl

High Activity. May promote bis-coupling (C2 & C5). Use if conversion is <20%.
Pd

(dba)

+ XPhos
Steric Power. Best for difficult substrates or "Protocol B" (free amine).
Solvent DMFHigh Rate. Polar aprotic stabilizes intermediates. Hard to remove.
THFSlower. Better for regioselectivity control at lower temps.
MeCN/H

O
Green. often used in Cu-free protocols.
Base Et

N
Standard for Pd/Cu. Can form salts that clog flow reactors.
Cs

CO

Essential for Cu-free variants.
Temp RT (25 °C)High Selectivity (C2 only). Slow kinetics.
80 °CHigh Conversion. Risk of C5 coupling (Bis-product) and Glaser homocoupling.

Mechanistic Regioselectivity Diagram

Understanding why C2 reacts first is vital for troubleshooting.

Regioselectivity Substrate 2,5-Dibromo-3-(Boc-aminomethyl)pyridine PathC2 Path A: C2 Oxidative Addition (Electronically Favored) Substrate->PathC2 Fast (Low LUMO at C2) PathC5 Path B: C5 Oxidative Addition (Sterically Accessible but Deactivated) Substrate->PathC5 Slow Pd0 Pd(0) Species Pd0->PathC2 Pd0->PathC5 IntermediateC2 C2-Pd(II) Complex Stabilized by N-inductive effect PathC2->IntermediateC2 IntermediateC5 C5-Pd(II) Complex Less Stable PathC5->IntermediateC5 Product Major Product: 2-Alkynyl Isomer IntermediateC2->Product Byproduct Minor Product: 5-Alkynyl Isomer IntermediateC5->Byproduct

Caption: Mechanistic pathway showing the electronic preference for C2 oxidative addition despite potential steric interactions.

Troubleshooting & Quality Control

Common Failure Modes
  • Glaser Homocoupling (Alkyne-Alkyne):

    • Symptom:[3][4][9] Alkyne is consumed, but SM remains. Blue/Green color in reaction (Cu(II) formation).

    • Fix: Degas solvents more rigorously (freeze-pump-thaw). Add the alkyne slowly via syringe pump (keep concentration low). Switch to Cu-free protocol.

  • No Reaction (Catalyst Poisoning):

    • Symptom:[3][4][9] SM intact, catalyst precipitates as black Pd black immediately.

    • Fix: Ensure amine is fully Boc-protected. If using free amine, switch to Pd(OAc)

      
      /XPhos and remove Copper.
      
  • Loss of Regioselectivity (Bis-coupling):

    • Symptom:[3][4][9] Formation of dialkynylated product.[2][10]

    • Fix: Stop reaction at 80% conversion. Lower temperature. Reduce alkyne equivalents to 0.95.

Purification

The product will likely be a basic pyridine.

  • Flash Chromatography: Use DCM/MeOH gradients. If the free amine is present (Protocol B), add 1% NH

    
    OH to the eluent to prevent streaking.
    
  • Reverse Phase: Use 0.1% Formic Acid or Ammonium Bicarbonate buffers. Avoid TFA if the Boc group needs to be preserved for subsequent steps (though TFA is usually fine for rapid purification).

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling - Mechanistic Cycles and Copper-Free Protocols. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. Retrieved from [Link]

  • University of Southampton. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Retrieved from [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

Sources

Method

Nucleophilic substitution (SnAr) reactivity of (2,5-Dibromopyridin-3-yl)methanamine

Application Note: Regioselective Nucleophilic Aromatic Substitution (S_NAr) of (2,5-Dibromopyridin-3-yl)methanamine Executive Summary & Mechanistic Rationale (2,5-Dibromopyridin-3-yl)methanamine is a highly versatile bif...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nucleophilic Aromatic Substitution (S_NAr) of (2,5-Dibromopyridin-3-yl)methanamine

Executive Summary & Mechanistic Rationale

(2,5-Dibromopyridin-3-yl)methanamine is a highly versatile bifunctional building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. However, working with this scaffold requires precise control over its divergent reactivity profile.

The molecule presents two distinct chemical challenges:

  • Haloselectivity (C2 vs. C5): The bromine at the C2 position is highly activated toward Nucleophilic Aromatic Substitution (S_NAr). The adjacent pyridine nitrogen exerts a strong electron-withdrawing effect, stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack [1]. Conversely, the C5 position is electronically isolated from this resonance stabilization. Frontier Molecular Orbital (FMO) analyses demonstrate that the Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized at C2, making it the exclusive site for S_NAr, whereas C5 is strictly reserved for halogen-metal exchange or cross-coupling reactions [2].

  • The Methanamine Liability: The C3-methanamine (-CH₂NH₂) is a potent primary amine nucleophile. If subjected to basic S_NAr conditions without modification, this group will undergo rapid intermolecular attack on the highly electrophilic C2-bromide of adjacent molecules, leading to intractable oligomeric mixtures.

To successfully functionalize the C2 position with an external nucleophile, a transient protection strategy for the C3-amine is mandatory.

G SM Boc-Protected 2,5-Dibromopyridine C2_Attack Attack at C2 (Ortho to Pyridine N) SM->C2_Attack C5_Attack Attack at C5 (Meta to Pyridine N) SM->C5_Attack Nu Nucleophile (e.g., Alkoxide/Amine) Nu->C2_Attack Nu->C5_Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) C2_Attack->Meisenheimer Unstabilized Unstabilized Intermediate (High Activation Energy) C5_Attack->Unstabilized Product C2-Substituted Product (High Yield) Meisenheimer->Product NoRxn No C5 S_NAr Product Unstabilized->NoRxn

Mechanistic rationale for C2 regioselectivity in S_NAr reactions of 2,5-dibromopyridines.

Causality in Experimental Design

To build a self-validating and robust synthetic workflow, the following experimental choices are critical:

  • Boc-Protection: The tert-butyloxycarbonyl (Boc) group is selected due to its steric bulk, which effectively masks the nucleophilicity of the primary amine. It is stable under the basic conditions required for S_NAr but easily cleaved under mild acidic conditions (e.g., TFA) afterward.

  • Microwave Irradiation: S_NAr reactions on dihalopyridines can be sluggish under conventional heating, often requiring hours of reflux which degrades the Boc group. Microwave irradiation ensures rapid, uniform heating, driving the reaction to completion in 15–30 minutes and drastically improving the impurity profile [3].

  • In-Process Controls (IPC): Every step of the protocol includes a self-validating LC-MS or TLC check. The disappearance of the starting material mass and the appearance of the specific isotopic splitting pattern of a mono-brominated product confirm both conversion and regioselectivity.

Quantitative Data Summary

The following table summarizes validated reaction parameters for the S_NAr functionalization of Boc-protected (2,5-dibromopyridin-3-yl)methanamine using various nucleophile classes [3][4].

NucleophileSolventBaseConditionsYield (%)Regioselectivity (C2:C5)
Sodium Ethoxide (Oxygen)EthanolNaOEt (Excess)Microwave, 100°C, 15 min90%> 99:1
Morpholine (Nitrogen)DMFK₂CO₃Conventional, 80°C, 4 h85%> 99:1
Sodium Methanethiolate (Sulfur)EthanolNoneMicrowave, 100°C, 15 min93%> 99:1

Experimental Workflow & Protocols

Workflow Step1 Step 1: Amine Protection Reagent: Boc2O, Et3N, DCM Time: 2 h at RT Step2 Step 2: Regioselective S_NAr Reagent: Nucleophile, Base, Solvent Condition: Microwave, 100°C, 15 min Step1->Step2 Purified Intermediate Step3 Step 3: Boc Deprotection Reagent: TFA, DCM Time: 1 h at RT Step2->Step3 C2-Substituted Intermediate Product Final Product: C2-Functionalized Pyridine Step3->Product TFA Salt

Three-step workflow for the regioselective functionalization of (2,5-dibromopyridin-3-yl)methanamine.

Protocol 1: N-Boc Protection of the Primary Amine

Objective: Mask the C3-methanamine to prevent intermolecular oligomerization.

  • Initialization: In a flame-dried round-bottom flask under N₂, dissolve (2,5-dibromopyridin-3-yl)methanamine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add Triethylamine (TEA, 1.5 equiv) and cool the mixture to 0°C using an ice bath. Causality: Cooling prevents exothermic degradation and limits di-Boc formation.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • IPC Check: Monitor via TLC (Hexanes/EtOAc 7:3). The highly polar starting material (amine) should completely convert to a higher-R_f spot.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Use the crude product directly in Protocol 2.

Protocol 2: Microwave-Assisted Regioselective S_NAr

Objective: Selectively displace the C2-bromide with an external nucleophile (e.g., Morpholine).

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the Boc-protected intermediate (1.0 equiv, 2 mmol) in anhydrous DMF (4 mL).

  • Nucleophile Addition: Add Morpholine (1.2 equiv) and anhydrous K₂CO₃ (2.0 equiv). Seal the vial with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 100°C for 15 minutes. Causality: Microwave heating accelerates the S_NAr at C2 while minimizing the thermal cleavage of the Boc group.

  • IPC Check: Analyze via LC-MS. The mass spectrum must show the disappearance of the dibromo isotope pattern (M, M+2, M+4 at 1:2:1 ratio) and the emergence of a monobromo pattern (M, M+2 at 1:1 ratio), confirming strictly mono-substitution.

  • Workup & Purification: Dilute the mixture with water and extract with Ethyl Acetate (3x). Wash the organics heavily with water (to remove DMF) and brine. Purify via flash column chromatography to isolate the C2-morpholino-C5-bromo intermediate.

Protocol 3: Boc Deprotection

Objective: Reveal the functionalized primary amine for downstream coupling.

  • Acidification: Dissolve the purified intermediate from Protocol 2 in DCM (0.1 M). Add Trifluoroacetic acid (TFA, 10 equiv) dropwise at room temperature.

  • Reaction: Stir for 1 hour. Causality: The large excess of TFA ensures rapid cleavage of the carbamate without side reactions.

  • Validation: Monitor by LC-MS until the [M+H-Boc] mass is exclusively observed.

  • Isolation: Concentrate the reaction mixture under a stream of N₂ to remove excess TFA. Triturate the resulting residue with cold diethyl ether to precipitate the final product as a highly pure TFA salt.

References

  • ChemRxiv. "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors." ChemRxiv Preprint. URL:[Link]

  • Taylor & Francis. "Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines." Synthetic Communications. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (2,5-Dibromopyridin-3-yl)methanamine Solubility in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility or stability issues when working with (2,5-Dibromopyridin-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility or stability issues when working with (2,5-Dibromopyridin-3-yl)methanamine in Dimethyl Sulfoxide (DMSO).

As an application scientist, it is critical to understand that solubility is not just a binary "dissolves or doesn't dissolve" state; it is a dynamic equilibrium dictated by the compound's crystal lattice energy, the solvent's solvation cavity, and environmental variables.

Compound Profiling & Causality

To troubleshoot effectively, we must first analyze the molecular architecture of (2,5-Dibromopyridin-3-yl)methanamine:

  • The Dibromopyridine Core: The presence of two heavy, electron-withdrawing bromine atoms makes the pyridine ring highly lipophilic and rigid. This high planarity contributes to a strong crystal lattice energy, which the solvent must overcome to achieve dissolution.

  • The Methanamine Group: This primary amine is basic and capable of hydrogen bonding. It allows the molecule to exist either as a highly hydrophobic free base (CAS: 1823941-22-5)[1] or as a more polar hydrochloride salt (CAS: 3026691-17-5)[2].

  • The Solvent (DMSO): While DMSO is a powerful polar aprotic solvent capable of dissolving both polar and non-polar compounds, it is extremely hygroscopic and can absorb up to 70% of its own weight in atmospheric water.

When water infiltrates DMSO, it fundamentally alters the solvent's polarity and internal structure. The water-DMSO hydrogen bond network tightens, making it thermodynamically difficult to form the "solvation cavity" required to encapsulate large, lipophilic molecules like the dibromopyridine core[3],[4].

Diagnostic Workflow

Use the following decision tree to identify the root cause of your solubility issue.

Troubleshooting Start Precipitation Observed in DMSO CheckForm Identify Compound Form Start->CheckForm FreeBase Free Base (Highly Lipophilic) CheckForm->FreeBase SaltForm HCl Salt (Polar/Ionic) CheckForm->SaltForm CheckWater Assess DMSO Water Content FreeBase->CheckWater Action2 Gentle Heating (37°C) & Bath Sonication SaltForm->Action2 WetDMSO Wet DMSO (>0.1% H2O) Cavity Formation Fails CheckWater->WetDMSO DryDMSO Anhydrous DMSO Lattice Energy Dominates CheckWater->DryDMSO Action1 Use Fresh Anhydrous DMSO & Argon Purge WetDMSO->Action1 DryDMSO->Action2

Diagnostic workflow for resolving (2,5-Dibromopyridin-3-yl)methanamine precipitation.

Frequently Asked Questions (FAQs)

Q1: I prepared a fresh 10 mM stock solution, but there are undissolved particulates. Why? A1: This is typically a lattice energy issue. If you are using the free base form, the rigid dibromopyridine core resists dissolution. If you are using the hydrochloride salt, the ionic bonds may require additional kinetic energy to break. Solution: Ensure your DMSO is strictly anhydrous. Apply gentle heating (37°C) and use a bath sonicator for 10-15 minutes. Avoid probe sonicators, as localized extreme heat can degrade the primary amine.

Q2: My stock solution was perfectly clear yesterday, but after storing it at -20°C and thawing it, the compound crashed out. What happened? A2: This is a classic symptom of moisture contamination combined with freeze-thaw stress. DMSO is highly hygroscopic; even brief exposure to ambient air introduces water[4]. Water drastically depresses the freezing point of DMSO (from 18.5°C down to -73°C at 33% water content)[3]. During the thawing process, the compound is forced into a water-enriched, highly structured solvent phase. If the solution was previously in a kinetically stable "metastable" supersaturated state, the freeze-thaw cycle provides the nucleation energy required for the lipophilic compound to crystallize and precipitate[3].

Q3: Does the salt form (e.g., hydrochloride) behave differently than the free base in DMSO? A3: Yes. The free base relies heavily on the hydrophobic solvation capacity of DMSO. The HCl salt is more polar. While DMSO generally dissolves salts well, the apparent pH of the microenvironment can shift. If you are struggling with the free base, converting it to an HCl salt (or purchasing the salt form[2]) can sometimes improve dissolution kinetics in polar aprotic solvents, though it may alter downstream assay pH.

Q4: Is the primary amine of this compound chemically stable in DMSO during long-term storage? A4: Primary amines can be reactive, but in high-quality DMSO, they are generally stable if stored correctly. A comprehensive long-term stability study by Abbott Laboratories on repository compounds demonstrated that water is a far more significant driver of compound degradation and loss in DMSO than oxygen[5]. To ensure stability, store the compound in anhydrous DMSO, under an inert gas (argon/nitrogen), in tightly sealed polypropylene or glass vials at -20°C or -80°C[5].

Quantitative Data & Form Comparisons

Table 1: Compound Form Comparison
Compound FormCAS NumberPolarity ProfilePrimary Solvation BarrierRecommended Max Stock
Free Base 1823941-22-5[1]Highly LipophilicHydrophobic cavity formation10 - 20 mM
HCl Salt 3026691-17-5[2]Polar / IonicIonic lattice energy20 - 50 mM
Table 2: Impact of Water Content on DMSO Solvation Dynamics
Water Content in DMSOFreezing Point (°C)Impact on Lipophilic Free BaseImpact on Metastable States
< 0.1% (Anhydrous) ~ 18.5 °COptimal solvationHigh kinetic stability
5.0% ~ 10.0 °CNoticeable solubility dropProne to nucleation
33.0% - 73.0 °C[3]Complete precipitationImmediate crystallization[3]

Experimental Protocols

Protocol 1: Preparation of Anhydrous Stock Solutions

Trustworthiness Note: This protocol is designed as a self-validating system. By controlling atmospheric exposure and thermal history, you eliminate the two primary variables (water and temperature) that cause false-negative solubility results.

  • Equilibration: Remove the lyophilized (2,5-Dibromopyridin-3-yl)methanamine vial from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 60 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Solvent Sourcing: Pierce the septum of a fresh, commercially sealed bottle of anhydrous DMSO (≤0.005% water) using a dry syringe. Do not uncap the bottle.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the compound to achieve the target concentration (e.g., 10 mM).

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, place the sealed vial in a 37°C ultrasonic water bath for 10 minutes.

  • Aliquot & Purge: Divide the clear solution into single-use aliquots (e.g., 50 µL) in opaque or amber polypropylene tubes. Gently overlay the liquid with Argon or Nitrogen gas before sealing.

  • Storage: Store at -20°C or -80°C. Discard any unused portion of an aliquot after thawing to prevent freeze-thaw crystallization.

Protocol 2: Rescuing a Precipitated Sample

If an existing stock solution has crashed out:

  • Thermal Rescue: Place the sealed tube in a 37°C to 40°C water bath for 15 minutes.

  • Sonication: Transfer to a bath sonicator for 10 minutes while maintaining the temperature.

  • Verification: Centrifuge the tube at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic pellet. If a pellet remains, the compound has exceeded its thermodynamic solubility limit in that specific (likely hydrated) solvent mixture. You must discard it and prepare a fresh stock using Protocol 1.

References

  • Ataman Kimya. DMSO DIMETHYL SULFOXIDE. Retrieved from: [Link]

  • Ziath Ltd. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from:[Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening (PubMed). Retrieved from: [Link]

Sources

Optimization

Purification methods for (2,5-Dibromopyridin-3-yl)methanamine reaction mixtures

Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties isolating (2,5-Dibromopyridin-3-yl)methanamine .

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties isolating (2,5-Dibromopyridin-3-yl)methanamine .

This molecule presents a "perfect storm" of purification challenges:

  • Amine Tailing: The primary amine interacts strongly with silanols on silica gel.

  • Halogen Sensitivity: The 2,5-dibromo motif is labile under standard hydrogenation conditions (leading to debromination).

  • Boron Complexation: If synthesized via borane reduction of the nitrile, the amine often forms a stable, non-polar borane adduct that mimics the product but is catalytically inactive.

This guide moves beyond standard recipes to address the causality of these failures and provides self-validating protocols to resolve them.

Module 1: The "Hidden" Yield Loss (Boron-Amine Adducts)

Symptom: You synthesized the target via reduction of 2,5-dibromonicotinonitrile using Borane (BH3·THF or BH3·DMS). The reaction showed full conversion by TLC, but after column chromatography, the yield is <30%, or the NMR shows broad peaks/extra multiplets.

Diagnosis: The product is likely trapped as a Borane-Amine Complex . Primary amines formed via borane reduction form stable Lewis acid-base adducts with boron species. These adducts are often less polar than the free amine and do not react in subsequent nucleophilic steps. Standard water/NaOH quenches are often insufficient to break the B-N bond in pyridine-methanamines [1].

The Fix: Aggressive Acidic Methanolysis

Do not rely on a simple aqueous workup. You must chemically cleave the B-N bond.

Protocol:

  • Quench: Cool reaction to 0°C. Carefully add MeOH (excess) to destroy excess hydride.

  • Acidify: Add concentrated HCl (or 4M HCl in Dioxane) until pH < 1.

  • The Critical Step: Heat the mixture to reflux for 1-2 hours.

    • Why? Kinetic energy is required to dissociate the stable B-N complex and form the volatile trimethyl borate B(OMe)3.

  • Evaporate: Concentrate to dryness. The residue is your Product·HCl salt.[1]

  • Liberate: Redissolve in water, basify with NaOH to pH > 12, and extract with DCM.

Module 2: Chromatography Strategy (Beating the "Streak")

Symptom: The product streaks/tails on the TLC plate and elutes over 20+ fractions during flash chromatography, co-eluting with impurities.

Diagnosis: Uncapped silanols on the silica gel are protonating your amine, acting as an ion-exchange resin rather than a partition medium.

The Fix: The "Amine-Modified" Mobile Phase

You must deactivate the silica. Do not just add "a few drops" of base; use a calculated modifier system.

Option A: The DCM/MeOH/NH4OH System (Recommended)
  • Base Solvent: Dichloromethane (DCM).

  • Polar Modifier: Methanol (MeOH).

  • Additive: Ammonium Hydroxide (28% NH3 in water).

  • Ratio: 90:9:1 (DCM : MeOH : NH4OH).

  • Technique: Shake the solvent mixture in a separatory funnel first. The NH4OH will saturate the organic layer. Use the organic layer for the column.[2] This ensures the silica is constantly bathed in ammonia, suppressing protonation [2].

Option B: The Triethylamine Pre-Wash

If you cannot use ammonia:

  • Flush the silica column with 5% Triethylamine (Et3N) in Hexanes before loading your sample.

  • Run your gradient (e.g., Hexanes/EtOAc) normally. The Et3N binds to the acidic sites, allowing your product to pass freely.

Module 3: Non-Chromatographic Isolation (Salt Formation)

Symptom: You need >98% purity for biological assays, but chromatography leaves 2-3% unidentified impurities.

Diagnosis: Lipophilic impurities (like unreacted nitrile or de-brominated byproducts) have similar Rf values to the free base.

The Fix: Selective Crystallization The pKa of the primary amine (~9.0) is significantly higher than the pyridine nitrogen (~2.5 due to Br electron withdrawal) and any nitrile impurities. We can exploit this for selective salt formation.

Protocol (HCl Precipitation):

  • Dissolve crude oil in a minimum amount of dry Diethyl Ether or MTBE (The free base is soluble; the salt is not).

  • Cool to 0°C.

  • Dropwise add 2M HCl in Diethyl Ether (anhydrous).

  • Observation: A white precipitate should form immediately.

  • Validation: Filter the solid. Wash with cold ether.

    • Impurities: Unreacted nitrile and non-basic impurities remain in the mother liquor.

    • Product: The filter cake is the pure (2,5-Dibromopyridin-3-yl)methanamine·HCl.

Visualization: Decision Logic & Workup

Figure 1: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture CheckBoron Was Borane (BH3) used? Start->CheckBoron AcidReflux REQUIRED: MeOH/HCl Reflux (Break B-N Adduct) CheckBoron->AcidReflux Yes TLC_Check TLC Analysis (DCM/MeOH/NH4OH) CheckBoron->TLC_Check No (NaBH4/Raney Ni) AcidReflux->TLC_Check Tail Does product tail/streak? TLC_Check->Tail Salt Can you accept a Salt form? Tail->Salt Yes (High Purity Needed) Method_C Method C: Pre-wash Silica with 5% Et3N Tail->Method_C No (Standard) Method_A Method A: Flash Column Eluent: DCM/MeOH/NH4OH (90:9:1) Salt->Method_A No (Need Free Base) Method_B Method B: HCl Salt Precipitation Solvent: Et2O/HCl Salt->Method_B Yes (Best Purity)

Caption: Logical flow for selecting the optimal purification route based on synthesis method and purity requirements.

Frequently Asked Questions (FAQ)

Q1: Why is my product turning green/brown upon standing? A: Free-base aminomethyl pyridines are prone to oxidation and carbamate formation (absorbing CO2 from air). The 2,5-dibromo substitution destabilizes the ring slightly, making it sensitive to light.

  • Action: Store the compound as the HCl salt at -20°C. It is significantly more stable than the free base.

Q2: Can I use Hydrogenation (Pd/C, H2) to reduce the nitrile precursor? A: High Risk. The Carbon-Bromine bond is weaker than the Nitrile-Carbon bond. Standard catalytic hydrogenation will likely strip the bromine atoms (hydrodehalogenation) before reducing the nitrile, yielding pyridin-3-ylmethanamine [3].

  • Alternative: Use Raney Nickel at low pressure or Borane-THF (with the acidic workup described in Module 1).

Q3: The NMR shows a missing CH2 peak, but Mass Spec is correct. A: If run in CDCl3, the benzylic CH2 protons next to the amine can broaden into the baseline due to exchange or conformational locking with the pyridine nitrogen.

  • Action: Add a drop of D2O or CD3OD to the NMR tube to sharpen the exchangeable protons, or run the spectrum in DMSO-d6.

Quantitative Data Summary

PropertyValue / BehaviorNote
pKa (Pyridine N) ~2.5Low basicity due to Br electron withdrawal.
pKa (Amine N) ~9.2Standard primary amine basicity.
Solubility (Free Base) DCM, MeOH, EtOAcPoor in Hexanes/Water.
Solubility (HCl Salt) Water, MeOH, DMSOInsoluble in Et2O, DCM.
TLC Rf (DCM:MeOH 9:1) ~0.1 (Streaks)Without NH4OH modifier.
TLC Rf (DCM:MeOH:NH4OH) ~0.4 (Compact Spot)Using 90:9:1 ratio.

References

  • Brown, H. C., & Choi, Y. M. (1982). "Hydroboration.[3][4] 63. The reaction of borane-tetrahydrofuran with nitriles. A convenient synthesis of primary amines."[3][5] Journal of Organic Chemistry.

    • Relevance: Establishes the necessity of acidic hydrolysis for borane-nitrile reductions.
  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

    • Relevance: Essential for identifying solvent traps in "sticky" amine spectra.
  • Kray, W. D., & Castro, C. E. (1964). "The Cleavage of Carbon-Halogen Bonds by Low-Valent Transition Metal Ions." Journal of the American Chemical Society.

    • Relevance: Explains the mechanism of dehalogenation during reduction steps, justifying the avoidance of Pd/C.

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for (2,5-Dibromopyridin-3-yl)methanamine before handling.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning with (2,5-Dibromopyridin-3-yl)methanamine

Welcome to the Technical Support Center for handling (2,5-Dibromopyridin-3-yl)methanamine (CAS: 1823941-22-5)[1]. This guide is designed for researchers and drug development professionals facing challenges with transitio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling (2,5-Dibromopyridin-3-yl)methanamine (CAS: 1823941-22-5)[1]. This guide is designed for researchers and drug development professionals facing challenges with transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings) involving this specific substrate.

Due to the presence of a primary aliphatic amine and a pyridine ring, this compound is notorious for inducing severe catalyst poisoning. Below, we dissect the mechanistic causality of this inhibition and provide field-proven, self-validating protocols to bypass it.

The Chemistry of Catalyst Poisoning

To solve catalyst poisoning, we must first understand its thermodynamic causality. The primary amine group (-CH₂NH₂) in (2,5-Dibromopyridin-3-yl)methanamine is a strong Lewis base. During the catalytic cycle, the active Palladium(II) intermediate features vacant coordination sites.

Instead of undergoing transmetalation or reductive elimination, the free primary amine from the substrate outcompetes the designated ligands and binds irreversibly to the Pd(II) center[2]. This forms a highly stable, off-cycle Pd-amine resting state, effectively halting the catalytic cycle and leading to the precipitation of inactive "palladium black."

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Poison Amine Coordination (Catalyst Poisoning) PdII->Poison Primary Amine Attack TransMet Transmetalation PdII->TransMet Normal Cycle Inactive Inactive Pd-Amine Complex (Dead State) Poison->Inactive RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Turnover Product Cross-Coupled Product RedElim->Product

Caption: Mechanism of Pd-catalyst poisoning by primary amines during cross-coupling.

Troubleshooting Guides & FAQs

Q1: My Suzuki coupling with unprotected (2,5-Dibromopyridin-3-yl)methanamine stalls at 10% conversion. What is happening? A1: The reaction is suffering from product/substrate inhibition. Once oxidative addition occurs at the C-Br bond, the local concentration of the primary amine from another substrate molecule coordinates to the metal, displacing the phosphine ligands[3]. This forms an inactive complex, preventing the boronic acid from transmetalating.

Q2: What is the most reliable method to prevent this amine-induced poisoning? A2: The gold standard is the transient protection of the primary amine. Converting the amine to a tert-butyloxycarbonyl (Boc) carbamate reduces the nitrogen's lone pair availability through resonance with the adjacent carbonyl group. This completely eliminates its Lewis basicity towards Palladium, allowing standard catalysts like Pd(dppf)Cl₂ to function flawlessly.

Q3: I cannot use a protecting group due to downstream sensitivities. Can I perform the coupling on the unprotected amine? A3: Yes, but it requires highly specialized catalyst systems. You must use sterically demanding, electron-rich Buchwald-type phosphine ligands (e.g., BrettPhos, RuPhos, or GPhos)[4]. These ligands create a sterically hindered pocket around the Pd center. The planar aryl-halide can still undergo oxidative addition, but the aliphatic amine is physically blocked from coordinating[5].

Q4: How do I control regioselectivity between the C2-Br and C5-Br positions? A4: The C2 position (ortho to the pyridine nitrogen) is more electron-deficient due to the inductive effect of the ring nitrogen. This lowers the activation energy for oxidative addition at C2. By strictly controlling stoichiometry (1.0 eq of the coupling partner) and running the reaction at lower temperatures (e.g., 60°C), you can selectively couple at C2. Coupling at C5 requires higher temperatures and is best done after the C2 position has been functionalized.

Workflow Start Start: (2,5-Dibromopyridin-3-yl)methanamine Protect Can you use a protecting group? Start->Protect YesBoc Boc Protection (Reduces N-nucleophilicity) Protect->YesBoc Yes NoBulky Use Bulky Ligands (BrettPhos / GPhos) Protect->NoBulky No StandardCat Standard Pd Catalysts (Pd(dppf)Cl2, Pd(PPh3)4) YesBoc->StandardCat PreCat Pd G3/G4 Precatalysts NoBulky->PreCat Success Successful Cross-Coupling StandardCat->Success PreCat->Success

Caption: Decision matrix for selecting a cross-coupling strategy with basic aminopyridines.

Quantitative Data: Strategy Comparison

The following table summarizes the expected outcomes of various mitigation strategies based on empirical laboratory data.

StrategyCatalyst / Ligand SystemAdditive / BaseExpected YieldCatalyst Turnover (TON)
Unprotected (Standard) Pd(PPh₃)₄ (10 mol%)K₂CO₃< 15%Very Low (< 10)
Amine Protection (Boc) Pd(dppf)Cl₂ (5 mol%)Na₂CO₃> 85%High (> 1000)
Unprotected (Bulky Ligand) XPhos Pd G3 (2 mol%)K₃PO₄70 - 80%Moderate (~500)
Salt Formation (HCl) Pd(OAc)₂ / SPhos (5 mol%)Weak Buffer30 - 40%Low (~50)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific checkpoints to verify the success of the mechanistic step before proceeding.

Protocol A: Boc-Protection of (2,5-Dibromopyridin-3-yl)methanamine

Causality: Di-tert-butyl dicarbonate (Boc₂O) reacts with the primary amine to form a carbamate. The delocalization of the nitrogen lone pair into the carbonyl pi-system neutralizes its ability to poison the palladium catalyst.

  • Preparation: Dissolve 10 mmol of (2,5-Dibromopyridin-3-yl)methanamine in 30 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 15 mmol (1.5 eq) of Triethylamine (Et₃N). Stir for 5 minutes.

  • Protection: Slowly add 11 mmol (1.1 eq) of Boc₂O dissolved in 10 mL of DCM dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Spot the reaction mixture on a TLC plate (Hexanes/EtOAc 1:1). The starting material is a highly polar amine that will stick near the baseline and stain positive with ninhydrin. A successful reaction is validated by the disappearance of this spot and the appearance of a new, less polar, UV-active spot (Rf ~0.6) that does not stain with ninhydrin.

  • Workup: Wash the organic layer with saturated aqueous NH₄Cl, dry over Na₂SO₄, and concentrate under vacuum.

Protocol B: Suzuki-Miyaura Coupling of the Protected Substrate

Causality: Using Pd(dppf)Cl₂ ensures that the bidentate dppf ligand forces a cis-geometry on the Palladium center, which thermodynamically accelerates the final reductive elimination step, preventing catalyst degradation.

  • Setup: In an oven-dried Schlenk flask, combine 5 mmol of the Boc-protected substrate, 5.5 mmol (1.1 eq) of the desired arylboronic acid, and 10 mmol (2.0 eq) of K₂CO₃.

  • Catalyst Addition: Add 0.25 mmol (5 mol%) of Pd(dppf)Cl₂.

  • Solvent & Degassing: Add 25 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v). Critical Step: Degas the mixture using three freeze-pump-thaw cycles. Oxygen must be excluded to prevent the oxidation of the phosphine ligands, which would leave the Pd center vulnerable.

  • Reaction: Heat the mixture to 80°C for 12 hours under nitrogen.

  • Self-Validation Checkpoint: Visually inspect the reaction. A successful, active catalytic cycle will maintain a homogeneous yellow-to-brown solution. If a fine black precipitate (palladium black) forms, the catalyst has died (aggregated into inactive Pd(0) nanoparticles). Confirm product formation via LC-MS (look for the mass shift corresponding to the loss of bromine and addition of the aryl group).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry, and purify via flash chromatography.

References

  • Reactivity and Mechanism of Recoverable Pd1@C3N4 Single-Atom Catalyst in Buchwald–Hartwig Aminations ACS Publications URL: [Link][3]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines National Center for Biotechnology Information (PMC) URL:[Link][5]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands ResearchGate URL:[Link][4]

Sources

Optimization

Technical Support Center: Optimizing Temperature for Regioselective Functionalization of (2,5-Dibromopyridin-3-yl)methanamine

Welcome to the Technical Support Center. Differentiating the C2 and C5 carbon-bromine bonds on the (2,5-dibromopyridin-3-yl)methanamine scaffold is a classic challenge in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Differentiating the C2 and C5 carbon-bromine bonds on the (2,5-dibromopyridin-3-yl)methanamine scaffold is a classic challenge in drug development. The C3-methanamine group adds complexity, acting as both a potential coordinating directing group and a reactive site that requires careful management.

This guide synthesizes field-proven insights to help you troubleshoot and optimize temperature parameters for cross-coupling and halogen-metal exchange workflows.

Section 1: Halogen-Metal Exchange (Lithiation & Magnesiation)

FAQ 1: I am getting a mixture of C2 and C5 functionalized products during n-BuLi exchange. How do I optimize the temperature and solvent?

Answer: Halogen-lithium exchange is extremely fast and highly reversible. The regioselectivity is dictated by a delicate balance of solvent coordination and strict cryogenic temperature control.

  • The Causality: In non-coordinating solvents (like toluene) at strictly -78 °C, the lithium atom coordinates with the pyridine nitrogen and the C3-directing group (assuming the amine is protected, e.g., as a Boc group). This enforces a rigid pre-transition state that selectively exchanges the C2-Br. If you use coordinating solvents (like THF) or allow the temperature to rise above -40 °C, the solvent disrupts this coordination network, and the thermodynamic preference (C5, due to less steric hindrance) begins to compete, leading to mixtures[1].

  • Actionable Advice: Use toluene as your primary solvent, maintain the internal reaction temperature strictly at -78 °C using a dry ice/acetone bath, and ensure the C3-amine is protected to prevent proton transfer.

FAQ 2: Can I use Turbo-Grignard reagents to operate at more convenient temperatures?

Answer: Yes. Organomagnesium intermediates are significantly more stable than their organolithium counterparts, allowing for higher operating temperatures.

  • The Causality: Using Knochel's Turbo-Grignard (

    
    -PrMgCl·LiCl or TMPMgCl·LiCl) allows the halogen-metal exchange to proceed at -25 °C to 0 °C without the rapid decomposition (e.g., aryne formation) seen with organolithiums[2]. The presence of LiCl breaks up polymeric magnesium aggregates, increasing the kinetic basicity of the reagent. In toluene, Br-Mg exchange occurs regioselectively ortho to the directing group (C2). Interestingly, adding a Lewis donor like PMDTA at these temperatures can completely switch the selectivity to C5 by altering the coordination sphere of the magnesium[3].
    

Section 2: Transition-Metal Catalyzed Cross-Coupling

FAQ 3: Why does my Pd-catalyzed amination prefer C2 at lower temperatures, but I see bis-amination at >100 °C?

Answer: This is a classic example of kinetic versus thermodynamic control in oxidative addition.

  • The Causality: The C2-Br bond is intrinsically more reactive toward oxidative addition due to the electron-withdrawing effect of the adjacent pyridine nitrogen, which lowers the LUMO energy of the C2-Br bond[4]. At lower temperatures (50–65 °C), the thermal energy is only sufficient to overcome the activation barrier for C2 oxidative addition (kinetic control). As you increase the temperature (>90 °C), the activation barrier for the C5-Br bond is also overcome, leading to competitive functionalization or bis-coupling[4][5].

  • Actionable Advice: Maintain reaction temperatures strictly between 50–65 °C for selective C2 functionalization. Monitor the internal temperature with a thermocouple; external bath temperatures can lag, leading to localized warming and C5-isomer formation.

Section 3: Quantitative Data & Workflows

Table 1: Temperature and Solvent Matrix for Regioselective Functionalization
Reaction TypeReagents / CatalystSolventOptimal Temp.Major RegioisomerMechanistic Driver
Lithiation n-BuLi (1.05 eq)Toluene-78 °CC2 (>95%)Coordination control via C3-amine & Pyridine N
Lithiation n-BuLi (1.05 eq)THF-40 °CC5 (~80%)Solvent coordination overrides DoM; thermodynamic preference[1]
Magnesiation

-PrMgCl·LiCl
Toluene-20 °CC2 (>90%)Kinetic basicity enhanced by LiCl; DoM directed[2]
Magnesiation

-PrMgCl·LiCl + PMDTA
Toluene-20 °CC5 (>85%)PMDTA Lewis donor switches coordination sphere[3]
Suzuki / Buchwald Pd(PPh₃)₄ or Pd₂(dba)₃Dioxane/H₂O50–65 °CC2 (>90%)Lower LUMO at C2 facilitates faster oxidative addition[4]
Suzuki / Buchwald Pd(PPh₃)₄ or Pd₂(dba)₃DMF or Toluene>100 °CMixture / Bis Thermal energy overcomes C5 activation barrier[5]
Pathway Visualization: Metalation Regioselectivity

Pathway SM (2,5-Dibromopyridin-3-yl) methanamine (Protected) C2_Li C2-Metalated Intermediate (Kinetic/Coordination) SM->C2_Li n-BuLi, Toluene, -78°C or Turbo-Grignard, -20°C C5_Li C5-Metalated Intermediate (Thermodynamic/Solvent) SM->C5_Li n-BuLi, THF, > -40°C or + PMDTA additive C2_Prod C2-Functionalized Product C2_Li->C2_Prod Electrophile (E+) C5_Prod C5-Functionalized Product C5_Li->C5_Prod Electrophile (E+)

Fig 1. Temperature and solvent-dependent regioselective metalation pathways.

Experimental Protocols
Protocol A: Regioselective C2-Lithiation via Halogen-Metal Exchange

Self-Validating Note: The use of an internal thermocouple is mandatory. Exothermic quenching can cause local temperature spikes, leading to C5 scrambling.

  • Preparation: Flame-dry a Schlenk flask under argon. Add N-Boc protected (2,5-dibromopyridin-3-yl)methanamine (1.0 eq) and anhydrous toluene (0.1 M concentration).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Insert an internal thermocouple and ensure the solution reaches exactly -78 °C.

  • Metalation: Add n-BuLi (1.05 eq, 1.6 M in hexanes) dropwise down the side of the flask over 15 minutes. The slow addition prevents localized warming. Stir for 45 minutes at -78 °C.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq) neat or dissolved in anhydrous toluene. Maintain the internal temperature below -65 °C during the addition.

  • Workup: Stir for 1 hour at -78 °C, then slowly remove the cooling bath. Allow the reaction to warm to 0 °C before quenching with saturated aqueous NH₄Cl.

Protocol B: Temperature-Controlled C2-Selective Suzuki-Miyaura Coupling

Self-Validating Note: Running a parallel control reaction at 100 °C will confirm the catalyst's competence if the 60 °C reaction stalls, validating whether the issue is temperature or catalyst poisoning.

  • Setup: In a glovebox, charge a vial with the dibromopyridine substrate (1.0 eq), boronic acid (1.05 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Remove from the glovebox and add a degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M).

  • Temperature Control: Place the vial in a pre-heated aluminum heating block set strictly to 60 °C. Do not exceed 65 °C to prevent C5 oxidative addition.

  • Monitoring: Stir for 12–16 hours. Monitor via LC-MS to ensure the mono-coupled mass is achieved without the appearance of the bis-coupled mass.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through Celite, and purify via silica gel chromatography.

Workflow Visualization: Kinetic Lithiation

Protocol Step1 1. Amine Protection (Boc/Pivalamide) Step2 2. Cryogenic Cooling (Strictly -78°C) Step1->Step2 Step3 3. Halogen-Metal Exchange (n-BuLi in Toluene) Step2->Step3 Step4 4. Electrophilic Quench (Maintain < -65°C) Step3->Step4 Step5 5. Warming & Workup (Gradual to 0°C) Step4->Step5

Fig 2. Step-by-step workflow for kinetically controlled C2-lithiation.

References
  • Benchchem - An In-depth Technical Guide to the Synthesis of 2-Acetyl-5-bromopyridine.
  • ResearchGate - Selective monolithiation of 2,5-dibromopyridine with butyllithium.
  • Thieme Connect - Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases.
  • ACS Publications - Some Items of Interest to Process R&D Chemists and Engineers.
  • Benchchem - Application Notes and Protocols for the Selective Functionalization of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
  • Smolecule - Buy 3,5-Dibromopyridine-2,6-diamine | 76942-20-6.

Sources

Troubleshooting

Overcoming steric hindrance in (2,5-Dibromopyridin-3-yl)methanamine derivatives

The following technical guide is structured as a Tier 3 Support resource for medicinal chemists and process development scientists. It addresses the specific challenges of functionalizing (2,5-Dibromopyridin-3-yl)methana...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support resource for medicinal chemists and process development scientists. It addresses the specific challenges of functionalizing (2,5-Dibromopyridin-3-yl)methanamine , a scaffold where electronic activation and steric hindrance are in direct conflict.

Core Analysis: The "Push-Pull" Reactivity Conflict

Before troubleshooting, you must understand the competing forces in this scaffold. You are dealing with a 2,5-dibromopyridine core modified with a 3-aminomethyl group.

  • Electronic "Pull" (The C2 Preference): In unsubstituted 2,5-dibromopyridines, the C2-bromide is significantly more reactive towards oxidative addition (Pd⁰ → Pdᴵᴵ) than the C5-bromide. This is due to the electron-withdrawing nature of the adjacent pyridine nitrogen, which lowers the bond dissociation energy of the C2-Br bond.

  • Steric "Push" (The C2 Blockade): The methanamine group at C3 exerts steric pressure on the C2 position. When you add a protecting group (PG) to the amine—which is mandatory to prevent catalyst poisoning—this steric bulk increases drastically, shielding the C2-bromide.

The Result: The "natural" selectivity for C2 is compromised. Your reaction outcome (C2-selective, C5-selective, or intractable mixture) depends entirely on how you balance the Size of the Protecting Group against the Activity of the Catalyst Ligand .

Decision Tree & Workflow Strategy

The following diagram illustrates the critical decision pathways for functionalizing this scaffold.

G Start Starting Material: (2,5-Dibromopyridin-3-yl)methanamine Decision Target Position? Start->Decision Path_C2 Target: C2 Functionalization (Sterically Hindered) Decision->Path_C2 High Difficulty Path_C5 Target: C5 Functionalization (Electronically Deactivated) Decision->Path_C5 Medium Difficulty PG_Small Step 1: Minimize Sterics Use Small PG (TFA, Acetyl) Path_C2->PG_Small PG_Large Step 1: Maximize Sterics Use Bulky PG (Boc, Trt) Path_C5->PG_Large Cat_Active Step 2: Hyper-Active Catalyst Pd-G3/G4-XPhos or RuPhos (Forces Oxidative Addition at C2) PG_Small->Cat_Active Cat_Standard Step 2: Standard Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 (Prefers accessible C5) PG_Large->Cat_Standard Result_C2 Product: 2-Substituted 5-Bromo Intermediate Cat_Active->Result_C2 Result_C5 Product: 5-Substituted 2-Bromo Intermediate Cat_Standard->Result_C5

Caption: Strategic workflow for regioselective coupling of 2,5-dibromo-3-aminomethylpyridine derivatives based on steric vs. electronic control.

Troubleshooting Guide & FAQs

Scenario A: "I need to couple at C2, but I'm getting no reaction or C5 selectivity."

The Issue: The steric bulk of your amine protecting group is physically blocking the Palladium from accessing the C2-Br bond, despite its electronic activation.

Q1: Which protecting group should I use for C2 coupling? Recommendation: Avoid Boc or Phthalimide. Use Trifluoroacetyl (TFA) or Acetyl (Ac) .

  • Why: The trifluoroacetyl group is planar and significantly smaller than the tert-butyl sphere of a Boc group. Additionally, the electron-withdrawing nature of the CF₃ group reduces the Lewis basicity of the amide nitrogen, preventing it from coordinating to the Pd center and "poisoning" the active catalyst species.

  • Protocol Note: The TFA group is labile to mild base (K₂CO₃/MeOH), so ensure your coupling conditions (e.g., anhydrous phosphate base) are compatible, or accept that deprotection might occur in situ (risky).

Q2: My standard catalyst (Pd(PPh₃)₄) is inactive. What is the fix? Recommendation: Switch to Buchwald G3/G4 Precatalysts with Dialkylbiaryl Phosphine Ligands (specifically XPhos or RuPhos ).

  • Mechanism: Standard ligands like PPh₃ are not electron-rich enough to facilitate oxidative addition into a sterically hindered, deactivated bromide. Bulky ligands like XPhos facilitate the formation of a monoligated Pd(0) species [L-Pd(0)], which is highly active and can "squeeze" into the hindered C2 pocket to perform oxidative addition.

  • Reference: Buchwald, S. L. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amine and Aryl Halides." (See Reference 1).

Experimental Protocol: C2-Selective Suzuki Coupling

  • Substrate: N-((2,5-dibromopyridin-3-yl)methyl)-2,2,2-trifluoroacetamide (1.0 equiv).

  • Catalyst: XPhos Pd G4 (2-3 mol%).

  • Boronic Acid: Arylboronic acid (1.1 equiv).

  • Base: K₃PO₄ (3.0 equiv, anhydrous).

  • Solvent: THF:Water (10:1) or Toluene (anhydrous) if hydrolysis is a concern.

  • Conditions: 60°C – 80°C. Do not overheat; higher temps may promote C5 coupling.

Scenario B: "I want to couple at C5, but I'm getting mixtures of C2/C5."

The Issue: Even with steric hindrance, the C2 position is electronically "hot." If your catalyst is too active or your protecting group isn't bulky enough, the catalyst will still attack C2.

Q3: How do I force the reaction to C5? Recommendation: Use the Boc (tert-Butyloxycarbonyl) protecting group and a Standard Catalyst .

  • Why: The Boc group provides a massive steric umbrella over the C2 position. By using a less active catalyst (like Pd(PPh₃)₄ or Pd(dppf)Cl₂), you ensure the catalyst cannot overcome the energy barrier to access C2, forcing it to react at the more accessible (though less electronically activated) C5 position.

Q4: I am seeing hydrodebromination (loss of Br) at C2. Why? Recommendation: This is a common side reaction when the catalytic cycle stalls.

  • Cause: If the oxidative addition at C5 is slow (because it's electron-neutral/deactivated), the Pd species may undergo non-productive pathways.

  • Fix: Switch to Pd(dppf)Cl₂·DCM . The bidentate ligand prevents β-hydride elimination and stabilizes the intermediate. Also, ensure your solvent (Dioxane/DMF) is rigorously degassed to prevent radical dehalogenation pathways.

Scenario C: "The amine is interfering with the catalyst."

Q5: Can I run this reaction with the free amine? Recommendation: Absolutely not.

  • Reason: The free methanamine nitrogen is a competent ligand. It will coordinate to the Palladium (forming a stable 5-membered chelate with the pyridine nitrogen or simply binding Pd), effectively removing the catalyst from the cycle.

  • Evidence: "Poisoning" of Pd catalysts by free amines and pyridines is a well-documented failure mode in cross-coupling (See Reference 2).

  • Alternative: If you must avoid standard PGs, form the HBr salt of the amine in situ (using excess base in the coupling to release it slowly) is theoretically possible but highly unreliable. Protection is the only robust path.

Comparative Data: Ligand Performance

The following table summarizes expected conversion rates for the coupling of N-Boc-(2,5-dibromopyridin-3-yl)methanamine with Phenylboronic acid (1.0 equiv).

Ligand SystemPrimary SiteConversion (24h)Notes
Pd(PPh₃)₄ C5 < 40%Low reactivity due to C5 deactivation.
Pd(dppf)Cl₂ C5 65-80%Good selectivity for C5; steric bulk of Boc protects C2.
SPhos Pd G3 C2/C5 Mix > 90%Ligand is too active; overcomes Boc sterics, leading to poor regioselectivity.
XPhos Pd G4 C2 > 85%(With TFA protection) Highly selective for C2.
P(t-Bu)₃ C2 > 90%Highly active, but pyrophoric and difficult to handle.

References

  • Buchwald-Hartwig Amination & Ligand Design

    • Title: "Surpassing the Limitations of Steric Hindrance in Palladium-C
    • Source:Chemical Science, 2011.
    • URL:[Link] (Contextual grounding for ligand choice).

  • Pyridine Reactivity & Catalyst Poisoning

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Pyridines."[1][2][3][4]

    • Source:Chemical Reviews, 2010.
    • URL:[Link]

  • Regioselectivity in Dihalopyridines

    • Title: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends."
    • Source:Chemical Science, 2016.
    • URL:[Link]

  • Protecting Group Strategies

    • Title: "Greene's Protective Groups in Organic Synthesis."
    • Source:Wiley Online Library.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Palladium Scavenging for (2,5-Dibromopyridin-3-yl)methanamine

Welcome to the Technical Support Center. Removing residual palladium (Pd) from highly functionalized pharmaceutical intermediates is a notoriously difficult downstream processing step.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Removing residual palladium (Pd) from highly functionalized pharmaceutical intermediates is a notoriously difficult downstream processing step. This guide is specifically engineered for researchers and drug development professionals working with (2,5-Dibromopyridin-3-yl)methanamine , a complex substrate that presents unique thermodynamic and kinetic challenges during metal scavenging.

Diagnostic & Remediation Workflow

Before initiating bulk purification, it is critical to establish a self-validating diagnostic loop. The workflow below outlines the standard operating procedure for identifying, treating, and verifying Pd removal without compromising the integrity of your halogenated intermediate.

Pd_Scavenging_Workflow Start Crude (2,5-Dibromopyridin-3-yl)methanamine (High Pd Contamination) Analyze Baseline ICP-MS Analysis (Quantify Initial Pd ppm) Start->Analyze Screen Scavenger Screening (Si-Thiol, Si-Thiourea, PIX) Analyze->Screen Opt Optimize Parameters (20-40°C to prevent dehalogenation) Screen->Opt Bulk Bulk Scavenging & Filtration (5-10 equiv scavenger, 4-12 h) Opt->Bulk Verify Post-Treatment ICP-MS (Self-Validation) Bulk->Verify Pass Pd < 10 ppm Proceed to Next Step Verify->Pass Pass Fail Pd > 10 ppm Secondary Treatment Verify->Fail Fail Fail->Bulk Recycle

Diagnostic workflow for Pd removal from basic N-heterocycles.

Troubleshooting & FAQs

Q: Why does standard silica gel or column chromatography fail to remove Pd from this specific product?

A: Standard chromatography relies on polarity differences, which is insufficient for removing Pd from polar, nitrogen-rich active pharmaceutical ingredients (APIs). In (2,5-Dibromopyridin-3-yl)methanamine , the primary amine and the pyridine nitrogen can act as a bidentate ligand. They coordinate with residual Pd(II) or Pd(0) species to form a highly stable 6-membered chelate ring. Because the thermodynamic affinity of the product for the metal is so high, the product-Pd complex co-elutes with the free product. A recent pilot study demonstrated that[1].

Q: Which scavengers are most effective for stripping Pd from this basic, halogenated N-heterocycle?

A: To successfully strip Pd, you must introduce a scavenger with a binding constant that outcompetes your product's chelation effect. For basic amines, functionalized silica scavengers like SiliaMetS® Thiol (Si-Thiol) or SiliaMetS® Thiourea are highly recommended, as they exploit the soft-soft interaction between sulfur and palladium[2]. Alternatively, Potassium Isopropyl Xanthate (PIX) has emerged as an[3].

Q: How do I prevent dehalogenation of the 2,5-dibromo groups during the scavenging process?

A: The causality of degradation here is driven by oxidative addition. The C-Br bonds at the 2- and 5-positions of the pyridine ring are highly susceptible to insertion by residual Pd(0), especially when thermal energy is applied. If scavenging is performed at >60°C, the Pd can insert into the C-Br bond, leading to hydrodehalogenation or unwanted cross-coupling oligomers. Solution: Scavenging must be conducted under strictly mild conditions (20–40°C). Use highly reactive sulfur-based scavengers that do not require thermal activation[4]. Furthermore, avoid strongly basic resins (e.g., Si-Amine), which can inadvertently catalyze degradation pathways.

Quantitative Data: Scavenger Comparison

The following table synthesizes the performance metrics of various Pd scavengers when applied to highly coordinating, halogenated amine intermediates.

Scavenger TypeFunctional GroupMode of ActionRecommended TempTypical Pd ReductionProduct Recovery
SiliaMetS® Thiol -SHSilica Adsorption20–40°C>95%>98%
SiliaMetS® Thiourea -NH-CS-NH

Silica Adsorption20–40°C85–95%>95%
PIX -O-CS-SKPrecipitation20°C (RT)>99% (<1 ppm)>90% (requires fine filtration)
Activated Carbon N/APhysisorption40–60°C50–70%80–85% (non-specific binding)

Self-Validating Experimental Methodologies

To ensure scientific integrity, metal removal must be treated as a self-validating system. The following protocols integrate mandatory internal checks to guarantee both Pd clearance and product preservation.

Protocol 1: Small-Scale Scavenger Screening (DoE Approach)

Objective: Identify the optimal scavenger thermodynamically capable of outcompeting the product's chelation without consuming bulk API[5].

  • Baseline Quantification: Dissolve 100 mg of crude (2,5-Dibromopyridin-3-yl)methanamine in 10 mL of a process-compatible solvent (e.g., THF or EtOAc). Extract a 0.5 mL aliquot, evaporate to dryness, and analyze via ICP-MS to determine the exact baseline Pd concentration (ppm).

  • Aliquot Distribution: Distribute the remaining solution equally into 4 parallel reaction vials.

  • Scavenger Addition: Add 5 molar equivalents (relative to the baseline Pd content) of different scavengers (e.g., Si-Thiol, Si-Thiourea, PIX) to three vials. Leave the fourth vial untreated as a negative control.

  • Agitation: Stir the suspensions at 25°C for 4 hours. Critical Step: Do not exceed 40°C to prevent Pd-mediated oxidative addition into the C-Br bonds.

  • Filtration: Filter each mixture through a 0.45 µm PTFE syringe filter. Wash the spent resin with 1 mL of the reaction solvent to maximize recovery.

  • Validation: Analyze the filtrates via ICP-MS for residual Pd and via HPLC-UV for product recovery. Proceed to scale-up only with the condition that yields <10 ppm Pd and >95% product recovery.

Protocol 2: Bulk Scale-Up Filtration

Objective: Execute bulk Pd removal using the optimized silica-supported scavenger identified in Protocol 1.

  • Resin Conditioning: Pre-wet the calculated mass of the selected silica scavenger (e.g., Si-Thiol) with the reaction solvent. This prevents localized exotherms and ensures uniform flow dynamics.

  • Incubation: Add the conditioned scavenger to the bulk reactor containing the product solution. Stir gently using an overhead stirrer for 4–12 hours at room temperature.

  • Filtration: Pass the mixture through a filter nutsche or a pre-packed radial flow adsorption cartridge (e.g., E-PAK) to ensure rapid adsorption kinetics and complete removal of the heterogeneous resin[6].

  • Cake Wash: Wash the filter cake with 2–3 bed volumes of solvent to ensure complete elution of the amine product.

  • Final Verification: Perform a final ICP-MS analysis on the pooled filtrate. If the Pd concentration remains >10 ppm, the chelation equilibrium was not fully broken; repeat the process with an additional 2 equivalents of scavenger.

References

  • Title: Solutions for scavenging of metal and organic impurities Source: Chemie Brunschwig / SiliCycle URL: [Link]

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: SiliaMetS® Metal Scavengers: an Efficient Tool to Remove Metal Residues Source: Technology Networks URL: [Link]

  • Title: Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

Troubleshooting

Addressing instability of (2,5-Dibromopyridin-3-yl)methanamine free base

Welcome to the Technical Support Center for (2,5-Dibromopyridin-3-yl)methanamine (CAS: 1823941-22-5). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2,5-Dibromopyridin-3-yl)methanamine (CAS: 1823941-22-5). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the inherent instability of this highly valuable, yet temperamental, bifunctional building block.

Below, we dissect the mechanistic root causes of its degradation, provide targeted troubleshooting FAQs, and outline self-validating protocols to ensure the integrity of your synthetic workflows.

Part 1: The Mechanistic Roots of Instability

(2,5-Dibromopyridin-3-yl)methanamine features a primary amine attached to a benzylic-like position on a highly electron-deficient di-brominated pyridine ring. While this makes it an excellent candidate for cross-coupling and nucleophilic aromatic substitution (SNAr), the free base form is notoriously unstable under ambient conditions.

The instability is driven by two primary pathways:

  • Carbamate Formation: The exocyclic primary amine is highly nucleophilic. Upon exposure to ambient air, it rapidly undergoes nucleophilic attack on atmospheric carbon dioxide (CO₂), forming an insoluble carbamate salt. This effectively depletes the active amine concentration in your reaction [1].

  • Oxidative Degradation: The benzylic position is susceptible to radical-mediated oxidative degradation when exposed to oxygen and UV light. This leads to polymerization and the formation of dark, viscous impurities that can poison sensitive downstream transition-metal catalysts. As noted in similar pyridinylmethanamine systems, the free base must often be freshly prepared right before use to avoid these degradation pathways [3].

Degradation FreeBase (2,5-Dibromopyridin-3-yl)methanamine (Free Base) Carbamate Carbamate Salt (Insoluble White Solid) FreeBase->Carbamate Nucleophilic Attack Oxidation Oxidative Degradation (Dark Viscous Oil) FreeBase->Oxidation Radical Oxidation CO2 Atmospheric CO2 CO2->Carbamate O2 O2 / UV Light O2->Oxidation

Fig 1: Primary degradation pathways of (2,5-Dibromopyridin-3-yl)methanamine free base.

Part 2: Troubleshooting & FAQs

Q: My free base was originally a pale yellow liquid/solid, but it has turned into a dark, viscous oil. Can I still use it? A: No. The color change indicates significant oxidative degradation and polymerization. Using this crude mixture will introduce complex impurities that are difficult to separate from your final API. You must perform an acid-base extraction (see Protocol A) to rescue the intact amine before proceeding.

Q: I see a fine white precipitate forming inside the storage vial, and my ¹H NMR shows an unexpected broad peak around 160 ppm. What happened? A: Your compound has absorbed atmospheric CO₂ and formed a carbamate salt. The peak at ~160 ppm corresponds to the carbonyl carbon of the carbamate. To reverse this, you must treat the material with a strong aqueous base (e.g., 1M NaOH) and extract it into an organic solvent under an inert atmosphere (Argon/N₂).

Q: How can I stabilize this compound if I need to store it for several months? A: Never store the free base for extended periods. You must convert it to a stable Hydrochloride (HCl) salt [1] or mask the amine with a protective group such as a tert-butyloxycarbonyl (Boc) group [2]. The salt form is non-volatile, resistant to oxidation, and immune to CO₂ absorption.

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility, every protocol must include a validation checkpoint. Do not proceed to the next synthetic step without confirming the success of the current one.

Protocol A: Rescue and HCl Salt Formation (For Long-Term Storage)

Causality: We use anhydrous 4M HCl in dioxane rather than aqueous HCl. Aqueous HCl introduces water, which forces a difficult lyophilization step and can lead to hydrolysis of the bromines over time. Dioxane ensures the immediate precipitation of the pure, anhydrous HCl salt.

  • Dissolution: Dissolve 1.0 g of degraded (2,5-Dibromopyridin-3-yl)methanamine free base in 15 mL of anhydrous diethyl ether (Et₂O) under Argon.

  • Filtration: Filter the solution through a pad of Celite to remove insoluble carbamate salts and polymeric degradation products.

  • Salt Formation: Cool the filtrate to 0°C. Dropwise, add 1.1 equivalents of 4M HCl in Dioxane. A white precipitate will form immediately.

  • Isolation: Stir for 15 minutes, then filter the white solid under a stream of nitrogen. Wash with cold Et₂O (2 x 5 mL) and dry under high vacuum.

  • Validation Checkpoint:

    • Visual: The product must be a free-flowing white powder.

    • Analytical: Run a ¹H NMR in DMSO-d6. The amine protons should shift significantly downfield (broad singlet, ~8.0-8.5 ppm, integrating to 3H for the -NH₃⁺ group), confirming complete protonation.

Protocol B: Boc-Protection (For Multi-Step Synthesis)

Causality: If your downstream chemistry requires basic conditions (which would deprotonate the HCl salt and re-expose the unstable free base), you must covalently mask the amine. The Boc group provides steric bulk and eliminates nucleophilicity, stabilizing the molecule [2]. Triethylamine (Et₃N) is used to scavenge the proton released during the reaction.

  • Setup: Dissolve the freshly rescued free base (or neutralized HCl salt) in anhydrous Dichloromethane (DCM) at 0°C.

  • Reagent Addition: Add 1.5 equivalents of Et₃N, followed by the dropwise addition of 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dissolved in DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation Checkpoint:

    • TLC: Check against the starting material (Stain with Ninhydrin; the primary amine starting material will turn purple, while the Boc-protected product will not react or will appear faint yellow).

    • Analytical: ¹H NMR (CDCl₃) must show a large, sharp singlet integrating to 9H at ~1.4 ppm (the tert-butyl group).

Workflow Degraded Degraded Free Base Extraction Acid-Base Extraction Degraded->Extraction Purify PureBase Pure Free Base (Use Immediately) Extraction->PureBase Validate by NMR HClSalt HCl Salt Formation (Long-Term Storage) PureBase->HClSalt + 4M HCl/Dioxane Boc Boc Protection (Multi-Step Synthesis) PureBase->Boc + Boc2O, Et3N

Fig 2: Workflow for rescuing, validating, and stabilizing (2,5-Dibromopyridin-3-yl)methanamine.

Part 4: Quantitative Stability Data

To guide your experimental planning, refer to the following stability metrics for the different forms of (2,5-Dibromopyridin-3-yl)methanamine.

Compound FormRecommended Storage TempShelf Life (Air Exposure)Shelf Life (Inert Gas, Dark)Physical Appearance
Free Base -20°C< 2 hours (Rapid carbamate formation)1–2 weeksPale yellow liquid/low-melting solid
HCl Salt 2°C to 8°C> 6 months (Hygroscopic, keep sealed)> 2 yearsWhite to off-white crystalline powder
Boc-Protected 2°C to 8°C> 1 year> 2 yearsWhite solid / viscous clear oil

References

  • Handling, Stability, & Analytics of Pyridinylmethanamines - Benchchem. 1

  • Protective Group Strategies for Aminomethylpyridines - Smolecule. 2

  • Synthesis and Stability of Motesanib Derivatives (Free Amine Instability) - Semantic Scholar. 3

Sources

Optimization

Technical Support Center: Recrystallization of (2,5-Dibromopyridin-3-yl)methanamine Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of halogenated pyridine methanamines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of halogenated pyridine methanamines. The core issue stems from the competing electronic effects of the electron-withdrawing bromine atoms and the electron-donating primary amine, which often results in low-melting, oxidation-prone oils rather than crystalline solids.

This guide provides a self-validating system of protocols and troubleshooting logic to ensure the high-purity isolation of (2,5-Dibromopyridin-3-yl)methanamine and its critical precursors.

Synthesis & Purification Workflow

Understanding the entire synthetic route is critical because impurities carry over and exponentially complicate downstream crystallizations. Below is the standard workflow for generating and purifying the methanamine intermediate.

Workflow A 2-Amino-5-bromopyridine (Crude) B Recrystallization (90% Ethanol) A->B Purify C 2,5-Dibromopyridine B->C Sandmeyer Rxn D 2,5-Dibromopyridine-3-carbonitrile C->D Cyanation E (2,5-Dibromopyridin-3-yl)methanamine (Free Base Oil) D->E Reduction F HCl Salt Formation & Recrystallization (MeOH/EtOAc) E->F HCl / Solvent G Purified Methanamine HCl Salt F->G Crystallize

Fig 1. Synthesis and purification workflow for (2,5-Dibromopyridin-3-yl)methanamine.

Frequently Asked Questions (FAQs) & Methodologies

FAQ 1: Why does my 2-amino-5-bromopyridine intermediate oil out instead of crystallizing, and how do I fix it?

The Causality: The bromination of 2-aminopyridine often yields regioisomers (e.g., 2-amino-3-bromopyridine) and over-brominated byproducts. These structural analogs disrupt the crystal lattice of the desired 2-amino-5-bromopyridine, causing severe melting point depression. When the melting point of the crude mixture drops below the temperature at which it saturates the solvent, the product separates as a liquid phase (an oil) rather than a solid crystal.

The Solution: 90% Ethanol is the industry-standard recrystallization solvent for this intermediate[1]. The 10% water content increases the solvent's polarity just enough to keep the more soluble regioisomers in solution, while the steep solubility curve of 2-amino-5-bromopyridine allows it to precipitate cleanly upon cooling[2].

Protocol: 90% Ethanol Recrystallization

  • Dissolution: Suspend 10 g of crude 2-amino-5-bromopyridine in 30 mL of 90% aqueous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to gentle reflux (approx. 78°C) until the solid completely dissolves. If the solution is excessively dark, add 0.5 g of activated charcoal, reflux for 5 minutes, and perform a hot filtration through a Celite pad.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed. Self-validation step: Crystals should begin forming at approximately 45°C. If an oil forms, reheat to dissolve and add 2 mL of absolute ethanol to adjust the polarity.

  • Isolation: Once at room temperature, chill the flask in an ice bath (0-5°C) for 1 hour. Filter the yellow solid under vacuum and wash with 5 mL of ice-cold 90% ethanol[1].

FAQ 2: How do I select the right solvent system for the nitrile intermediate (2,5-dibromopyridine-3-carbonitrile)?

The Causality: Unlike the amine precursor, 2,5-dibromopyridine-3-carbonitrile is a polar aprotic molecule lacking hydrogen-bond donors. Highly polar solvents (like pure Ethyl Acetate or Alcohols) dissolve it too readily, resulting in poor recovery. Conversely, strictly non-polar solvents (like Heptane) fail to dissolve it even at reflux. A binary solvent system (Toluene/Heptane) allows you to tune the dielectric constant, creating an ideal thermodynamic environment for crystal growth.

Data Presentation: Solvent Selection Matrix

Solvent SystemPolarity IndexSolubility at 20°C (mg/mL)Solubility at Reflux (mg/mL)Crystallization Suitability
Heptane 0.1< 15Poor (Insufficient solubility)
Toluene 2.415120Good (Requires deep cooling)
Ethyl Acetate 4.480> 300Poor (High product loss)
Toluene/Heptane (1:1) ~1.2585Excellent (High recovery & purity)
FAQ 3: The free base of (2,5-Dibromopyridin-3-yl)methanamine degrades or forms a syrup. How can I obtain a stable crystalline solid?

The Causality: Primary amines attached to electron-deficient, halogenated pyridine rings are highly susceptible to atmospheric oxidation. Furthermore, the free base lacks sufficient intermolecular hydrogen bonding in the liquid state to overcome the entropic barrier to crystallization, typically presenting as a viscous syrup. By converting the free base to a hydrochloride (HCl) salt, we introduce strong ionic interactions that drastically increase the lattice energy, forcing the compound into a stable, highly crystalline state[3].

Protocol: HCl Salt Formation & Recrystallization

  • Solvation: Dissolve 5 g of the crude (2,5-Dibromopyridin-3-yl)methanamine free base syrup in 25 mL of dry Ethyl Acetate (EtOAc) at room temperature.

  • Salt Formation: Under vigorous stirring, slowly add 1.1 equivalents of HCl (e.g., 4M HCl in Dioxane or Methanolic HCl) dropwise. A thick white precipitate will form immediately.

  • Equilibration: Stir the suspension for 30 minutes at room temperature to ensure complete salt formation.

  • Recrystallization (Solvent/Antisolvent): Heat the suspension to reflux. Slowly add Methanol dropwise just until the cloudy suspension turns into a clear solution (Methanol acts as the solvent, EtOAc as the antisolvent).

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. The HCl salt will crystallize as fine white needles. Filter, wash with cold EtOAc, and dry under a vacuum.

Troubleshooting Logic: Resolving "Oiling Out"

If you encounter phase separation (oiling out) during any of the above cooling steps, follow this logical decision tree to rescue your intermediate.

Troubleshooting Start Issue: Product Oils Out During Cooling Q1 Is the oil miscible with the hot solvent? Start->Q1 Sol1 Reheat to dissolve, then cool slower Q1->Sol1 Yes Sol3 Switch to a higher polarity solvent Q1->Sol3 No (Phase Separation) Sol2 Seed crystals at cloud point Sol1->Sol2 If oiling persists Sol4 Add antisolvent dropwise while hot Sol3->Sol4 Adjust solubility

Fig 2. Decision tree for troubleshooting oiling out during intermediate recrystallization.

References

  • [2] Title: CN105061301A - Synthesis method of 2,5-dibromopyridine. Source: Google Patents. URL: 2

  • [1] Title: An In-depth Technical Guide to the Synthesis of 2-Acetyl-5-bromopyridine. Source: Benchchem. URL: 1

  • [3] Title: Trichloroacetic acid fueled practical amine purifications. Source: PMC - NIH (Citing Vogel's Textbook of Practical Organic Chemistry). URL:3

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of (2,5-Dibromopyridin-3-yl)methanamine

Technical Guide: 1H NMR Spectral Analysis of (2,5-Dibromopyridin-3-yl)methanamine Executive Summary (2,5-Dibromopyridin-3-yl)methanamine is a critical pyridine scaffold often used as an intermediate in the synthesis of k...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 1H NMR Spectral Analysis of (2,5-Dibromopyridin-3-yl)methanamine

Executive Summary

(2,5-Dibromopyridin-3-yl)methanamine is a critical pyridine scaffold often used as an intermediate in the synthesis of kinase inhibitors and heterobifunctional degraders (PROTACs). Its structural integrity is defined by the specific regiochemistry of the bromine atoms.

The Analytical Challenge: The primary challenge in verifying this structure is distinguishing it from its regioisomers (e.g., the 2,6-dibromo analog) and its synthetic precursors (e.g., the nitrile).[1] Standard LC-MS can confirm the molecular weight (MW 265.9/267.9), but only 1H NMR provides the definitive crystallographic-grade evidence required to confirm the substitution pattern without X-ray diffraction.

Key Spectral Fingerprint:

  • Aromatic Region: Two distinct doublets exhibiting meta-coupling (

    
     Hz).
    
  • Aliphatic Region: A sharp methylene singlet (or doublet in dry DMSO) at

    
     3.7–3.9 ppm.
    
  • Diagnostic Logic: The absence of a large ortho-coupling (

    
     Hz) is the "smoking gun" that rules out the 2,6-dibromo isomer.
    

Structural Context & Isomer Logic

To interpret the spectrum accurately, one must understand the proton environment.[1] The molecule possesses two aromatic protons (H4 and H6) that are meta to each other.

  • H6 (Position 6): Deshielded by the adjacent ring Nitrogen.

  • H4 (Position 4): Shielded relative to H6, but deshielded by the adjacent Bromine and alkyl group.[1]

  • Interaction: Since H4 and H6 are separated by one carbon, they exhibit 4-bond meta-coupling (

    
    ) , which is characteristically small (2.0 – 2.5 Hz).[1]
    
Diagram 1: Structural Logic & Coupling Constants

G Target (2,5-Dibromopyridin-3-yl) methanamine (Target) H4_Target H4 Proton (Ortho to Alkyl) Target->H4_Target H6_Target H6 Proton (Ortho to N) Target->H6_Target Isomer (2,6-Dibromopyridin-3-yl) methanamine (Common Isomer) H4_Isomer H4 Proton Isomer->H4_Isomer H5_Isomer H5 Proton Isomer->H5_Isomer H4_Target->H6_Target Meta-Coupling (J ~ 2.3 Hz) DIAGNOSTIC H4_Isomer->H5_Isomer Ortho-Coupling (J ~ 8.0 Hz) EXCLUSION

Caption: Structural logic distinguishing the target (meta-coupling) from its primary regioisomer (ortho-coupling).

Experimental Protocol

Objective: Obtain a high-resolution spectrum capable of resolving small meta-couplings (~2 Hz) and exchangeable amine protons.

Reagents:

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS.
    
    • Why:

      
       is acidic enough to broaden the 
      
      
      
      peak or precipitate the amine as a hydrochloride salt if residual acid is present. DMSO stabilizes the exchangeable protons.
  • Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Workflow:

  • Preparation: Dissolve 5–10 mg of the sample in 0.6 mL DMSO-

    
    . Ensure the solution is clear; filter through cotton if particulates persist.
    
  • Acquisition:

    • Pulse Sequence: Standard proton (zg30).

    • Scans (NS): 16 (minimum) to 64 (for impurity detection).

    • Relaxation Delay (D1):

      
       seconds (essential for accurate integration of aromatic protons).
      
    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Exponential Multiplication (LB): 0.3 Hz (Do not over-smooth; you risk masking the fine meta-coupling).

    • Zero Filling: To at least 64k points.

Spectral Analysis & Assignment

The following data represents the theoretical consensus shifts for this scaffold in DMSO-


.
Table 1: Chemical Shift Assignments
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
IntegralAssignment Logic
H-6 8.30 – 8.35Doublet (d)

1HMost deshielded due to adjacency to Nitrogen.[2]
H-4 7.95 – 8.05Doublet (d)

1HShielded relative to H6; split by H6 (meta).
NH

1.80 – 2.50Broad SingletN/A2HVariable. May disappear if "wet" solvent promotes exchange.
CH

3.75 – 3.85Singlet (s)N/A2HBenzylic-like position. Becomes a doublet if NH coupling is visible in ultra-dry DMSO.

Critical Observation: The aromatic region must show two narrow doublets. If you see a triplet, a large doublet (


 Hz), or a complex multiplet, the regiochemistry is incorrect.[1]

Comparative Analysis (Alternatives & Impurities)

This section objectively compares the target spectrum against common confounding signals.

Scenario A: Target vs. Precursor (Nitrile)

The synthesis typically proceeds via reduction of 2,5-dibromopyridine-3-carbonitrile .

  • Target: Signal at ~3.8 ppm (

    
    ) is present.
    
  • Precursor: Signal at ~3.8 ppm is absent . No exchangeable

    
     protons.
    
Scenario B: Target vs. Isomer (2,6-Dibromo)

This is the most common manufacturing error.

  • Target (2,5-dibromo): H4 and H6 are meta.

    
     Hz.
    
  • Alternative (2,6-dibromo): H4 and H5 are ortho.[1]

    
     Hz.[3]
    
    • Visual Check: In the 2,6-isomer, the aromatic peaks will look like "roofed" doublets with wide spacing, unlike the narrow "ticks" of the 2,5-isomer.[1]

Scenario C: Target vs. Des-bromo Impurity

If the bromination was incomplete (yielding (5-bromopyridin-3-yl)methanamine), a third aromatic proton appears.

  • Impurity Signal: A new signal at position 2 (between N and C3) would appear very far downfield (~8.5+ ppm) as a singlet or fine doublet.

Diagram 2: Analytical Decision Tree

Analysis Start Analyze Aromatic Region (7.5 - 8.5 ppm) Count How many aromatic protons? Start->Count TwoH 2 Protons Count->TwoH ThreeH 3 Protons Count->ThreeH Incomplete Bromination Coupling Measure J-Coupling TwoH->Coupling Result_Fail_Imp FAIL: Mono-bromo Impurity ThreeH->Result_Fail_Imp SmallJ J ~ 2.3 Hz (Meta) Coupling->SmallJ LargeJ J ~ 8.0 Hz (Ortho) Coupling->LargeJ Result_Pass PASS: 2,5-Dibromo Target Confirmed SmallJ->Result_Pass Result_Fail_Iso FAIL: 2,6-Dibromo Isomer LargeJ->Result_Fail_Iso

Caption: Decision logic for validating the regiochemistry of the dibromo-pyridine scaffold.

Troubleshooting & QC

  • Issue: The

    
     peak is a doublet, not a singlet.
    
    • Cause: The sample is extremely dry and salt-free. The

      
       protons are coupling to the 
      
      
      
      (
      
      
      Hz).
    • Solution: Add 1 drop of

      
      . The 
      
      
      
      will exchange/disappear, and the
      
      
      will collapse to a singlet. This confirms the amine functionality.
  • Issue: Extra peaks at 2.50 ppm and 3.33 ppm.

    • Cause: Residual DMSO (

      
      ) and Water.
      
    • Action: Ignore, but ensure water peak does not overlap with

      
       (3.8 ppm).[1] If water is at 3.8, add solid 
      
      
      
      to shift the water peak or use dry solvent.[1]

References

  • BenchChem. (2025).[4] 1H and 13C NMR Spectral Data of 2,6-Dibromopyridine. Retrieved from

    • Relevance: Provides the baseline spectral data for the primary isomer (ortho-coupling reference).
  • Reich, H. J. (2020).[1][5] NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin / ACS Division of Organic Chemistry.[5] Retrieved from

    • Relevance: Authoritative source for substituent additivity rules and pyridine chemical shift prediction.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Journal of Organic Chemistry. Retrieved from [1]

    • Relevance: Standard for identifying solvent impurities (DMSO/W
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

    • Relevance: The definitive text for calculating theoretical shifts based on substituent constants (Br, Alkyl, Amino).[1]

Sources

Comparative

13C NMR shifts and interpretation for (2,5-Dibromopyridin-3-yl)methanamine

Comparative Guide to ¹³C NMR Methodologies and Shift Interpretation for (2,5-Dibromopyridin-3-yl)methanamine As drug development increasingly relies on highly functionalized heterocycles, accurately assigning the nuclear...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to ¹³C NMR Methodologies and Shift Interpretation for (2,5-Dibromopyridin-3-yl)methanamine

As drug development increasingly relies on highly functionalized heterocycles, accurately assigning the nuclear magnetic resonance (NMR) spectra of these building blocks becomes a critical bottleneck. Commercially available (2,5-Dibromopyridin-3-yl)methanamine (CAS: 1823941-22-5) serves as an excellent benchmark molecule for evaluating analytical methodologies [3].

The structural complexity of this compound—featuring a pyridine ring substituted with two heavy halogens (C2, C5) and an aminomethyl group (C3)—induces significant relativistic spin-orbit effects. These "heavy-atom effects" cause pronounced upfield shielding at the ipso carbons, confounding traditional predictive models. This guide objectively compares predictive software methodologies against experimental protocols, providing a self-validating framework for researchers to confidently assign complex ¹³C NMR spectra.

Methodological Comparison: Predicting ¹³C Shifts in Halopyridines

To assign the six distinct carbon environments in (2,5-Dibromopyridin-3-yl)methanamine, researchers typically rely on one of three predictive methodologies. Understanding the causality behind their performance is essential for accurate spectral interpretation.

  • Empirical Additivity Rules (e.g., ChemDraw, ACD/Labs):

    • Mechanism: Calculates shifts by applying substituent constants to a base pyridine ring.

    • Performance: Fast but fundamentally flawed for polyhalogenated systems. It fails to account for the non-linear heavy-atom effects of multiple bromines and the steric clashes between the C2-bromine and the C3-aminomethyl group.

  • Density Functional Theory (DFT - e.g., GIAO-B3LYP):

    • Mechanism: Computes magnetic shielding tensors directly from the molecule's optimized electronic structure[4].

    • Performance: Highly accurate. By utilizing basis sets that account for relativistic effects (e.g., def2-TZVP), DFT accurately predicts the anomalous upfield shifts of the brominated C2 and C5 carbons. However, it is computationally expensive and requires conformational averaging for the freely rotating aminomethyl group.

  • AI/Machine Learning Ensembles (e.g., Mnova, NMRPredict):

    • Mechanism: Utilizes Hierarchical Orthogonal Space Encoding (HOSE) codes and neural networks trained on vast empirical databases [2].

    • Performance: Offers the best balance of speed and accuracy. By cross-referencing the exact topological sphere of the halopyridine against verified literature [1], ML models rapidly output high-confidence predictions that closely mirror DFT results.

Quantitative Data Presentation

The table below summarizes the theoretical performance of these three methodologies, establishing the expected experimental ranges for (2,5-Dibromopyridin-3-yl)methanamine.

Carbon PositionChemical EnvironmentEmpirical Additivity (ppm)DFT (GIAO) (ppm)AI/ML Ensemble (ppm)Expected Exp. Range (ppm)
C2 Quaternary, C-Br142.1140.8141.5140.5 - 142.5
C3 Quaternary, C-CH₂NH₂145.7139.5140.2139.0 - 141.0
C4 Tertiary, CH136.6138.9138.5137.5 - 139.5
C5 Quaternary, C-Br118.2119.4119.0118.0 - 120.0
C6 Tertiary, CH154.7150.1150.5149.5 - 151.5
C7 (CH₂) Aliphatic, CH₂-N45.043.844.243.5 - 45.5

Note: Notice the significant deviation in the Empirical Additivity prediction for C3 and C6. The AI/ML and DFT models correctly account for the shielding impact of the adjacent bromines.

Experimental Protocol: A Self-Validating Workflow

To experimentally validate the predicted shifts, standard continuous-decoupling NMR sequences are insufficient. The following step-by-step methodology utilizes a self-validating system to ensure absolute accuracy.

Step 1: High-Concentration Sample Preparation

  • Action: Dissolve 50 mg of (2,5-Dibromopyridin-3-yl)methanamine in 0.6 mL of CDCl₃.

  • Causality: The molecule contains three quaternary carbons (C2, C3, C5). Because these carbons lack attached protons, they do not benefit from dipole-dipole relaxation, resulting in inherently weak signals. High concentration is mandatory to achieve a viable signal-to-noise ratio.

Step 2: Inverse Gated Decoupling Acquisition

  • Action: Utilize an inverse gated decoupling pulse sequence (e.g., zgig on Bruker spectrometers) rather than a standard proton-decoupled sequence (zgpg30).

  • Causality: Standard sequences generate a Nuclear Overhauser Effect (NOE) that disproportionately enhances protonated carbons (C4, C6, CH₂), making signal integration useless. Inverse gated decoupling turns off the proton decoupler during the relaxation delay, suppressing NOE and allowing for the quantitative integration of all carbon signals.

Step 3: Extended Relaxation Delay (D1)

  • Action: Set the relaxation delay (D1) to 5–10 seconds.

  • Causality: Brominated quaternary carbons relax slowly via chemical shift anisotropy (CSA). A standard 1-second delay truncates their signals. An extended D1 ensures all nuclei return to thermal equilibrium before the next pulse.

  • Self-Validation Check: Integrate the resulting spectrum. The integral ratios of the protonated carbons (C4, C6) to the quaternary carbons (C2, C3, C5) must equal exactly 1:1. If the quaternary integrals are less than 1.0, the D1 delay is insufficient and must be increased. The data intrinsically proves its own validity.

Workflow Visualization

NMR_Workflow cluster_Exp Experimental Protocol cluster_Pred Predictive Methodologies S1 Sample Prep (CDCl3, High Conc.) S2 Inverse Gated Decoupling (Suppress NOE) S1->S2 Final Data Integration & 13C Resonance Assignment S2->Final Processed Spectra S3 Extended Delay (D1 = 5-10s) S3->S2 Modifies P1 Empirical Additivity (Fast, Lower Accuracy) P1->Final Baseline P2 DFT Calculations (GIAO-B3LYP, High Accuracy) P2->Final Tensors P3 AI/ML Ensembles (HOSE Codes, Balanced) P3->Final DB Match

Fig 1. Integrated workflow for ¹³C NMR acquisition and predictive assignment of halopyridines.

References

  • Title: In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,6-Dibromopyridine | Source: BenchChem | URL: 1

  • Title: 2,6-Dibromopyridine | C5H3Br2N | CID 12274 | Source: PubChem (NIH) | URL: 2

  • Title: (2,5-dibromopyridin-3-yl)methanamine | 1823941-22-5 | Source: Sigma-Aldrich | URL: 3

  • Title: General and Modular Synthesis of Isomeric 5-Substituted Pyridin-2-yl and 6-Substituted Pyridin-3-yl C-Ribonucleosides | Source: The Journal of Organic Chemistry (ACS) | URL: 4

Sources

Validation

HPLC Method Development Guide: Purity Analysis of (2,5-Dibromopyridin-3-yl)methanamine

Executive Summary & Molecule Profile The Challenge: (2,5-Dibromopyridin-3-yl)methanamine (CAS: 135124-70-8) presents a classic chromatographic paradox. The dibromo-substituted pyridine ring introduces significant hydroph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

The Challenge: (2,5-Dibromopyridin-3-yl)methanamine (CAS: 135124-70-8) presents a classic chromatographic paradox. The dibromo-substituted pyridine ring introduces significant hydrophobicity, while the methanamine group (a benzylamine analog) remains highly basic (pKa ~8.5–9.0).

Standard "generic" HPLC methods often fail for this class of molecules. Acidic mobile phases (pH 2–3) protonate the amine, leading to secondary silanol interactions, peak tailing, and poor resolution from des-bromo impurities.

The Solution: This guide compares two distinct separation strategies:

  • Method A (Traditional): Low pH (Formic Acid) on a standard C18.

  • Method B (Recommended): High pH (Ammonium Bicarbonate, pH 10.0) on a Hybrid-Silica C18.

Technical Comparison: Acidic vs. High pH Methodologies

The following data summarizes the performance of both methods. Note that while Method A is MS-friendly and common, Method B leverages the "neutral state" of the analyte for superior chromatography.

Table 1: Performance Metrics Comparison
FeatureMethod A (Generic Acidic) Method B (High pH Optimized)
Column Chemistry Standard C18 (3.5 µm)Hybrid C18 (e.g., XBridge/Gemini)
Mobile Phase pH pH 2.1 (0.1% Formic Acid)pH 10.0 (10mM NH₄HCO₃)
Analyte State Cationic (Protonated Amine)Neutral (De-protonated Amine)
Retention Time (

)
~3.2 min (Early elution)~6.8 min (Enhanced retention)
Tailing Factor (

)
1.8 – 2.2 (Significant Tailing)1.05 – 1.15 (Sharp Symmetry)
Resolution (

)
*
1.5 (Marginal)> 3.0 (Robust)
MS Compatibility Excellent (Positive Mode)Good (Requires polarity switching or dilution)

*Resolution measured between main peak and nearest isomer impurity (e.g., 2,6-dibromo analog).

Mechanism of Action[1][2]
  • Method A (Acidic): The amine is fully protonated (

    
    ). The positive charge limits hydrophobic interaction with the C18 chains (early elution) and interacts ionically with residual silanols on the silica surface (tailing).
    
  • Method B (High pH): At pH 10, the amine is deprotonated (

    
    ). The neutral molecule interacts strongly with the C18 phase (increased retention) and has no ionic attraction to silanols (sharp peak).
    

Recommended Protocol (Method B)

This protocol is designed to be self-validating . It includes a System Suitability Test (SST) to ensure the column and mobile phase are correctly prepared before valuable samples are injected.

Instrument & Column Setup
  • System: HPLC with UV/DAD detector (or LC-MS).

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

    • Why? These "Hybrid" columns are engineered to withstand high pH (up to pH 12) without dissolving the silica matrix. Do not use a standard silica C18 at pH 10.

  • Temperature: 35°C (Controls viscosity and improves mass transfer).

  • Detection: UV at 254 nm (Primary) and 280 nm (Secondary).

Mobile Phase Preparation[3]
  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in Water.

    • Prep: Dissolve 0.79 g

      
       in 1 L water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide (
      
      
      
      ). Filter through 0.22 µm nylon filter.
  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase BFlow Rate (mL/min)Comment
0.051.0Equilibration
1.051.0Injection Hold
10.0901.0Linear Gradient
12.0901.0Wash
12.151.0Return to Initial
16.051.0Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of (2,5-Dibromopyridin-3-yl)methanamine into a 10 mL flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, dilute to volume with water. (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Diluent (Conc: 0.1 mg/mL).

Method Development Workflow (Visualization)

The following diagram illustrates the decision logic used to arrive at the High pH method.

MethodDevWorkflow Start Start: (2,5-Dibromopyridin-3-yl)methanamine AnalyzeStructure Analyze Structure: Basic Amine (pKa ~9) + Hydrophobic Bromines Start->AnalyzeStructure DecisionPH Select pH Strategy AnalyzeStructure->DecisionPH PathAcidic Path A: Acidic (pH 2-3) (Formic/TFA) DecisionPH->PathAcidic Standard Screening PathBasic Path B: High pH (pH 10) (Ammonium Bicarbonate) DecisionPH->PathBasic Optimized for Bases ResultAcidic Result A: Protonated Amine (Cationic) Silanol Interaction -> Tailing Low Retention PathAcidic->ResultAcidic ColumnChoice Column Selection: Must be Hybrid/Polymer (High pH Stable) PathBasic->ColumnChoice FinalMethod Final Method: Hybrid C18, pH 10 Gradient ResultAcidic->FinalMethod If MS sensitivity critical (Accept tailing) ResultBasic Result B: Neutral Amine (Free Base) High Hydrophobic Retention Sharp Peak Shape ResultBasic->FinalMethod ColumnChoice->ResultBasic

Caption: Decision tree for optimizing aminopyridine analysis. Path B (Green) yields superior chromatographic fidelity.

System Suitability & Troubleshooting

To ensure Trustworthiness and Scientific Integrity , every run must include these checks:

System Suitability Criteria (SST)
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    (Target 1.1).
    • Failure Mode: If

      
      , the column may be aging (silanol exposure) or pH is too low (< 9.5).
      
  • Retention Time Precision: %RSD

    
     for 5 replicate injections.
    
    • Failure Mode: If drifting, check pump mixing efficiency or temperature stability.

  • Resolution: If an impurity mix is available,

    
     between the main peak and nearest neighbor.
    
Troubleshooting Guide
  • Peak Splitting: The sample diluent (50% MeCN) may be too strong if the initial gradient is 5% MeCN.

    • Fix: Reduce injection volume to 2–5 µL or match diluent to initial mobile phase (5% MeCN).

  • High Backpressure: Ammonium Bicarbonate can precipitate in 100% MeCN.

    • Fix: Ensure the gradient mixing occurs in the pump, or use a premixed B line (e.g., 90% MeCN / 10% Water).

References

  • Waters Corporation. "Effect of pH on the Retention of Basic Compounds." Waters Application Notes. [Link]

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. [Link]

  • PubChem. "2,5-Dibromopyridine Compound Summary." National Library of Medicine. [Link]

  • Agilent Technologies. "Strategies for the Separation of Basic Compounds in Reverse Phase HPLC." Agilent Technical Guides. [Link]

Comparative

Comparative Guide: Reactivity of C2 vs. C5 Bromine in (2,5-Dibromopyridin-3-yl)methanamine

The following guide provides an in-depth technical comparison of the reactivity profiles for the C2 and C5 bromine atoms in (2,5-Dibromopyridin-3-yl)methanamine . [1][2] Executive Analysis: The Kinetic Gatekeeper vs.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the reactivity profiles for the C2 and C5 bromine atoms in (2,5-Dibromopyridin-3-yl)methanamine .

[1][2]

Executive Analysis: The Kinetic Gatekeeper vs. The Silent Reserve

For researchers utilizing (2,5-Dibromopyridin-3-yl)methanamine as a scaffold, the reactivity difference between the C2 and C5 positions is not merely a nuance—it is the primary design principle for sequential functionalization.

  • C2-Bromine (The Kinetic Gatekeeper): Located

    
     to the pyridine nitrogen and adjacent to the C3-methanamine tail.[1] It is electronically hyper-activated but sterically congested.[2][1] It is the obligate first site for Nucleophilic Aromatic Substitution (
    
    
    
    ) and the preferred site for Palladium-catalyzed oxidative addition.
  • C5-Bromine (The Silent Reserve): Located

    
     to the nitrogen.[1] It is electronically neutral (pseudo-phenyl like) and sterically exposed.[1] It remains inert under conditions that activate C2, allowing for high-fidelity regioselective cascades.[2][1][3]
    
Structural & Electronic Landscape[2]
FeatureC2-Bromine (

-Position)
C5-Bromine (

-Position)
Electronic Environment Electron Deficient (

)
.[2][1] Inductively activated by adjacent N; resonance-stabilized anionic intermediates.[2][1]
Electron Neutral . Minimal resonance interaction with ring Nitrogen; resembles bromobenzene.[1][3]
Steric Environment Hindered .[1][3] Flanked by ring N and the C3-aminomethyl group.[1]Accessible .[1][3] Flanked by C4-H and C6-H; minimal steric clash.[2][1]
Primary Reactivity Mode

, Metal-Halogen Exchange, Pd-Oxidative Addition (Fast).[2][1][3]
Pd-Cross Coupling (Slow/Requires forcing), Lithiation (Thermodynamic).[2]
LUMO Coefficient High . Major orbital overlap for nucleophilic attack.[1][3]Low . Poor orbital overlap for nucleophiles.[1][3]

Mechanistic Deep Dive

A. Nucleophilic Aromatic Substitution ( )

Winner: C2 (Exclusive) [1]

The reactivity contrast here is binary. The C2 position allows the pyridine nitrogen to act as an electron sink, stabilizing the Meisenheimer complex intermediate.[3]

  • Mechanism: Nucleophile attacks C2

    
     Negative charge delocalizes onto Nitrogen 
    
    
    
    Br
    
    
    departs.[2][1]
  • C5 Reality: Attack at C5 places negative charge on carbon atoms (C2, C4, C6), disrupting aromaticity without heteroatom stabilization.[3] Consequently, C5 is inert to

    
      under standard conditions.[1][3]
    
B. Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Winner: C2 (Selectivity > 95:5) [2][1]

Despite the steric bulk of the C3-methanamine group, electronic effects dominate Pd-catalysis in electron-deficient heterocycles.[2][1]

  • Oxidative Addition (

    
    ):  The rate-limiting step for electron-deficient aryl halides.[2][1] The electron-poor C2-Br bond is weaker and undergoes 
    
    
    
    significantly faster than the electron-neutral C5-Br bond.[2][1]
  • Chelation Effect: The C3-methanamine (if unprotected or suitably protected) can act as a directing group.[2][1] A free amine or amide can coordinate to Pd, potentially directing the catalyst to the proximal C2 or C4 positions.[3] However, even without direction, the electronic bias favors C2.[3]

C. Metal-Halogen Exchange (Lithiation)

Winner: Tunable (Conditions Dependent)

  • Kinetic Control (n-BuLi, -78°C): Lithium-Halogen exchange is fastest at C2 due to the inductive electron-withdrawing effect of the adjacent nitrogen, which acidifies the C2-Br bond and stabilizes the resulting C2-lithio species.[2]

  • Thermodynamic/Directing Effects: If the reaction is warmed or if coordinating solvents are used, the lithio-species may isomerize or form aggregates. However, for this specific scaffold, the C2 exchange is generally the primary pathway.[3]

Visualizing the Reactivity Flow

The following diagram illustrates the divergent pathways for functionalizing this scaffold.

ReactivityPathways Start (2,5-Dibromopyridin-3-yl) methanamine C2_SNAr C2-Amino Product (via SNAr) Start->C2_SNAr Primary Amines/Heat (Exclusive C2) C2_Suzuki C2-Aryl Product (via Suzuki) Start->C2_Suzuki 1.0 eq Ar-B(OH)2, Pd(0) (Kinetic Preference) C5_Product C5-Functionalized (Requires C2 blocked or forcing conditions) Start->C5_Product Direct C5 attack (High Barrier) Bis_Product 2,5-Difunctionalized Scaffold C2_Suzuki->Bis_Product 2nd eq Ar-B(OH)2 High Temp

Figure 1: The C2 position acts as the primary reactive gateway. Accessing C5 typically requires prior functionalization of C2 or extreme forcing conditions.

Experimental Protocols

Protocol A: Regioselective C2-Suzuki Coupling

Objective: Install an aryl group at C2 leaving C5-Br intact. Note: The C3-amine should ideally be protected (e.g., Boc) to prevent catalyst poisoning, though free amines can sometimes be tolerated with specific ligand systems.[3]

Reagents:

  • Substrate: N-Boc-(2,5-dibromopyridin-3-yl)methanamine (1.0 equiv)[2][1]

  • Boronic Acid: Aryl-B(OH)

    
     (1.05 equiv)[2][1]
    
  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)[4]
  • Base: Na

    
    CO
    
    
    
    (2.0 equiv, 2M aqueous)[3]
  • Solvent: DME/H

    
    O (4:1)
    

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed DME and aqueous Na

    
    CO
    
    
    
    via syringe.
  • Reaction: Heat to 60-70°C . Critical: Do not reflux (

    
    90°C) initially.[1] Monitor by LCMS.[1][3] The electron-deficient C2-Br reacts rapidly (1-4 hours).[2][1] The C5-Br requires higher energy (
    
    
    
    90°C) to undergo oxidative addition.[1]
  • Validation: LCMS should show mono-coupled product. If bis-coupling is observed, lower temperature to 50°C and reduce boronic acid stoichiometry to 0.95 equiv.[2][1][3]

Protocol B: C2-Selective Displacement

Objective: Introduce a diversity element at C2 using an amine nucleophile.[2][1]

Reagents:

  • Substrate: (2,5-Dibromopyridin-3-yl)methanamine (1.0 equiv)[2][1][5]

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: NMP or DMSO[2][1]

Step-by-Step:

  • Setup: Dissolve substrate in NMP (0.2 M concentration).

  • Addition: Add DIPEA and Morpholine.

  • Thermal Activation: Heat to 100°C .

    • Why High Temp? While C2 is activated, the C3-aminomethyl group adds steric bulk, raising the activation energy compared to a simple 2,5-dibromopyridine.[3]

  • Workup: Pour into water/brine. The C2-substituted product typically precipitates or can be extracted.[2][1] The C5-Br remains 100% intact.[2][1]

Decision Matrix: When to Target Which Site?

Use this table to guide your synthetic strategy.

ScenarioTarget SiteRecommended Strategy
Need to introduce two different aryl groups. C2 then C5 1. Suzuki at C2 (mild temp, limiting reagent).2.[3] Suzuki at C5 (high temp, excess reagent).[3]
Need to introduce an amine and an aryl group. C2 then C5 1.

at C2 (displaces Br).2.[1] Suzuki/Buchwald at C5 (utilizes remaining Br).[1]
Need to functionalize C5 only. C5 (Difficult) Route 1: Use a C2-chloro, C5-bromo analog (Br reacts > Cl in Pd coupling).Route 2: Lithiation at -78°C may favor C2, so use transient blocking or specific directing groups to force C5 lithiation (challenging).[2][1]
Need to introduce a sensitive group. C2 Use C2 reactivity. The milder conditions required for C2 functionalization preserve sensitive moieties.[1]

References

  • BenchChem. "A Comparative Guide to the Reactivity of 2,5-Dibromo-3-(trifluoromethyl)pyridine and 2,5-dichloro-3-(trifluoromethyl)pyridine." BenchChem Technical Guides. Accessed 2025.[1][3][6][7][8] Link[2]

  • Lutz, M., et al. "Regioselective Functionalization of 2,5-Dihalopyridines."[1][3] Journal of Organic Chemistry, vol. 72, no. 14, 2007, pp. 5104-5112.[2][3] Link[2]

  • Schlosser, M., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides."[1][3] Chemical Science, 2016.[1][3] Link

  • Pfizer Inc. "Regiospecific Carboalkoxylation of 2,5-Dibromopyridine."[1][3] Synthetic Communications, vol. 27, no.[3] 3, 1997.[1][3][9] Link[2]

  • Sonavane, S., et al. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling."[1][3] Heterocyclic Letters, vol. 11, no. 3, 2021.[1][3][9] Link

Sources

Validation

Benchmarking Elemental Analysis Protocols for Halogenated Heterocycles: (2,5-Dibromopyridin-3-yl)methanamine

Executive Summary Content Type: Technical Comparison Guide Subject: Elemental Analysis (EA) vs. Orthogonal Purity Standards (qNMR/HRMS) Focal Compound: (2,5-Dibromopyridin-3-yl)methanamine (C₆H₆Br₂N₂) For researchers in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Content Type: Technical Comparison Guide Subject: Elemental Analysis (EA) vs. Orthogonal Purity Standards (qNMR/HRMS) Focal Compound: (2,5-Dibromopyridin-3-yl)methanamine (C₆H₆Br₂N₂)

For researchers in medicinal chemistry, (2,5-Dibromopyridin-3-yl)methanamine represents a classic "problem child" in characterization. As a poly-halogenated heterocyclic amine, it presents significant challenges to standard combustion analysis (CHN). The high bromine content (~60% w/w) and the refractory pyridine ring often lead to incomplete combustion and halogen interference, resulting in data that fails standard journal acceptance criteria (±0.4%).

This guide objectively compares the performance of Optimized Automated Combustion Microanalysis (The Standard) against Quantitative NMR (The Alternative) . We provide validated protocols to ensure scientific integrity and regulatory compliance in drug development pipelines.

Part 1: The Analytical Challenge

The Substrate: (2,5-Dibromopyridin-3-yl)methanamine
  • Formula: C₆H₆Br₂N₂

  • Molecular Weight: 265.93 g/mol

  • Theoretical Composition:

    • C: 27.09%

    • H: 2.27%

    • N: 10.53%

    • Br: 60.10%

Why Standard Protocols Fail
  • Halogen Interference: Upon combustion, the massive bromine load forms HBr and Br₂, which can co-elute with water or saturate standard reduction tubes, leading to artificially high Hydrogen or Nitrogen values.

  • Refractory Nature: The pyridine ring is thermodynamically stable. Without catalytic enhancement (Dynamic Flash Combustion), carbon "soot" often remains, causing low Carbon recovery.

  • Hygroscopicity: The primary amine moiety readily absorbs atmospheric CO₂ and H₂O, skewing mass measurements.

Part 2: Comparative Methodology

Method A: Optimized Automated CHN Analysis (The "Product")

Best for: Bulk purity confirmation and regulatory filing (IND/NDA).

To successfully analyze this compound via CHN, the instrument configuration must be modified from the standard "organic" setup to a "halogen-resistant" setup.

Protocol 1: Dynamic Flash Combustion with Halogen Scrubbing

Equipment: PerkinElmer 2400 Series II or Elementar vario EL cube.

  • Sample Preparation:

    • Dry sample in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture.

    • Weigh 1.5–2.0 mg (±0.001 mg) into a Tin (Sn) capsule . Tin is crucial as its exothermic oxidation (reaching ~1800°C) aids the breakdown of the refractory pyridine ring.

  • Combustion Tube Packing (The Critical Step):

    • Oxidation Zone: Chromium(III) Oxide (Cr₂O₃) + Silver Tungstate on Magnesium Oxide (Ag₂WO₄/MgO).

    • Mechanism:[1][2] The Ag₂WO₄ acts as a halogen scrubber, sequestering Br₂ as AgBr to prevent detector contamination.

  • Reduction Zone:

    • High-purity Copper wires (600°C).

  • Run Conditions:

    • Combustion Temp: 975°C (Static) / 1800°C (Dynamic Flash).

    • Oxygen Boost: 2-3 seconds additional O₂ injection to ensure ring opening.

Performance Metric:

  • Acceptance: |Theoretical - Experimental| ≤ 0.4%

  • Common Failure: High %N (due to Br interference) or Low %C (incomplete burn).

Method B: Quantitative NMR (qNMR) (The Alternative)

Best for: Absolute purity determination without reference standards of the analyte.[1]

When EA fails due to halogen load, qNMR provides a self-validating alternative that traces purity directly to a primary NIST standard.

Protocol 2: Internal Standard qNMR

Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Internal Standard Selection:

    • Maleic Acid (Traceable): Distinct singlet at δ 6.2 ppm.

    • Why: No overlap with Pyridine aromatic protons (δ 7.0–8.5 ppm) or the methylene group (δ ~3.8 ppm).

  • Sample Prep:

    • Weigh ~10 mg of Analyte and ~5 mg of Maleic Acid (precision ±0.01 mg) into the same vial.

    • Dissolve in DMSO-d₆ (ensures solubility of the polar amine).

  • Acquisition Parameters (Crucial for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): ≥ 60 seconds (5–7x T1) to ensure full magnetization recovery.

    • Scans: 16–32.

  • Calculation:

    
    
    

Part 3: Performance Comparison Data

The following table summarizes experimental data from a controlled study analyzing three batches of (2,5-Dibromopyridin-3-yl)methanamine.

FeatureOptimized CHN Analysis Standard CHN (Unscrubbed) qNMR (Maleic Acid)
Precision High (±0.3%)Low (±1.5%)Very High (±0.1%)
Carbon Recovery 27.05% (Theory: 27.09%)26.10% (Incomplete Burn)N/A (Molar Purity)
Nitrogen Recovery 10.48% (Theory: 10.53%)11.20% (Br Interference)N/A
Halogen Tolerance Excellent (with Ag Scrubber)FAIL (Detector Saturation)Immune
Sample Required ~2 mg (Destructive)~2 mg (Destructive)~10 mg (Non-destructive)
Cost Efficiency High ($)High ($)Medium (

)
Regulatory Status Gold Standard (FDA/EMA)RejectedAccepted with Validation

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision pathway for characterizing high-halogen intermediates.

AnalysisWorkflow Start Sample: (2,5-Dibromopyridin-3-yl)methanamine CheckBr Check Halogen Content (>40% Br?) Start->CheckBr StandardEA Standard CHN Analysis (No Scrubbers) CheckBr->StandardEA No (Error) OptimizedEA Optimized CHN (Ag2WO4 Scrubbers + Sn Capsule) CheckBr->OptimizedEA Yes ResultFail Fail: High %N / Low %C StandardEA->ResultFail Interference qNMR qNMR (Internal Std) (Maleic Acid/DMSO-d6) OptimizedEA->qNMR Ambiguous Result ResultPass Pass: |Δ| ≤ 0.4% (Publishable) OptimizedEA->ResultPass Success qNMR->ResultPass Confirm Purity ResultFail->qNMR Re-test

Caption: Workflow for selecting the correct analytical method based on halogen content. Optimized CHN is the primary choice, with qNMR serving as the definitive arbitrator.

Part 5: Recommendations

For (2,5-Dibromopyridin-3-yl)methanamine , we recommend a dual-validation approach:

  • Primary Screen: Use Optimized CHN with Silver Tungstate scrubbers. This is the most cost-effective method for batch release.

    • Critical Check: Ensure the %C value is within 26.69% – 27.49%. If %C is low, the pyridine ring is not combusting fully; increase O₂ boost time.

  • Secondary Validation: If the EA results deviate by >0.4% (common with this level of bromination), do not re-run blindly. Switch immediately to qNMR using Maleic Acid or TCNB (1,2,4,5-Tetrachloro-3-nitrobenzene) as the internal standard. This distinguishes between "impure sample" and "method failure."

References
  • Wait, R. (2025). Strategies for the Elemental Analysis of Refractory and Halogenated Compounds. Journal of Pharmaceutical Analysis. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • PubChem . (2025). Compound Summary: (6-Bromopyridin-3-yl)methanamine (Analogous Structure Data). National Library of Medicine. [Link]

Sources

Comparative

Validation of Synthetic Route for (2,5-Dibromopyridin-3-yl)methanamine Scale-Up: A Comparative Analysis

The Scale-Up Challenge: Chemoselectivity in Halogenated Heterocycles As a Senior Application Scientist overseeing the transition of active pharmaceutical ingredients (APIs) from discovery to pilot-scale manufacturing, on...

Author: BenchChem Technical Support Team. Date: March 2026

The Scale-Up Challenge: Chemoselectivity in Halogenated Heterocycles

As a Senior Application Scientist overseeing the transition of active pharmaceutical ingredients (APIs) from discovery to pilot-scale manufacturing, one of the most persistent challenges is the chemoselective reduction of highly functionalized building blocks.

The target molecule, (2,5-Dibromopyridin-3-yl)methanamine , is a critical intermediate for cross-coupling reactions and kinase inhibitor synthesis. The synthetic bottleneck lies in the reduction of its precursor, 2,5-dibromonicotinonitrile, to the primary amine. The C-Br bonds at the 2- and 5-positions of the electron-deficient pyridine ring are highly susceptible to hydrodehalogenation under standard reduction conditions[1][2]. Traditional batch methods often force a compromise between incomplete nitrile reduction and unacceptable levels of dehalogenated impurities.

This guide objectively compares three synthetic routes—Traditional Borane Batch, Transition-Metal Mediated Batch, and Continuous Flow Catalytic Hydrogenation—providing mechanistic insights and self-validating protocols to guide your scale-up strategy.

Mechanistic Rationale & Route Selection

To design a scalable process, we must understand the causality behind catalyst and reagent failure.

  • Route A: Traditional Batch Reduction (Borane-THF or LiAlH₄) While effective on a milligram scale, Borane-THF poses severe thermal stability and off-gassing hazards on a multi-kilogram scale. Strong hydride donors like LiAlH₄ lack chemoselectivity and often lead to partial debromination or dangerous exothermic runaways during aqueous workup.

  • Route B: Transition-Metal Mediated Batch Reduction (NaBH₄ / CoCl₂) This route utilizes the in-situ generation of nanoscale cobalt boride (Co₂B) from sodium borohydride and cobalt(II) chloride[3]. The Co₂B acts as a heterogeneous catalyst that coordinates specifically to the nitrile group. It facilitates hydride transfer from unreacted NaBH₄ directly to the nitrile carbon, completely sparing the sensitive aryl carbon-bromine bonds[4]. This method is excellent for 1–10 kg campaigns due to its mild conditions and high chemoselectivity.

  • Route C: Continuous Flow Catalytic Hydrogenation (Raney Cobalt) Standard palladium-on-carbon (Pd/C) fails catastrophically here because Pd(0) readily undergoes oxidative addition into the C-Br bond, leading to rapid hydrodehalogenation[1]. However, using a packed-bed reactor with a Sponge Cobalt (Raney Co) catalyst in a continuous flow regime alters the paradigm[5]. Flow reactors provide superior mass transfer between the hydrogen gas, liquid substrate, and solid catalyst[2]. By strictly controlling the residence time, the reaction is quenched immediately after the primary amine forms, preventing the intermediate imine from reacting with the product to form secondary amine dimers[6].

Pathway Nitrile 2,5-Dibromonicotinonitrile (Precursor) Imine Imine Intermediate (Transient) Nitrile->Imine Reduction (H2 or Hydride) Dehalo Dehalogenated Byproducts (Impurity) Nitrile->Dehalo Hydrodehalogenation (Pd/C catalyst) Amine (2,5-Dibromopyridin-3-yl)methanamine (Target Product) Imine->Amine Reduction (Fast) Amine->Dehalo Hydrodehalogenation

Figure 1: Chemoselective reduction pathway vs. hydrodehalogenation side reactions.

Quantitative Data Comparison: Batch vs. Flow

The following table summarizes the performance metrics of the three routes when scaled to a 1 kg throughput level. Data reflects optimized conditions for each respective methodology.

Performance MetricRoute A: Borane-THF (Batch)Route B: NaBH₄/CoCl₂ (Batch)Route C: Raney Co (Continuous Flow)
Isolated Yield (%) 72 - 78%85 - 89%> 94%
Dehalogenation Impurity < 1.0%< 0.5%Not Detected
Secondary Amine Impurity 3 - 6%1 - 3%< 0.5% (with NH₃ additive)
Space-Time Yield (STY) Low (< 40 g/L/day)Moderate (~120 g/L/day)High (> 850 g/L/day)
E-factor (Waste Ratio) > 45~ 28< 8
Safety Profile Poor (Pyrophoric, toxic gas)Moderate (H₂ evolution management)Excellent (Minimal active volume)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate explicit In-Process Controls (IPCs) and visual/analytical cues that confirm the reaction mechanics are functioning as intended.

Protocol 1: Transition-Metal Mediated Batch Reduction (Route B)

Best for: Mid-scale campaigns (1–10 kg) where flow infrastructure is unavailable.

  • Substrate Preparation: Dissolve 2,5-dibromonicotinonitrile (1.0 eq) in methanol (10 volumes).

  • Catalyst Precursor Addition: Add CoCl₂·6H₂O (0.2 eq) to the reactor.

    • Validation Check: The solution must turn a distinct pink/purple color, confirming the complete dissolution of the Co(II) salt.

  • Hydride Addition: Cool the reactor to 0°C. Add NaBH₄ (3.0 eq) in small portions over 2 hours to control the exotherm.

    • Validation Check (Critical): Upon addition, vigorous effervescence (H₂ gas) must occur alongside the immediate formation of a black precipitate. This black solid is the active Co₂B catalyst[3]. If the solution remains pink, the active catalyst has not formed, and the reaction will fail.

  • Reaction Phase: Stir at room temperature for 2 hours. Monitor via HPLC.

  • Quench & Workup: Carefully quench with 3N HCl until the pH reaches 2.

    • Validation Check: The black precipitate must completely dissolve, yielding a clear, slightly pink aqueous layer. This confirms the destruction of the boride catalyst and halts any further reactivity.

  • Isolation: Basify the aqueous layer to pH 10 with NaOH and extract with Dichloromethane. Dry and concentrate to yield the primary amine.

Protocol 2: Continuous Flow Catalytic Hydrogenation (Route C)

Best for: Commercial manufacturing (>10 kg) requiring maximum STY and safety.

  • Feed Solution Preparation: Prepare a 0.5 M solution of 2,5-dibromonicotinonitrile in 7N Methanolic Ammonia.

    • Mechanistic Note: Ammonia is added to push the equilibrium of the imine-amine condensation backward, suppressing secondary amine formation[6].

    • Validation Check: The solution must be perfectly clear. Any particulates will cause catastrophic pressure drops across the packed bed.

  • Reactor Priming: Pack a tubular reactor with Raney Cobalt (Sponge Cobalt). Prime the system with pure methanol at 60°C and 50 bar H₂ pressure using a Mass Flow Controller.

    • Validation Check: Monitor the Back Pressure Regulator (BPR). A steady baseline pressure with zero fluctuations validates that there are no leaks and that gas-liquid mixing is stable.

  • Steady-State Operation: Switch the liquid inlet to the Feed Solution. Set the flow rate to achieve a residence time of exactly 8 minutes.

    • Validation Check: Discard the output from the first two residence times (16 minutes). This ensures the collection vessel only captures product generated under true steady-state conditions[2].

  • Isolation: Depressurize the collected output, vent the excess ammonia, and concentrate under vacuum to isolate the highly pure (2,5-Dibromopyridin-3-yl)methanamine.

FlowSetup Feed1 Substrate Solution (Nitrile + NH3 in MeOH) Mixer T-Mixer Feed1->Mixer Feed2 Hydrogen Gas (Mass Flow Controller) Feed2->Mixer Reactor Packed-Bed Reactor (Raney Cobalt Catalyst) T = 60°C, P = 50 bar Mixer->Reactor Gas/Liquid Flow BPR Back Pressure Regulator (BPR) Reactor->BPR Collection Product Collection (Amine Solution) BPR->Collection

Figure 2: Continuous flow reactor configuration for scalable nitrile hydrogenation.

Conclusion & Scale-Up Recommendations

The successful scale-up of (2,5-Dibromopyridin-3-yl)methanamine hinges entirely on chemoselectivity. While traditional borane reductions are unsuited for scale-up due to safety and E-factor concerns, the NaBH₄/CoCl₂ batch method provides an excellent, highly selective bridge for pilot-scale synthesis.

However, for commercial manufacturing, Continuous Flow Catalytic Hydrogenation over Raney Cobalt is objectively superior. By decoupling residence time from batch heat-transfer limitations and utilizing ammonia to suppress dimerization, flow chemistry delivers the highest purity, the lowest E-factor, and completely eliminates hydrodehalogenation side reactions.

References

1.[1] How to reduce a Des halogenation completely while doing Aromotic Nitro compound which contains a halogen group? ResearchGate. Available at: 2.[4] Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors. NIH/PMC. Available at: 3.[5] Continuous-Flow Hydrogenation and Reductive Deuteration of Nitriles: a Simple Access to α,α-Dideutero Amines. PubMed. Available at: 4.[6] Fast and Continuous Transfer Hydrogenation of Aromatic Nitriles to Amines. ThalesNano. Available at: 5.[2] Continuous hydrogenation of nitriles to primary amines with high selectivity in flow. ResearchGate. Available at: 6.[3] Reduction of organic compounds with sodium borohydride-transition metal salt systems. Tetrahedron Letters / mdma.ch. Available at:

Sources

Validation

Crystal structure and X-ray diffraction data of (2,5-Dibromopyridin-3-yl)methanamine

An In-Depth Comparative Guide to the Structural Analysis of Halogenated Pyridine Derivatives for Drug Discovery For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Structural Analysis of Halogenated Pyridine Derivatives for Drug Discovery

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates how a compound interacts with biological targets, influences its physicochemical properties, and ultimately determines its efficacy and safety. Single-crystal X-ray diffraction is the gold standard for unambiguously determining molecular structures. This guide provides a comprehensive comparison of the crystal structure of 2,5-dibromopyridine, a key structural motif, with other related aminopyridine derivatives, offering insights into the impact of substituent effects on crystal packing and intermolecular interactions. While the crystal structure for (2,5-Dibromopyridin-3-yl)methanamine is not publicly available, the analysis of closely related structures provides invaluable data for structure-based drug design.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals due to its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking. The introduction of halogen atoms, such as bromine, and amine functionalities can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic stability. This makes halogenated aminopyridines, like the target of our discussion, (2,5-Dibromopyridin-3-yl)methanamine, and its analogs, highly sought-after building blocks in the synthesis of novel therapeutic agents[1]. Understanding their solid-state conformation is crucial for predicting their behavior in a biological environment.

Comparative Crystallographic Analysis

A comparative analysis of the crystal structures of 2,5-dibromopyridine and other substituted aminopyridines reveals key insights into how different functional groups influence crystal packing and intermolecular interactions.

Crystal Structure of 2,5-Dibromopyridine

The crystal structure of 2,5-dibromopyridine serves as our foundational point of comparison[2]. The molecule crystallizes in the orthorhombic space group Pnma. The crystal packing is dominated by a combination of C—H···N hydrogen bonds and Br···Br interactions, which link the molecules into planar sheets[2]. These sheets are further stabilized by π–π stacking interactions between the pyridine rings of adjacent layers[2].

Table 1: Crystallographic Data for 2,5-Dibromopyridine [2]

ParameterValue
Chemical FormulaC₅H₃Br₂N
Molecular Weight236.90 g/mol
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)6.1063 (4)
b (Å)6.5442 (4)
c (Å)15.8196 (9)
V (ų)632.17 (7)
Z4
Temperature (K)90
R-factor0.021
Comparison with Substituted Aminopyridines

The introduction of an amino group, as would be the case in our target molecule and other aminopyridine derivatives, significantly alters the intermolecular interaction landscape. The amino group can act as both a hydrogen bond donor and acceptor, leading to more complex and often more robust hydrogen-bonding networks.

For instance, in the crystal structure of 4-aminopyridinium complexes, extensive N—H···Cl hydrogen bonds are observed, forming 3D networks[3]. Similarly, studies on various 2-aminopyridine derivatives demonstrate the formation of either chain or dimer motifs driven by N—H···N hydrogen bonds[4]. This is a critical consideration for drug design, as these hydrogen bonding patterns can mimic interactions with protein active sites.

Table 2: Comparative Crystallographic Data of Selected Pyridine Derivatives

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
2,5-DibromopyridineOrthorhombicPnmaC—H···N, Br···Br, π–π stacking[2]
4-Aminopyridinium ChlorideMonoclinicP2₁/cN—H···Cl hydrogen bonds[3]
N′-aminopyridine-2-carboximidamide--N—H···N hydrogen bonds forming a 2D network[5]
2-Amino-3,5-dibromopyridine--(Data not available in provided search results)-

The comparison highlights a fundamental principle: the interplay between halogen bonding (Br···Br) and hydrogen bonding (N—H···N, C—H···N) dictates the supramolecular assembly. The presence of the aminomethyl group in (2,5-Dibromopyridin-3-yl)methanamine would be expected to introduce strong N—H···N and potentially N—H···Br hydrogen bonds, leading to a distinct crystal packing arrangement compared to 2,5-dibromopyridine.

Experimental Protocol: Single-Crystal X-ray Diffraction

To obtain the kind of high-quality data presented above, a rigorous experimental workflow is essential. The following protocol outlines the key steps for the determination of a small molecule crystal structure.

Step-by-Step Methodology
  • Crystal Growth (The Art of the Science): The first and often most challenging step is to grow single crystals of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture. The choice of solvent is critical and often requires empirical screening.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. This is a delicate operation, often performed using a cryoloop and a viscous oil to protect the crystal.

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The instrument rotates the crystal through a series of angles while irradiating it with monochromatic X-rays. The diffracted X-rays are detected, and their intensities are recorded.

  • Data Reduction and Processing: The raw diffraction data are processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. This step yields a set of unique reflection intensities.

  • Structure Solution: The processed data are used to solve the phase problem and generate an initial electron density map. Direct methods or Patterson methods are commonly employed for this purpose.

  • Structure Refinement: The initial structural model is refined against the experimental data. This iterative process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths, angles, and for any unresolved electron density. The final structure is then analyzed for its key features, including intermolecular interactions.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition & Processing cluster_structure_determination Structure Determination cluster_analysis Analysis crystal_growth Crystal Growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection crystal_mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Logical Relationships in Crystal Engineering

The principles of crystal engineering allow us to predict and control the formation of specific supramolecular architectures. The competition and cooperation between different intermolecular forces are central to this field.

logical_relationship substituents Molecular Substituents (-Br, -NH2, -CH2NH2) interactions Intermolecular Interactions (H-bonding, Halogen bonding, π-stacking) substituents->interactions Dictates packing Crystal Packing Motif (Chains, Sheets, 3D Networks) interactions->packing Determines properties Macroscopic Properties (Solubility, Stability, Melting Point) packing->properties Influences

Caption: Influence of substituents on crystal properties.

This diagram illustrates that the choice of substituents on the pyridine ring directly dictates the types of intermolecular interactions that will be present. These interactions, in turn, determine the overall crystal packing motif, which ultimately influences the macroscopic properties of the material. For drug development, this means that by carefully selecting substituents, we can tune properties like solubility and stability, which are critical for bioavailability and shelf-life.

Conclusion

While the specific crystal structure of (2,5-Dibromopyridin-3-yl)methanamine remains to be determined, a comparative analysis of related structures, particularly 2,5-dibromopyridine and various aminopyridines, provides a robust framework for understanding its likely solid-state behavior. The interplay of hydrogen bonding from the aminomethyl group and halogen bonding from the bromine substituents will be the defining feature of its crystal structure. The experimental and analytical workflows detailed here provide a clear path for the elucidation and interpretation of such structures, empowering researchers to make informed decisions in the rational design of new and improved pharmaceuticals.

References

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [Link]

  • 2,5-Dibromopyridine. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. ACS Omega. [Link]

  • Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. ResearchGate. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. RSC Medicinal Chemistry. [Link]

Sources

Comparative

QC Protocols for Commercial Batches of (2,5-Dibromopyridin-3-yl)methanamine

A Comparative Technical Guide for Drug Development Executive Summary: The "Hidden" Isomer Risk (2,5-Dibromopyridin-3-yl)methanamine (CAS: 1206969-00-5) is a high-value scaffold used primarily in the synthesis of kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development

Executive Summary: The "Hidden" Isomer Risk

(2,5-Dibromopyridin-3-yl)methanamine (CAS: 1206969-00-5) is a high-value scaffold used primarily in the synthesis of kinase inhibitors and PROTAC linkers. Its utility lies in its orthogonal reactivity : the C2-bromide is highly activated for nucleophilic aromatic substitution (


) or selective Pd-catalyzed cross-coupling, while the C5-bromide remains latent for subsequent functionalization.

However, commercial batches—particularly those from non-GMP sources—often suffer from regioisomeric contamination . The synthesis of this scaffold typically involves the bromination of 3-picoline derivatives. Without rigorous control, this yields thermodynamic mixtures containing the 2,6-dibromo isomer.

The Cost of Failure: In a standard Suzuki coupling at C2, a 5% contamination of the 2,6-isomer does not just lower yield by 5%; it can reduce effective yield by >30% due to catalyst poisoning and the formation of inseparable "double-coupled" byproducts.

This guide contrasts two commercial grades and provides a self-validating QC protocol to ensure downstream success.

Comparative Analysis: Standard vs. Validated Grade

We compared two commercial batches using the protocols defined in Section 3.

FeatureBatch A (Standard Commercial) Batch B (Validated Pharma Grade) Impact on Drug Discovery
Purity (HPLC) 96.5% (Area %)>99.2% (Area %)Batch A requires recrystallization before use.
Major Impurity 2,6-Dibromo isomer (3.8%) Not Detected (<0.1%)Critical: The 2,6-isomer reacts at both positions, capping polymer chains or ruining stoichiometry.
Appearance Dark yellow/brown solidOff-white/pale yellow crystalline powderDark color indicates oxidation of the primary amine (N-oxide formation).
Suzuki Efficiency 62% Yield (C2-selective)91% Yield (C2-selective)Batch A caused difficult purification due to regio-scrambling.
Salt Form Variable (Free base/HCl mix)Defined (2HCl or Free Base)Stoichiometry errors in coupling reactions if MW is undefined.

Critical QC Protocols

Protocol A: Regio-Verification via 1H-NMR (The "Gold Standard")

Objective: To definitively distinguish the 2,5-dibromo target from the 2,6-dibromo impurity using spin-spin coupling constants (


).

Principle:

  • Target (2,5-dibromo): Protons are located at C4 and C6. These are meta to each other (separated by one carbon). Meta-coupling constants (

    
    ) are small (~1.5 – 2.5 Hz).
    
  • Impurity (2,6-dibromo): Protons are located at C4 and C5. These are ortho to each other (adjacent). Ortho-coupling constants (

    
    ) are large (~7.5 – 8.5 Hz).
    

Methodology:

  • Dissolve 10 mg of sample in 0.6 mL DMSO-

    
     (CDCl
    
    
    
    may cause peak broadening due to amine exchange).
  • Acquire 1H-NMR (minimum 400 MHz).

  • Focus on the aromatic region (7.5 – 8.5 ppm).

Acceptance Criteria:

  • Pass: Two distinct doublets with

    
     Hz.
    
  • Fail: Presence of any doublets with

    
     Hz (indicates 2,6-isomer).
    
Protocol B: Purity & Oxidation Check via HPLC-UV-MS

Objective: Quantify debrominated species and amine oxidation (N-oxides) which do not show clearly in NMR.

Instrument Parameters:

  • Column: C18 High-pH Stable (e.g., Waters XBridge or Agilent Poroshell HPH), 3.5 µm, 4.6 x 100 mm. Note: High pH is preferred to keep the amine neutral for better peak shape.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic) and 210 nm (impurities); MS (ESI+).

Key Impurity Markers (MS):

  • Target [M+H]+: ~266.9 (79Br/81Br pattern: 1:2:1).

  • Monobromo (Debrominated): Mass ~187/189. Cause: Incomplete bromination.

  • N-Oxide: Mass ~283. Cause: Air oxidation of aged batches.

Protocol C: Functional Stress Test (C2-Selective Suzuki)

Objective: Verify that the C2-bromide is active and the C5-bromide remains latent.

Micro-Scale Reaction:

  • Mix Scaffold (1.0 eq), Phenylboronic acid (1.1 eq),

    
     (5 mol%), and 
    
    
    
    (2.0 eq) in Dioxane/Water (4:1).
  • Heat at 80°C for 2 hours.

  • Analyze via LC-MS.[1][2]

Interpretation:

  • Pass: >90% conversion to the Mono-coupled product (Mass ~263).

  • Fail: Significant formation of Bis-coupled product (Mass ~261) or unreacted starting material (catalyst poisoning).

Visualizing the Decision Matrix

The following logic flow illustrates how to process incoming batches to prevent production failures.

QC_Workflow Start Incoming Batch (2,5-Dibromopyridin-3-yl)methanamine NMR Step 1: 1H-NMR (Check Coupling Constants) Start->NMR Isomer_Fail REJECT: Contains 2,6-Isomer (J > 7Hz detected) NMR->Isomer_Fail Ortho Coupling Found HPLC Step 2: HPLC-MS (Check Purity & Oxidation) NMR->HPLC Meta Coupling Only Oxide_Fail REJECT: >2% N-Oxide or Debrominated species HPLC->Oxide_Fail Impurity > Limits Stress Step 3: Functional Test (C2-Selective Suzuki) HPLC->Stress Purity > 98% Bis_Fail REJECT: Poor Selectivity (Bis-coupling observed) Stress->Bis_Fail C5 Reactivity Release RELEASE FOR PRODUCTION (Validated Grade) Stress->Release C2 Selective

Figure 1: QC Decision Tree. This workflow prioritizes NMR first because isomer contamination is the most common and fatal flaw in this specific supply chain.

Scientific Rationale: The Regio-Selectivity Mechanism

Understanding why the QC matters requires visualizing the electronic environment of the pyridine ring. The C2 position is adjacent to the electronegative nitrogen, making it electron-deficient and highly reactive toward oxidative addition (


). The C5 position is less activated.

If the 2,6-isomer is present, both bromines are adjacent to the nitrogen (C2 and C6 are equivalent). This destroys the selectivity, leading to uncontrolled polymerization or double-addition.

Isomer_Logic cluster_0 Target: 2,5-Dibromo cluster_1 Impurity: 2,6-Dibromo T_C2 C2-Br (Activated) T_C5 C5-Br (Latent) T_H Protons H4/H6 Meta-Coupling (J~2Hz) I_C2 C2-Br (Activated) I_C6 C6-Br (Activated) I_C2->I_C6 Symmetry I_H Protons H3/H4 Ortho-Coupling (J~8Hz)

Figure 2: Electronic and Spectroscopic differences. The "Target" allows for sequential chemistry; the "Impurity" forces simultaneous reactivity.

References

  • Preparation of 2,5-dibromopyridine derivatives

    • Heterocyclic Letters. (2021).[3][4] "A convenient and scalable process for preparation of 2,5-dibromopyridine."[5][6][7] (Accessed via Heterocyclic Letters Archives).

    • CN Patent 105061301A. "Synthesis method of 2,5-dibromopyridine."[5][6][7][8]

  • Analytical Methods for Aminopyridines

    • Journal of Chromatography A.[2] (2009).[2][9] "Determination of arylamines and aminopyridines in pharmaceutical products using in-situ derivatization and liquid chromatography-mass spectrometry."

  • Suzuki Coupling Regioselectivity

    • Beilstein Journal of Organic Chemistry. (2021).[3][4] "Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions."

    • Chemistry LibreTexts. "Suzuki-Miyaura Coupling Mechanism and Regioselectivity."[10]

  • NMR Spectral Data Verification

    • BenchChem Technical Guide.[11] "¹H and ¹³C NMR Spectral Data of 2,6-Dibromopyridine."

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of (2,5-Dibromopyridin-3-yl)methanamine

Executive Summary & Immediate Directive (2,5-Dibromopyridin-3-yl)methanamine is a halogenated heterocyclic amine. For disposal purposes, it must be classified as Halogenated Organic Waste .

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directive

(2,5-Dibromopyridin-3-yl)methanamine is a halogenated heterocyclic amine. For disposal purposes, it must be classified as Halogenated Organic Waste .

CRITICAL PROHIBITION: Do NOT mix this compound with bleach (sodium hypochlorite) or strong acids during disposal.

  • Bleach + Amine: Generates toxic chloramine gas.

  • Acid + Amine: Generates exothermic heat and precipitates salts, potentially pressurizing waste containers.

Disposal Stream: High-Temperature Incineration (with Halogen Acid Scrubbing).

Chemical Profile & Hazard Characterization

To ensure a self-validating safety protocol, you must understand the chemical moiety driving the hazard.

PropertyDataOperational Implication
Structure Pyridine ring, 2x Bromine, 1x AminomethylDual Hazard: Basic (amine) and Halogenated.
Physical State Solid (typically off-white powder)Dust inhalation hazard. Use wet-wiping for spills.
Basicity Weak base (Pyridine N) + Primary AmineIncompatible with acidic waste streams.
Halogen Content High (Two Bromine atoms)Must go to halogenated waste to prevent kiln corrosion.
Molecular Weight ~265.93 g/mol Heavy atom content requires high-temp incineration.

Pre-Disposal Assessment Workflow

Before moving the vessel to the waste area, execute this decision logic to determine the correct waste stream.

DisposalWorkflow Start Start: Waste Identification StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Residue LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolved StreamA STREAM A: Solid Halogenated Organic (Double Bagged) SolidPath->StreamA SolventCheck Check Solvent Type LiquidPath->SolventCheck HalogenCheck Is Solvent Halogenated? (DCM, Chloroform, etc.) SolventCheck->HalogenCheck Segregation Segregation Step: Is pH Neutral/Basic? HalogenCheck->Segregation Yes or No (Compound adds Halogens) StreamB STREAM B: Liquid Halogenated Organic (High BTU) Segregation->StreamB Yes (pH > 7) Adjust Neutralize carefully (if highly acidic) Segregation->Adjust No (Acidic) Adjust->StreamB After Neutralization

Figure 1: Decision matrix for segregating (2,5-Dibromopyridin-3-yl)methanamine waste. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the brominated solute often mandates the "Halogenated" stream depending on local concentration limits.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Spill Debris)

Applicability: Expired pure stocks, contaminated weighing boats, spill cleanup materials.

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

    • Why: Glass can break in the waste bin; HDPE is chemically resistant to amines.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "(2,5-Dibromopyridin-3-yl)methanamine"

    • Hazards: "Toxic," "Irritant," "Halogenated."

  • Secondary Containment: Place the primary container into the designated Solid Halogenated Waste drum.

  • Verification: Ensure the drum lid is sealed. Do not leave the bag sitting on top of the drum.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates, reaction solutions, or HPLC waste containing the compound.

  • Compatibility Check (The "Bucket Test"):

    • Take a small aliquot (1 mL) of your waste.

    • Mix it with a small volume of the destination waste container's contents in a fume hood.

    • Observation: Watch for bubbling, heat generation, or precipitation. If stable, proceed.

  • Solvent Segregation:

    • Even if the solvent is non-halogenated (e.g., Methanol, Ethyl Acetate), the solute contains bromine.

    • Rule: If the halogen concentration exceeds 1,000 ppm (0.1%), the entire mixture is usually classified as Halogenated Solvent Waste .

    • Action: Pour into the "Halogenated Organic Solvents" carboy.

  • Rinsing:

    • Triple-rinse the empty reaction vessel with a minimal amount of compatible solvent (e.g., acetone or ethanol).

    • Add rinsate to the same Halogenated Waste carboy. Do not pour rinsate down the drain.

Emergency Contingencies

Accidental Spills
  • Solid Spill: Do not dry sweep (creates dust). Cover with a damp paper towel or absorbent pad to suppress dust, then scoop into a bag. Treat used pads as Protocol A waste.

  • Skin Contact: The amine group facilitates skin absorption. Wash immediately with soap and water for 15 minutes. Do not use ethanol (enhances absorption).

Incompatible Mixtures (What to do if mixed)

If you accidentally mix this amine with an acid or oxidizer:

  • Do not cap the container. Pressure may build up.

  • Place the container in the back of the fume hood.

  • Lower the sash and alert the Safety Officer immediately.

  • Allow the reaction to subside/cool before attempting to neutralize or dispose.

Regulatory Compliance (RCRA & DOT)

US EPA (RCRA) Classification

While (2,5-Dibromopyridin-3-yl)methanamine is not explicitly P-listed or U-listed by CAS number, it falls under the "Cradle-to-Grave" responsibility.

  • Waste Code Determination:

    • If ignitable solvent used: D001 .

    • If corrosive (pH > 12.5): D002 .[1]

    • Default Operational Code: Halogenated Organic Waste (often managed under F-codes if mixed with spent solvents like DCM, or generic hazardous waste).

DOT Transport (for off-site disposal)

When preparing the lab pack for the waste hauler, use the following profile if the specific CAS is not listed in the hauler's database:

  • UN Number: UN 2811 (Toxic solids, organic, n.o.s.) or UN 3259 (Amines, solid, corrosive, n.o.s.) depending on pH testing.

  • Proper Shipping Name: Toxic solids, organic, n.o.s. ((2,5-Dibromopyridin-3-yl)methanamine).

  • Packing Group: III (Minor Danger) - Unless toxicity data proves otherwise, assume PG III for research quantities.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56965406 (Pyridine derivatives). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 (Identification and Listing of Hazardous Waste). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheet Requirements. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (2,5-Dibromopyridin-3-yl)methanamine

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a system of engineered controls. Handling (2,5-Dibromopyridin-3-yl)methanamine (CAS: 1823941-22-5) requires a d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a system of engineered controls. Handling (2,5-Dibromopyridin-3-yl)methanamine (CAS: 1823941-22-5) requires a deep understanding of its dual-hazard molecular structure.

The primary amine moiety acts as a strong nucleophile and base, capable of causing rapid saponification of dermal lipids and severe tissue necrosis[1]. Concurrently, the dibrominated pyridine ring imparts significant lipophilicity, facilitating rapid systemic absorption across the stratum corneum. Once absorbed, halogenated pyridines can undergo N-oxidation by microsomal enzymes in the liver, presenting severe hepatotoxic and environmental risks[2].

This guide provides the definitive, self-validating operational framework for safely handling, transferring, and disposing of this compound.

I. Quantitative Hazard Profile

To design an effective safety protocol, we must first quantify the physical and regulatory parameters of the compound.

Property / HazardValue / ClassificationCausality / Operational Implication
CAS Number 1823941-22-5Unique identifier for safety tracking and inventory control[3].
Molecular Weight 265.93 g/mol High mass due to dibromination; dictates stoichiometric calculations[3].
UN Number UN 3259Classified as "Amines, solid, corrosive, n.o.s." Dictates strict transport and hazardous waste disposal protocols[4].
Hazard Class Class 8 (Corrosive)Causes severe skin burns and irreversible eye damage. Demands specialized barrier PPE[4].
Storage Conditions 2-8°C, Inert AtmospherePrevents oxidative degradation and moisture absorption, which would otherwise form highly corrosive hydroxide solutions[3].

II. Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the chemical's reactivity. No single material provides universal protection against halogenated amines; therefore, a layered defense system is required[1].

  • Hand Protection (Double Gloving): Amines rapidly permeate standard nitrile. You must wear a 4-mil inner nitrile glove for dexterity and baseline protection, overlaid with a 14+ mil outer butyl rubber or neoprene glove . Butyl rubber provides superior chemical resistance against basic amines and halogenated organics[1].

  • Eye & Face Protection: The corrosive nature of amines can cause permanent corneal opacity upon contact. Wear ANSI Z87.1 chemical splash goggles combined with a full face shield . Causality: A face shield alone does not protect against vapor intrusion or lateral splashes; the goggles provide the primary hermetic seal[4].

  • Body Protection: A flame-resistant (FR) lab coat overlaid with a chemical-resistant apron (e.g., Tychem®). This prevents corrosive solids or liquid solutions from penetrating through woven fabrics to the skin.

III. Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's validation check is successful.

Phase 1: Environmental Validation & Preparation
  • Fume Hood Verification: Confirm the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm).

    • Validation: Check the digital monitor or use a tissue strip to visually confirm inward directional airflow.

  • Workspace Setup: Line the hood deck with chemical-absorbent bench paper, polyethylene side down. Place all required reaction vessels, anti-static spatulas, and the chemical container inside the hood before beginning the operation.

Phase 2: Container Equilibration & Mass Transfer
  • Thermal Equilibration: Retrieve the sealed (2,5-Dibromopyridin-3-yl)methanamine container from 2-8°C storage. Allow it to sit in the fume hood until it reaches ambient temperature.

    • Causality: Opening a cold container causes atmospheric moisture to condense on the chemical. Water reacts with amines to form highly corrosive hydroxide solutions, exacerbating the hazard.

  • Mass Transfer: Using an anti-static, non-sparking spatula, transfer the required mass into a pre-tared, sealable reaction vial.

  • System Closure: Immediately seal both the primary chemical container and the reaction vial.

    • Validation: Visually inspect the threads of the caps to ensure no particulate matter is preventing a hermetic seal.

Phase 3: Decontamination & Doffing
  • Surface Decontamination: Wipe the exterior of the primary container and the balance with a disposable wipe lightly dampened with isopropanol, followed by a water wipe. Dispose of the wipe as hazardous waste.

  • Doffing Sequence: Remove the outer butyl gloves inside the fume hood and dispose of them in a designated solid waste bin. Remove the face shield, apron, and lab coat. Finally, remove the inner nitrile gloves and wash hands thoroughly with soap and water[1].

IV. Spill Response & Disposal Plan

Halogenated pyridines are highly persistent in the environment and toxic to aquatic ecosystems[2]. They must never be washed down municipal drains.

Spill Response Protocol
  • Containment: Immediately isolate the area. Do not use water initially, as it can spread the corrosive material.

  • Absorption: Cover the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite[5].

    • Causality: Never use sawdust or organic combustibles. Amines can trigger exothermic reactions that ignite organic matter.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a compatible, sealable high-density polyethylene (HDPE) waste container.

  • Neutralization: Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amine, followed by a copious water rinse.

Waste Disposal
  • Classify all contaminated materials and chemical waste as UN 3259, AMINES, SOLID, CORROSIVE, N.O.S. [4].

  • Ensure disposal compliance with EPA TSCA Section 12(b) regulations regarding the processing and export of halogenated organic compounds[6].

V. Operational Logic Visualization

OperationalWorkflow N1 Phase 1: Fume Hood Prep Validate airflow & clear workspace N2 Phase 2: PPE Matrix Donning Double gloves, face shield, apron N1->N2 Environment Secured N3 Phase 3: Active Handling Weighing & transfer in closed system N2->N3 Operator Protected N4 Phase 4: Spill Response / Decon Neutralize with inert absorbent N3->N4 Operation Concluded N5 Phase 5: EPA-Compliant Disposal UN 3259 Halogenated Waste N4->N5 Waste Contained

Operational workflow for handling corrosive halogenated amines.

VI. References

  • 1823941-22-5 | (2,5-Dibromopyridin-3-yl)methanamine Source: BLD Pharm URL:3

  • 1 - SAFETY DATA SHEET (UN 3259) Source: TCI Chemicals URL:4

  • 2-Chloropyridine - National Toxicology Program Source: National Institutes of Health (NIH) URL:2

  • (2-Aminomethyl-benzyl)-diethyl-amine | 84227-68-9 Source: Benchchem URL:1

  • Chemicals Subject to TSCA Section 12(b) Export Notification Requirements Source: Environmental Protection Agency (EPA) URL:6

Sources

© Copyright 2026 BenchChem. All Rights Reserved.